molecular formula C9H6ClNO2S B1462988 Methyl 2-chlorobenzo[d]thiazole-6-carboxylate CAS No. 90792-69-1

Methyl 2-chlorobenzo[d]thiazole-6-carboxylate

Cat. No.: B1462988
CAS No.: 90792-69-1
M. Wt: 227.67 g/mol
InChI Key: HSTWZXJDEICJAL-UHFFFAOYSA-N
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Description

Methyl 2-chlorobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C9H6ClNO2S and its molecular weight is 227.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-chloro-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H6ClNO2S/c1-13-8(12)5-2-3-6-7(4-5)14-9(10)11-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTWZXJDEICJAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677259
Record name Methyl 2-chloro-1,3-benzothiazole-6-carboxylate
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Molecular Weight

227.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90792-69-1
Record name Methyl 2-chloro-1,3-benzothiazole-6-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-chloro-1,3-benzothiazole-6-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-chlorobenzo[d]thiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-chlorobenzo[d]thiazole-6-carboxylate is a key heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique trifunctional structure, featuring a reactive 2-chloro substituent, a versatile methyl ester, and an electron-deficient benzothiazole core, makes it a valuable intermediate for the synthesis of a diverse array of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven two-step synthetic pathway including the critical Sandmeyer reaction, an analysis of its chemical reactivity, and its applications in the development of novel therapeutic agents and functional materials. The document is structured to provide both foundational knowledge and actionable experimental protocols for scientists engaged in organic synthesis and drug discovery.

Core Compound Profile

This compound is a substituted benzothiazole derivative. The benzothiazole scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1] The strategic placement of the 2-chloro group acts as a synthetic handle for introducing further complexity via nucleophilic substitution, while the methyl ester at the 6-position offers a site for derivatization or can act as a bioisostere for a carboxylic acid.

Chemical and Physical Properties

A summary of the key physicochemical properties is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₉H₆ClNO₂S[2]
Molecular Weight 227.67 g/mol [2]
CAS Number 90792-69-1[2]
MDL Number MFCD13190216[2]
Appearance Typically a solid at room temperature[3]
Storage Store at room temperature[2]

Synthesis Pathway and Experimental Protocols

The most logical and well-documented synthetic route to this compound proceeds via a two-step sequence starting from the commercially available Methyl 4-aminobenzoate.

  • Step 1: Cyclization to form the 2-amino benzothiazole precursor.

  • Step 2: Diazotization and Sandmeyer Reaction to convert the 2-amino group to the 2-chloro group.

The overall synthetic workflow is depicted below.

Synthesis_Workflow Start Methyl 4-aminobenzoate Precursor Methyl 2-aminobenzo[d]thiazole-6-carboxylate Start->Precursor KSCN, Br2 AcOH Target This compound Precursor->Target 1. NaNO2, HCl 2. CuCl, HCl

Caption: Overall two-step synthesis of the target compound.

Step 1: Synthesis of Methyl 2-aminobenzo[d]thiazole-6-carboxylate

This procedure involves the reaction of an aniline derivative with thiocyanate and bromine to construct the 2-aminobenzothiazole ring system. This is a well-established method for forming this heterocyclic core.

Causality: The reaction proceeds via an in-situ formation of thiocyanogen ((SCN)₂), a pseudohalogen, which then electrophilically attacks the aromatic ring of the starting aniline. Subsequent intramolecular cyclization involving the amino group and the sulfur atom, followed by aromatization, yields the benzothiazole ring.

Experimental Protocol:

  • To a solution of Methyl 4-aminobenzoate (1 equivalent) in glacial acetic acid, add potassium thiocyanate (KSCN, 4 equivalents).

  • Stir the solution at room temperature for approximately 45 minutes.

  • Cool the reaction mixture to 10 °C in an ice bath.

  • Slowly add a solution of bromine (Br₂, 2 equivalents) in glacial acetic acid dropwise. The solution will typically turn into a yellow suspension.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

  • Neutralize the reaction mixture to a pH of 8 by carefully adding a 25% aqueous ammonia solution.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate thoroughly with water to remove any inorganic salts and dry to yield Methyl 2-aminobenzo[d]thiazole-6-carboxylate.

Step 2: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to replace an amino group with a variety of substituents, including halogens, via a diazonium salt intermediate.[4][5]

Causality and Mechanism: The reaction is initiated by the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) to form a diazonium salt. This salt is a superb substrate for substitution because dinitrogen gas (N₂) is an excellent leaving group. The subsequent substitution is a copper(I)-catalyzed radical-nucleophilic aromatic substitution (SRNAr). A single-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and nitrogen gas. This aryl radical then abstracts a chlorine atom from a copper(II) chloride species, regenerating the copper(I) catalyst and forming the final aryl chloride product.[4][5]

Sandmeyer_Mechanism cluster_0 Diazotization cluster_1 Radical-Nucleophilic Substitution Amine Ar-NH2 Diazonium Ar-N2+ Cl- Amine->Diazonium NaNO2, HCl 0-5 °C Aryl_Radical Ar• + N2 Diazonium->Aryl_Radical e- from Cu(I) Product Ar-Cl Aryl_Radical->Product Cl• from Cu(II) CuCl Cu(I)Cl CuCl2 Cu(II)Cl2 CuCl->CuCl2 Oxidation CuCl2->CuCl Reduction

Caption: Mechanism of the Sandmeyer chlorination reaction.

Experimental Protocol:

  • Suspend Methyl 2-aminobenzo[d]thiazole-6-carboxylate (1 equivalent) in a solution of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice/salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (NaNO₂, ~1.1 equivalents) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the amine suspension, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • In a separate flask, dissolve copper(I) chloride (CuCl, catalytic to stoichiometric amounts) in concentrated hydrochloric acid and cool it to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cold CuCl solution. Vigorous evolution of nitrogen gas should be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic nature of the C2 carbon, which is activated by both the adjacent nitrogen atom and the fused aromatic system.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position is highly susceptible to displacement by a wide range of nucleophiles. This is the primary synthetic transformation for which this compound is utilized.

  • With Amines: Reaction with primary or secondary amines (e.g., anilines, alkylamines, morpholine) typically proceeds in the presence of a base (like triethylamine or potassium carbonate) in a polar aprotic solvent (such as DMF or acetonitrile) at elevated temperatures to yield 2-amino-substituted benzothiazoles.

  • With Thiols: Thiolates (generated from thiols and a base) readily displace the chloride to form 2-thioether derivatives.

  • With Alkoxides: Alkoxides (e.g., sodium methoxide) can react to form 2-alkoxybenzothiazoles.

Reactivity cluster_products center_node This compound Prod_Amine 2-Amino Derivatives center_node->Prod_Amine R1R2NH, Base Prod_Thiol 2-Thioether Derivatives center_node->Prod_Thiol RSH, Base Prod_Alkoxy 2-Alkoxy Derivatives center_node->Prod_Alkoxy ROH, Base

References

A Technical Guide to Methyl 2-chlorobenzo[d]thiazole-6-carboxylate (CAS: 90792-69-1): Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical examination of Methyl 2-chlorobenzo[d]thiazole-6-carboxylate, a key heterocyclic building block in modern organic synthesis. With its strategically positioned reactive chlorine atom and versatile benzothiazole core, this compound serves as a critical intermediate in the development of novel pharmaceuticals, agrochemicals, and functional materials. We will explore its fundamental physicochemical properties, detail a robust synthetic pathway, dissect its core reactivity through the lens of nucleophilic aromatic substitution (SₙAr), and discuss its broad applications in research and development. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this valuable scaffold.

Core Compound Specifications

This compound is a substituted benzothiazole derivative. The benzothiazole moiety is a bicyclic system composed of a benzene ring fused to a thiazole ring, a scaffold known for a wide array of biological activities.[1][2][3] The chloro-substituent at the 2-position and the methyl ester at the 6-position make it a highly versatile intermediate for further chemical modification.

Table 1: Physicochemical and Handling Properties

Property Value Source(s)
CAS Number 90792-69-1 [4][5]
Molecular Formula C₉H₆ClNO₂S [4][5][6]
Molecular Weight 227.67 g/mol [5][6]
Synonyms Methyl 2-Chlorobenzothiazole-6-carboxylate [5]
MDL Number MFCD13190216 [6]
GHS Hazards H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [5]

| Recommended Storage | 2-8°C, in a cool, well-ventilated area, away from ignition sources |[5] |

Synthesis Pathway and Mechanistic Rationale

The synthesis of this compound leverages established principles of heterocyclic chemistry. A common and efficient strategy involves the formation of a 2-hydroxybenzothiazole intermediate followed by chlorination. This two-step approach provides a reliable route to the target compound.

Synthetic Workflow

The overall transformation can be conceptualized as starting from a readily available aminobenzoate precursor, proceeding through cyclization to form the benzothiazole core, and culminating in the installation of the key chloro-substituent.

Synthesis_Workflow cluster_reagents A Methyl 4-amino-3-mercaptobenzoate B Methyl 2-hydroxybenzo[d]thiazole-6-carboxylate A->B Step 1: Cyclization C This compound (Target Compound) B->C Step 2: Chlorination reagent1 Carbon Disulfide (CS₂) Ethanol, Reflux reagent2 Thionyl Chloride (SOCl₂) or Phosphorus Oxychloride (POCl₃) Reflux Drug_Discovery_Workflow A Methyl 2-chlorobenzo[d]thiazole- 6-carboxylate B SₙAr Diversification (Reaction with various nucleophiles) A->B C Library of Novel 2-Substituted Benzothiazoles B->C D High-Throughput Biological Screening C->D E Hit Identification & Lead Optimization D->E F Preclinical Candidate E->F

References

An In-Depth Technical Guide to Methyl 2-chlorobenzo[d]thiazole-6-carboxylate: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 2-chlorobenzo[d]thiazole-6-carboxylate, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its molecular structure, chemical properties, plausible synthetic routes, and potential applications, grounding our discussion in established scientific principles and relevant literature.

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazole and its derivatives are a cornerstone in medicinal chemistry, recognized for their diverse and potent biological activities.[1][2][3][4] These compounds are integral to the development of therapeutic agents with applications spanning anticancer, antimicrobial, anti-inflammatory, and anticonvulsant therapies.[1][5][6][7] The benzothiazole nucleus, a fusion of a benzene ring and a thiazole ring, provides a rigid, planar scaffold that can be strategically functionalized to modulate its pharmacokinetic and pharmacodynamic properties.[1][2][3] this compound serves as a key intermediate in the synthesis of more complex and potentially bioactive molecules, making a thorough understanding of its chemistry essential for innovation in this field.[8]

Molecular Structure and Characterization

The molecular structure of this compound consists of a central benzothiazole core with a chloro group at the 2-position and a methyl carboxylate group at the 6-position.

Molecular Formula: C₉H₆ClNO₂S[8]

Molecular Weight: 227.67 g/mol [8]

Structural Elucidation: Spectroscopic and Crystallographic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring and a singlet for the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electron-withdrawing nature of the chloro, thiazole, and carboxylate groups. Based on similar structures, the methyl singlet would likely appear around 3.8-4.0 ppm.[9][10]

  • ¹³C NMR: The carbon NMR spectrum would reveal signals for the nine carbon atoms in the molecule. The carbon atom at the 2-position, bonded to both chlorine and nitrogen, would exhibit a characteristic chemical shift. The carbonyl carbon of the ester group would appear downfield, typically in the range of 160-170 ppm.[9][10]

Infrared (IR) Spectroscopy:

The IR spectrum would be characterized by absorption bands corresponding to the various functional groups. Key expected peaks include:

  • C=O stretching of the ester at approximately 1720-1740 cm⁻¹.

  • C=N stretching of the thiazole ring around 1600-1650 cm⁻¹.

  • C-Cl stretching, which would be observed in the fingerprint region.

  • Aromatic C-H and C=C stretching vibrations.[11]

Mass Spectrometry:

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M⁺ peak).

X-ray Crystallography:

Single-crystal X-ray analysis of various benzothiazole derivatives has confirmed the planarity of the bicyclic ring system.[12][13][14][15] This structural rigidity is a key feature that influences how these molecules interact with biological targets. It is highly probable that this compound also possesses a planar benzothiazole core.

Chemical Properties and Reactivity

The reactivity of this compound is primarily dictated by the electrophilic nature of the carbon at the 2-position and the reactivity of the ester functional group.

Nucleophilic Aromatic Substitution (SₙAr) at the C2 Position

The chlorine atom at the 2-position of the benzothiazole ring is highly susceptible to nucleophilic aromatic substitution (SₙAr).[16] This is due to the electron-withdrawing effect of the adjacent nitrogen atom in the thiazole ring, which stabilizes the Meisenheimer intermediate formed during the reaction.[17] This reactivity makes the 2-chloro group an excellent leaving group, allowing for the introduction of a wide variety of nucleophiles.

Typical Nucleophiles:

  • Amines: Reaction with primary or secondary amines can be used to synthesize 2-aminobenzothiazole derivatives.

  • Thiols: Thiolates can displace the chloride to form 2-thioether substituted benzothiazoles.

  • Alkoxides and Phenoxides: Reaction with alkoxides or phenoxides yields 2-alkoxy or 2-aryloxy benzothiazoles.

The general mechanism for this transformation is depicted below:

Caption: Generalized SₙAr mechanism at the C2 position of the benzothiazole ring.

Reactions of the Ester Group

The methyl ester at the 6-position can undergo typical ester transformations:

  • Hydrolysis: Treatment with acid or base will hydrolyze the ester to the corresponding carboxylic acid, 2-chlorobenzo[d]thiazole-6-carboxylic acid.

  • Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can be used to form different esters.

  • Amidation: Reaction with amines can convert the ester into an amide.

Synthesis of this compound

A plausible and efficient synthetic route to this compound can be conceptualized from readily available starting materials, drawing upon established methods for benzothiazole synthesis.[2][18] A likely precursor is 2-mercaptobenzo[d]thiazole-6-carboxylic acid or its methyl ester.

A potential synthetic pathway is outlined below:

Synthesis_Workflow Start Methyl 4-aminobenzoate Intermediate1 Methyl 2-amino-3-mercaptobenzoate Start->Intermediate1 Thiocyanation & Reduction Intermediate2 Methyl 2-mercaptobenzo[d]thiazole-6-carboxylate Intermediate1->Intermediate2 Cyclization with CS₂ Product This compound Intermediate2->Product Chlorination (e.g., SO₂Cl₂)

Caption: A potential synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

  • Synthesis of Methyl 2-mercaptobenzo[d]thiazole-6-carboxylate: This intermediate could be synthesized from methyl 4-aminobenzoate through a multi-step process involving thiocyanation and subsequent cyclization.

  • Chlorination: The 2-mercaptobenzothiazole derivative would then be treated with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) to yield the final product, this compound.[5] The reaction would likely be carried out in an inert solvent.

Applications in Research and Development

The utility of this compound lies in its role as a versatile building block for the synthesis of a diverse array of compounds with potential therapeutic applications.

Medicinal Chemistry

The benzothiazole scaffold is a "privileged structure" in drug discovery. By leveraging the reactivity of the 2-chloro and 6-ester functionalities, a library of novel compounds can be generated for screening against various biological targets. Potential therapeutic areas include:

  • Anticancer Agents: Many 2-substituted benzothiazoles have demonstrated potent anticancer activity.

  • Antimicrobial Agents: The benzothiazole nucleus is present in several compounds with antibacterial and antifungal properties.[19]

  • Enzyme Inhibitors: The rigid benzothiazole scaffold can be tailored to fit into the active sites of various enzymes.

Materials Science

Benzothiazole derivatives are also explored in materials science for applications in:

  • Organic Light-Emitting Diodes (OLEDs): The conjugated π-system of the benzothiazole ring can impart useful photophysical properties.

  • Dyes and Pigments: The chromophoric nature of the benzothiazole system makes it a candidate for the development of novel colorants.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a synthetic intermediate. Its molecular structure, characterized by a planar benzothiazole core and reactive chloro and ester functional groups, allows for a wide range of chemical transformations. A thorough understanding of its synthesis, reactivity, and structural features is crucial for harnessing its potential in the development of new pharmaceuticals and advanced materials.

References

physical and chemical properties of Methyl 2-chlorobenzo[d]thiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-chlorobenzo[d]thiazole-6-carboxylate is a crucial heterocyclic building block in the landscape of modern medicinal chemistry. Its benzothiazole core, substituted with a reactive chlorine atom at the 2-position and a methyl ester at the 6-position, offers a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, its reactivity, and its applications in drug discovery, with a particular focus on the development of anti-inflammatory, antimicrobial, and anticancer agents.

Physicochemical Properties

This compound is typically a solid at room temperature and should be stored at this temperature.[1] While a specific melting point is not widely published, its structural analogues suggest it is a crystalline solid. General solubility studies on benzothiazoles indicate that this compound is likely soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), and exhibits limited solubility in water.[2]

PropertyValueSource
CAS Number 90792-69-1[3][4]
Molecular Formula C₉H₆ClNO₂S[1][5]
Molecular Weight 227.67 g/mol [1]
Physical State SolidInferred from related compounds
Solubility Soluble in organic solvents; poorly soluble in water[2]
Storage Room temperature[1]

Synthesis and Spectroscopic Characterization

A proposed synthetic workflow is outlined below:

Synthesis_Workflow A Methyl 4-amino-3-mercaptobenzoate B Methyl 2-aminobenzo[d]thiazole-6-carboxylate A->B Oxidative Cyclization C Diazonium Salt Intermediate B->C Diazotization (NaNO2, HCl) D This compound C->D Sandmeyer Reaction (CuCl)

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Data (Predicted):

While experimental spectra are not publicly available, the following are predicted characteristic spectroscopic features based on the structure:

  • ¹H NMR: Resonances in the aromatic region (7.0-8.5 ppm) corresponding to the protons on the benzene ring, and a singlet around 3.9 ppm for the methyl ester protons.

  • ¹³C NMR: Signals for the carbonyl carbon of the ester (around 165 ppm), aromatic carbons, and the carbon of the methyl group (around 52 ppm).

  • IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the ester (around 1720 cm⁻¹), C=N stretch of the thiazole ring (around 1600 cm⁻¹), and C-Cl stretch.

  • Mass Spectrometry: A molecular ion peak (M+) at m/z 227, with an isotopic pattern (M+2) characteristic of a chlorine-containing compound.

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the electrophilic nature of the C2 carbon of the benzothiazole ring, which is activated by the adjacent nitrogen atom. This makes the chlorine atom a good leaving group for nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound in drug synthesis lies in the displacement of the 2-chloro substituent by various nucleophiles. This allows for the introduction of a wide range of functional groups, leading to the generation of diverse chemical libraries for biological screening.

Experimental Protocol: General Procedure for Nucleophilic Substitution with Amines

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, NMP, or dioxane) is added the desired amine nucleophile (1.1-1.5 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA) (2.0 eq).

  • The reaction mixture is heated to a temperature between 80-150 °C and monitored by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired 2-substituted benzothiazole derivative.

SNAr_Mechanism Reactants This compound + Nu-H Intermediate Meisenheimer Complex (Tetrahedral Intermediate) Reactants->Intermediate Nucleophilic Attack Product 2-Substituted Product + HCl Intermediate->Product Elimination of Cl-

Caption: General mechanism for the SNAr reaction.

Palladium-Catalyzed Cross-Coupling Reactions

The 2-chloro position of the benzothiazole ring can also participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions provide powerful methods for the formation of carbon-carbon and carbon-nitrogen bonds, further expanding the synthetic utility of this building block.

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of compounds targeting a range of diseases.[1] The benzothiazole scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates. By modifying the 2-position, researchers can fine-tune the pharmacological properties of the resulting molecules to achieve desired potency and selectivity.

  • Anticancer Agents: Many benzothiazole derivatives have demonstrated potent anticancer activity, often by inhibiting key enzymes such as protein kinases. The 2-substituent can be designed to interact with specific residues in the active site of these enzymes.

  • Antimicrobial Agents: The benzothiazole nucleus is present in several antimicrobial agents. The introduction of various side chains at the 2-position can lead to compounds with broad-spectrum antibacterial and antifungal activities.

  • Anti-inflammatory Agents: Derivatives of this compound have been explored for their anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from structurally related compounds suggest that it should be handled with care. The safety data for a similar compound, Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate, indicates that it is harmful if swallowed and causes skin and eye irritation. Therefore, it is prudent to assume that this compound may have similar hazardous properties.

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials.

  • First Aid: In case of contact with eyes or skin, flush immediately with plenty of water. If ingested or inhaled, seek immediate medical attention.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. Its well-defined reactivity, particularly at the 2-position, allows for the systematic exploration of chemical space around the benzothiazole scaffold. A thorough understanding of its physical and chemical properties, as well as safe handling procedures, is essential for its effective utilization in the development of the next generation of therapeutic agents.

References

The Strategic Intermediate: A Technical Guide to Methyl 2-chlorobenzo[d]thiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Review for Chemical and Pharmaceutical Innovators

Methyl 2-chlorobenzo[d]thiazole-6-carboxylate stands as a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and materials science. Its strategic placement of reactive functional groups—a nucleophilically labile chlorine atom at the 2-position and a versatile ester at the 6-position—renders it an exceptionally valuable intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Compound Characteristics

A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization.

PropertyValueSource(s)
Molecular Formula C₉H₆ClNO₂S[1]
Molecular Weight 227.67 g/mol [1]
CAS Number 90792-69-1[1]
Appearance Typically a solidN/A
Storage Room temperature[1]

Synthesis and Manufacturing

While multiple synthetic routes to the benzothiazole core are known, the most logical and industrially scalable pathway to this compound involves a two-step sequence starting from commercially available materials. This process leverages classical, robust chemical transformations, ensuring high yield and purity of the final product.

Part 1: Synthesis of Methyl 2-aminobenzo[d]thiazole-6-carboxylate

The initial step is the construction of the 2-aminobenzothiazole ring system. This is reliably achieved through the oxidative cyclization of a substituted aniline, a cornerstone reaction in heterocyclic chemistry.

Protocol:

  • Thiocyanation: Methyl 4-aminobenzoate is treated with potassium thiocyanate (KSCN) in glacial acetic acid. This forms an in situ thiourea derivative.

  • Oxidative Cyclization: A solution of bromine in acetic acid is added dropwise to the cooled reaction mixture. The bromine acts as an oxidizing agent, facilitating the electrophilic cyclization to form the thiazole ring.

  • Work-up: The reaction is carefully neutralized with an aqueous base (e.g., ammonia or sodium bicarbonate), leading to the precipitation of the product.

  • Purification: The crude product is collected by filtration, washed extensively with water to remove inorganic salts, and dried to yield Methyl 2-aminobenzo[d]thiazole-6-carboxylate as a solid.

Part 2: Diazotization and Sandmeyer Reaction

The transformation of the 2-amino group to the 2-chloro group is classically accomplished via the Sandmeyer reaction.[2][3] This reaction proceeds through a diazonium salt intermediate, which is then displaced by a chloride ion using a copper(I) catalyst.[2][3]

Protocol:

  • Diazotization: The synthesized Methyl 2-aminobenzo[d]thiazole-6-carboxylate is dissolved in a strong acid (e.g., HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂) is added slowly to form the corresponding diazonium salt.

  • Sandmeyer Reaction: The cold diazonium salt solution is then added portion-wise to a solution of copper(I) chloride (CuCl) in hydrochloric acid. The copper(I) species catalyzes the displacement of the diazonium group (N₂) by chloride.

  • Work-up and Purification: Upon completion of the reaction, the mixture is typically extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product, this compound, is purified by column chromatography or recrystallization.

G cluster_0 Part 1: 2-Amino Precursor Synthesis cluster_1 Part 2: Sandmeyer Reaction Methyl 4-aminobenzoate Methyl 4-aminobenzoate KSCN_AcOH 1. KSCN, Acetic Acid 2. Br2, Acetic Acid Methyl 4-aminobenzoate->KSCN_AcOH Amino_Product Methyl 2-aminobenzo[d]thiazole-6-carboxylate KSCN_AcOH->Amino_Product NaNO2_HCl 1. NaNO2, HCl (0-5 °C) 2. CuCl, HCl Final_Product This compound NaNO2_HCl->Final_Product Amino_Product_ref Methyl 2-aminobenzo[d]thiazole-6-carboxylate Amino_Product_ref->NaNO2_HCl

Caption: Synthetic pathway to the target compound.

Chemical Reactivity and Synthetic Utility

The primary utility of this compound stems from the high reactivity of the C2-chloro substituent towards nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the thiazole ring system activates the C2 position, making the chloride an excellent leaving group.

Nucleophilic Substitution at the C2 Position

This is the most significant reaction of the title compound, providing a gateway to a diverse array of 2-substituted benzothiazoles.

General Protocol (Amine Nucleophiles): A notable application is seen in the synthesis of inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a key target in cardiovascular drug discovery.[4][5][6][7]

  • Reactants: this compound is dissolved in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Addition of Nucleophile and Base: The desired amine nucleophile and a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), are added to the solution.

  • Reaction Conditions: The mixture is heated, typically to around 50 °C, to facilitate the substitution.[4][6][7]

  • Work-up and Purification: After the reaction is complete, the product is isolated by standard procedures, often involving aqueous work-up followed by extraction and purification via silica gel chromatography.[4][6][7]

G Start This compound Reagents Amine (R-NH2) Base (e.g., DBU) Solvent (e.g., DMF) Heat (e.g., 50°C) Start->Reagents Product Methyl 2-(amino)benzo[d]thiazole-6-carboxylate Reagents->Product Side_Product Base-HCl Reagents->Side_Product

References

An In-depth Technical Guide to Methyl 2-chlorobenzo[d]thiazole-6-carboxylate: A Key Intermediate in Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Heterocyclic Scaffolds

In the landscape of modern chemical research, particularly within the realms of pharmaceutical and agrochemical development, the strategic use of versatile building blocks is paramount. Heterocyclic compounds, with their inherent structural complexity and diverse chemical reactivity, form the cornerstone of many successful discovery programs. Among these, the benzothiazole scaffold has emerged as a privileged structure, owing to its presence in a wide array of biologically active molecules. This guide provides an in-depth technical overview of a particularly valuable derivative: Methyl 2-chlorobenzo[d]thiazole-6-carboxylate. This compound, with its strategically positioned reactive sites, serves as a key intermediate for the synthesis of a multitude of complex target molecules. We will delve into its synthesis, physicochemical properties, reactivity, and potential applications, offering a comprehensive resource for researchers and scientists in the field.

Physicochemical Properties: A Quantitative Overview

This compound is a solid at room temperature with the molecular formula C₉H₆ClNO₂S and a molecular weight of 227.67 g/mol .[1] Its fundamental properties are summarized in the table below. While extensive experimental data is not widely published, the provided information is based on supplier specifications and established chemical principles.

PropertyValueSource
CAS Number 90792-69-1[1][2]
Molecular Formula C₉H₆ClNO₂S[1]
Molecular Weight 227.67 g/mol [1]
Purity Typically ≥98%[1]
Appearance Solid (form may vary)
Storage Room temperature[1]

Synthesis of this compound: A Proposed Pathway

A direct, detailed synthesis protocol for this compound is not explicitly detailed in readily available literature. However, based on established benzothiazole chemistry, a robust two-step synthetic route can be proposed, starting from the commercially available methyl 4-aminobenzoate.

Step 1: Synthesis of the Precursor, Methyl 2-aminobenzo[d]thiazole-6-carboxylate

The initial step involves the formation of the benzothiazole ring system. This is a well-documented reaction that proceeds via the reaction of an aniline derivative with a thiocyanate salt in the presence of a halogen.[3]

Reaction Scheme:

Synthesis_Step_1 cluster_reactants Reactants cluster_product Product cluster_conditions Conditions Reactant1 Methyl 4-aminobenzoate Reaction_Node Reactant1->Reaction_Node Reactant2 Potassium Thiocyanate (KSCN) Reactant2->Reaction_Node Reactant3 Bromine (Br2) Reactant3->Reaction_Node Product Methyl 2-aminobenzo[d]thiazole-6-carboxylate Conditions Glacial Acetic Acid Room Temperature Reaction_Node->Product Cyclization Reaction_Node->Conditions

Caption: Synthesis of the 2-amino precursor.

Experimental Protocol (Adapted from[3])

  • To a solution of methyl 4-aminobenzoate (1 equivalent) in glacial acetic acid, add potassium thiocyanate (4 equivalents).

  • Stir the mixture at room temperature for 45 minutes.

  • Cool the reaction mixture to 10°C.

  • Add a solution of bromine (2 equivalents) in glacial acetic acid dropwise.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Neutralize the reaction mixture with a 25% aqueous ammonia solution to a pH of 8.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to yield Methyl 2-aminobenzo[d]thiazole-6-carboxylate.

Step 2: Conversion to this compound via the Sandmeyer Reaction

The second step involves the conversion of the 2-amino group to a 2-chloro group. The Sandmeyer reaction is the classic and most effective method for this transformation.[4][5] This reaction proceeds through the formation of a diazonium salt intermediate, which is then decomposed in the presence of a copper(I) chloride catalyst.

Reaction Scheme:

Synthesis_Step_2 cluster_reactant Reactant cluster_product Product cluster_reagents Reagents Reactant Methyl 2-aminobenzo[d]thiazole-6-carboxylate Reaction_Node Reactant->Reaction_Node Product This compound Reagent1 1. NaNO2, HCl (aq) Reagent2 2. CuCl Reaction_Node->Product Sandmeyer Reaction Reaction_Node->Reagent1 Reaction_Node->Reagent2

Caption: The Sandmeyer reaction for chlorination.

Proposed Experimental Protocol:

  • Suspend Methyl 2-aminobenzo[d]thiazole-6-carboxylate (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5°C in an ice bath.

  • Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5°C.

  • Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, or until the evolution of nitrogen gas ceases.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the reactivity of the 2-chloro substituent and the potential for modification of the 6-carboxylate group.

Nucleophilic Aromatic Substitution at the C2 Position

The 2-chloro group on the benzothiazole ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of functional groups at this position.

General Reaction Scheme:

Reactivity Start This compound Reaction_Node Start->Reaction_Node Nucleophile Nu-H Nucleophile->Reaction_Node Product Methyl 2-(nucleophilically substituted)benzo[d]thiazole-6-carboxylate Byproduct HCl Reaction_Node->Product Reaction_Node->Byproduct

Caption: Nucleophilic substitution at the C2 position.

Common nucleophiles that can be employed include:

  • Amines: Reaction with primary or secondary amines leads to the formation of 2-aminobenzothiazole derivatives. This is a crucial step in the synthesis of many bioactive molecules.

  • Thiols: Reaction with thiols yields 2-thioether substituted benzothiazoles.

  • Alcohols/Phenols: In the presence of a strong base, alkoxides or phenoxides can displace the chloride to form 2-alkoxy or 2-aryloxy benzothiazoles.

Modification of the Carboxylate Group

The methyl ester at the 6-position can be readily modified using standard ester transformations:

  • Hydrolysis: Saponification with a base (e.g., NaOH or LiOH) will yield the corresponding carboxylic acid, which can then be used in amide bond formation or other carboxylate-specific reactions.

  • Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can be used to exchange the methyl group for other alkyl groups.

  • Reduction: The ester can be reduced to the corresponding primary alcohol using a reducing agent such as lithium aluminum hydride (LiAlH₄).

Applications in Research and Drug Discovery

The benzothiazole scaffold is a well-established pharmacophore in medicinal chemistry, and derivatives of this compound are valuable intermediates in the synthesis of compounds with a range of biological activities.[1]

  • Anticancer Agents: The benzothiazole nucleus is found in numerous compounds with potent anticancer activity. These compounds often target specific cellular pathways involved in cancer progression, such as protein kinases.

  • Antimicrobial and Antifungal Agents: Benzothiazole derivatives have been shown to exhibit significant activity against a variety of bacterial and fungal strains.[6]

  • Kinase Inhibitors: The 2-aminobenzothiazole scaffold, which can be readily synthesized from this compound, is a known hinge-binding motif for many protein kinases. This makes it a valuable starting point for the design of novel kinase inhibitors for the treatment of cancer and inflammatory diseases.

  • Agrochemicals: The inherent biological activity of the benzothiazole ring system has also been exploited in the development of new herbicides and pesticides.[1]

Safety and Handling

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[7]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[7]

  • Toxicology: The toxicological properties have not been thoroughly investigated. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled.

  • Storage: Store in a tightly closed container in a cool, dry place.[1]

Disclaimer: This safety information is intended as a guide and is based on data for similar compounds. Researchers must consult a comprehensive and specific Safety Data Sheet (SDS) for this compound before handling this chemical and should always perform a thorough risk assessment.

Conclusion: A Versatile Tool for Chemical Innovation

This compound represents a valuable and versatile building block for organic synthesis. Its dual reactivity, allowing for functionalization at both the 2- and 6-positions, provides a powerful platform for the creation of diverse molecular architectures. While further characterization of its physicochemical properties is warranted, the proposed synthetic routes and known reactivity patterns provide a solid foundation for its use in the discovery and development of new pharmaceuticals, agrochemicals, and functional materials. As the demand for novel and effective chemical entities continues to grow, the strategic application of such well-designed intermediates will undoubtedly play a crucial role in advancing the frontiers of chemical science.

References

An In-depth Technical Guide to Potential Therapeutic Targets for Benzothiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzothiazole moiety, a bicyclic system composed of fused benzene and thiazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic characteristics allow for versatile interactions with a multitude of biological targets, making it a cornerstone in the development of novel therapeutic agents.[3][4] Clinically approved drugs such as Riluzole for amyotrophic lateral sclerosis (ALS) and Quizartinib for acute myeloid leukemia (AML) underscore the therapeutic potential of this heterocyclic framework.[3][] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the key therapeutic targets of benzothiazole compounds, focusing on the mechanistic basis of their action and the experimental methodologies required for their evaluation. We will delve into the core therapeutic areas where benzothiazoles have shown significant promise: oncology, infectious diseases, and neurological disorders.

Section 1: Therapeutic Targets in Oncology

Benzothiazole derivatives exhibit potent anticancer activity through diverse mechanisms, including the inhibition of critical enzymes and the modulation of key signaling pathways that govern cell proliferation, survival, and angiogenesis.[6][7]

Protein Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. Benzothiazole-based compounds have been developed as effective inhibitors of several key kinases.[3][8]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[9] Inhibition of VEGFR-2 is a validated strategy in cancer therapy. Certain 2-aminobenzothiazole hybrids have emerged as potent VEGFR-2 inhibitors.[7]

Other Kinase Targets include Phosphoinositide 3-kinases (PI3Ks) and BRAF, which are central nodes in signaling pathways that drive cell growth and proliferation.[3][7]

Table 1: Quantitative Activity of Benzothiazole Derivatives as Kinase Inhibitors

Benzothiazole Derivative ExampleTarget KinaseIC50 ValueCell Line(s)Reference(s)
Hybrid Compound 4a VEGFR-291 nMHCT-116, HEPG-2, MCF-7[7][10]
Sorafenib (Reference)VEGFR-253 nMHCT-116, HEPG-2, MCF-7[7]
Compound 11 VEGFR-2192 nMA549, HepG-2, Caco-2, MDA[9]
Enzyme Inhibitors

Carbonic Anhydrases (CAs): These zinc-containing metalloenzymes are involved in pH regulation and are often overexpressed in hypoxic tumors, contributing to their survival and proliferation.[11][12] Benzothiazole derivatives have been investigated as inhibitors of tumor-associated CAs, presenting a promising avenue for developing agents effective against hypoxic cancers.[11][12][13]

Topoisomerases: These enzymes are essential for DNA replication and repair. Benzothiazole-based compounds can inhibit topoisomerases, leading to DNA damage and apoptosis in cancer cells.[3][14]

Table 2: Anticancer Activity of Benzothiazole Derivatives Against Various Cell Lines

Benzothiazole Derivative ExampleCancer Cell Line(s)IC50 / GI50 ValueReference(s)
Chlorobenzyl indole semicarbazide 55 HT-29 (Colon)0.024 µM[15]
H460 (Lung)0.29 µM[15]
A549 (Lung)0.84 µM[15]
Urea benzothiazole 56 Average (60 cell lines)0.38 µM[15]
Derivative 4d BxPC-3 (Pancreatic)3.99 µM[11]
PTJ64i (Paraganglioma)6.79 µM[11]
Derivative B7 A549 (Lung)0.96 ± 0.24 µM[16]
A431 (Skin)1.51 ± 0.20 µM[16]
Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, and its sustained activation is linked to the development and progression of many cancers, including hepatocellular carcinoma (HCC).[][17] Benzothiazole derivatives have been shown to exert anticancer and anti-inflammatory effects by suppressing this pathway. They inhibit the phosphorylation of key proteins like p65 and IκBα, preventing the translocation of NF-κB to the nucleus.[8] This, in turn, downregulates the expression of downstream inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), ultimately leading to apoptosis in cancer cells.[17][18]

NF_kappa_B_Pathway cluster_stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkB_p65 NF-κB (p65) IkappaB->NFkB_p65 Apoptosis Apoptosis NFkB_p65_nuc NF-κB (p65) NFkB_p65->NFkB_p65_nuc translocates Benzothiazole Benzothiazole Derivative Benzothiazole->IKK inhibits DNA DNA NFkB_p65_nuc->DNA binds COX2_iNOS COX-2 / iNOS Gene Expression DNA->COX2_iNOS transcribes Inflammation Inflammation & Cancer Progression COX2_iNOS->Inflammation

Caption: Benzothiazole inhibition of the NF-κB pathway.[8][17]

Section 2: Therapeutic Targets in Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. Benzothiazole derivatives have demonstrated promising activity against a range of bacteria by targeting essential enzymes.[15][19]

Bacterial Enzyme Inhibitors

DNA Gyrase and Topoisomerase IV: These type II topoisomerases are validated targets for antibacterial drugs. They control DNA topology and are essential for bacterial DNA replication and segregation.[20][21] Benzothiazole scaffold-based compounds have been developed as potent, nanomolar inhibitors of DNA gyrase B, binding to the ATP-binding pocket and preventing its catalytic activity.[20]

Dihydropteroate Synthase (DHPS): This enzyme is critical in the folate biosynthesis pathway of bacteria, a pathway absent in humans, making it an excellent selective target.[19] Sulfonamide-containing benzothiazole derivatives have shown potent inhibition of DHPS and significant antibacterial activity.[19][22]

Table 3: Antimicrobial Activity (MIC) of Benzothiazole Derivatives

Benzothiazole Derivative ExampleBacterial StrainMIC (µg/mL)Reference(s)
Compound 66c (Sulfonamide analog)P. aeruginosa3.1 - 6.2[22]
S. aureus3.1 - 6.2[22]
E. coli3.1 - 6.2[22]
Compound 133 S. aureus78.125[22]
E. coli78.125[22]
Thiazolidin-4-one derivative 8a P. aeruginosa90 - 180[22]
E. coli90 - 180[22]
Compound 16c S. aureus0.025 mM[19]

Section 3: Therapeutic Targets in Neurological Disorders

The benzothiazole scaffold is present in drugs for neurological disorders and is being actively investigated for new therapies targeting neurodegenerative diseases like Alzheimer's.[2][23] The development of multi-target-directed ligands (MTDLs) is a promising strategy for these complex multifactorial diseases.[24]

Multi-Target Enzyme Inhibitors for Alzheimer's Disease

Cholinesterases (AChE and BuChE) and Monoamine Oxidase B (MAO-B): The inhibition of acetylcholinesterase (AChE) is a primary strategy for symptomatic treatment of Alzheimer's. Simultaneously, inhibiting butyrylcholinesterase (BuChE) and MAO-B, which is involved in oxidative stress, can provide additional therapeutic benefits.[24] Benzothiazole derivatives have been designed as MTDLs, showing potent inhibitory activity against all three enzymes.[24]

Table 4: Multi-Target Activity of Benzothiazole Derivatives for Alzheimer's Disease

Benzothiazole Derivative ExampleTarget EnzymeIC50 / Ki ValueReference(s)
Compound 3s hH3R (histamine receptor)Ki = 0.036 µM[24]
AChEIC50 = 6.7 µM[24]
BuChEIC50 = 2.35 µM[24]
MAO-BIC50 = 1.6 µM[24]
Donepezil (Reference)AChEIC50 = 36.45 nM[24]

Section 4: Methodologies for Target Identification and Validation

Identifying the molecular targets of bioactive compounds and validating their engagement are critical steps in drug discovery. This section outlines key experimental workflows and protocols.

General Workflow for Target Identification and Validation

The process begins with a bioactive benzothiazole "hit" from a primary screen. The subsequent steps involve identifying the protein target, validating the interaction, and confirming its relevance to the observed phenotype.

Caption: General experimental workflow for target deconvolution.
Detailed Experimental Protocols

The following protocols are representative methodologies for assessing the interaction of benzothiazole compounds with their targets. Researchers should note that specific concentrations and incubation times may require optimization.

Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol determines the ability of a benzothiazole compound to inhibit the enzymatic activity of VEGFR-2.[7][9][25]

  • Principle: The assay measures the phosphorylation of a substrate by VEGFR-2. Inhibition is quantified by a decrease in the phosphorylated product, often detected via luminescence (e.g., ADP-Glo™ Kinase Assay).

  • Materials:

    • Recombinant human VEGFR-2 enzyme

    • Kinase buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)

    • ATP (at Km concentration for VEGFR-2)

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • Test benzothiazole compounds (serial dilutions in DMSO)

    • Positive control inhibitor (e.g., Sorafenib)

    • ADP-Glo™ Reagent and Kinase Detection Reagent

    • 96-well white microplates

  • Procedure:

    • Compound Plating: Add 2 µL of serially diluted benzothiazole compound, DMSO (vehicle control), or Sorafenib (positive control) to the wells of a 96-well plate.

    • Enzyme Addition: Prepare a solution of VEGFR-2 in kinase buffer and add 10 µL to each well.

    • Initiation of Reaction: Prepare a solution of ATP and substrate in kinase buffer. Add 10 µL to each well to start the reaction.

    • Incubation: Incubate the plate at 30°C for 60 minutes.

    • Stopping Reaction & ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Signal Generation: Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

    • Incubation: Incubate at room temperature for 30 minutes in the dark.

    • Data Acquisition: Measure luminescence using a microplate reader.

    • Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Carbonic Anhydrase (CA) Inhibition Assay

This protocol measures the inhibition of CA's esterase activity using a colorimetric method.[13][26]

  • Principle: Active CA enzymes exhibit esterase activity, cleaving a substrate to release a chromogenic product (e.g., p-nitrophenol), which can be measured by absorbance. An inhibitor will reduce the rate of this reaction.

  • Materials:

    • Human carbonic anhydrase isoenzyme (e.g., hCA II)

    • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5)

    • CA Substrate (e.g., p-Nitrophenyl Acetate)

    • Test benzothiazole compounds (serial dilutions in DMSO)

    • Positive control inhibitor (e.g., Acetazolamide)

    • 96-well clear, flat-bottom plate

  • Procedure:

    • Reagent Preparation: Prepare working solutions of CA enzyme, test compounds, and positive control in Assay Buffer.

    • Plate Setup:

      • Enzyme Control (EC): 80 µL Assay Buffer + 10 µL CA enzyme.

      • Inhibitor Wells (S): 80 µL Assay Buffer + 10 µL CA enzyme + 10 µL of test compound.

      • Positive Control (IC): 80 µL Assay Buffer + 10 µL CA enzyme + 10 µL Acetazolamide.

      • Background Control (BC): 90 µL Assay Buffer.

    • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to bind to the enzyme.

    • Reaction Initiation: Add 5 µL of CA Substrate to all wells. Mix well.

    • Data Acquisition: Immediately measure the absorbance at 405 nm in kinetic mode at room temperature, taking readings every 1-2 minutes for at least 30 minutes.

    • Analysis:

      • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

      • Subtract the slope of the Background Control from all other wells.

      • Calculate the percent inhibition using the formula: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100.

      • Determine the IC50 value by plotting percent inhibition against the logarithm of inhibitor concentration.

Conclusion and Future Perspectives

The benzothiazole scaffold is a remarkably versatile and pharmacologically significant structure that interacts with a wide array of therapeutic targets across multiple disease areas. Its derivatives have demonstrated potent inhibitory activity against key kinases and enzymes in oncology, essential bacterial enzymes in infectious diseases, and crucial targets in the complex pathology of neurological disorders. The continued exploration of structure-activity relationships (SARs), the application of modern target deconvolution techniques, and the rational design of multi-target-directed ligands will undoubtedly lead to the development of next-generation benzothiazole-based therapeutics with improved potency, selectivity, and safety profiles. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this exceptional chemical entity in the pursuit of novel medicines.

References

A Technical Guide to the Safe Handling of Methyl 2-chlorobenzo[d]thiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Profile of a Key Pharmaceutical Intermediate

Methyl 2-chlorobenzo[d]thiazole-6-carboxylate (CAS No. 90792-69-1) is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries.[1] Its benzothiazole core, substituted with a reactive chlorine atom at the 2-position and a methyl ester at the 6-position, makes it a versatile intermediate for synthesizing a range of more complex molecules.[1] This compound is frequently employed in the development of novel anti-inflammatory, antimicrobial, and anticancer agents.[1]

The reactivity that makes this compound valuable also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety and handling requirements for this compound, grounded in established chemical safety principles and data from analogous structures. It is intended for researchers, chemists, and drug development professionals who handle this or similar chlorinated heterocyclic compounds in a laboratory setting.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's physical properties is the foundation of safe handling, informing storage, spill response, and personal protective equipment (PPE) selection.

PropertyValueSource
Chemical Name This compoundInternal
CAS Number 90792-69-1[1]
Molecular Formula C₉H₆ClNO₂S[1]
Molecular Weight 227.67 g/mol [1]
Appearance Typically a solid (e.g., beige or white powder/crystals)[2][3]
Storage Temperature Room temperature[1]

Hazard Identification and GHS Classification

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a reliable hazard profile can be constructed by examining closely related structural analogs. The classification below is based on data for Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate and Methyl 2-chlorobenzo[d]thiazole-4-carboxylate, which share the core toxicophores: a halogenated benzothiazole ring.[4]

GHS ClassificationCategoryHazard Statement
Pictogram
alt text
GHS07
Signal Word Warning [4]
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[4]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[4]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation[4]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[4]

Key Precautionary Statements (P-codes):

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4]

  • P264: Wash hands and exposed skin thoroughly after handling.[4]

  • P270: Do not eat, drink or smoke when using this product.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Toxicological Profile and Risk Assessment

The causality behind the GHS classification lies in the inherent reactivity and biological activity of the benzothiazole class of compounds. Understanding these mechanisms is critical for appreciating the importance of the prescribed safety protocols.

Benzothiazole and its derivatives have been reported as dermal sensitizers and respiratory tract irritants.[5][6][7] The chloro- and ester- functionalities on the target molecule can modulate this reactivity. The primary risks associated with this compound are:

  • Acute Oral Toxicity: Ingestion can be harmful, necessitating immediate medical attention.[4]

  • Dermal and Ocular Irritation: Direct contact with the skin or eyes is likely to cause significant irritation.[4] Prolonged skin contact could lead to sensitization.[5][6]

  • Respiratory Irritation: Inhalation of the dust or aerosols is a primary route of exposure and can cause irritation to the respiratory tract.[4] All handling of the solid compound should be performed in a manner that minimizes dust generation.

A systematic approach to risk assessment is paramount before any laboratory work begins.

Caption: A logical workflow for assessing and mitigating risks.

Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls dictates that engineering solutions should be the first line of defense, supplemented by robust PPE.

4.1 Engineering Controls All weighing and handling of this compound solid must be conducted within a certified chemical fume hood to prevent inhalation of dust and to contain any potential spills.[8] The work area should be well-ventilated.

4.2 Personal Protective Equipment (PPE) The selection of PPE must be based on a thorough risk assessment. The following ensemble is mandatory for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with powder-free nitrile gloves.[8]Provides a robust barrier against dermal absorption. Double-gloving minimizes risk if the outer glove is breached.[8]
Body Protection Disposable, solid-front, back-closing gown or a chemical-resistant lab coat with long sleeves and tight-fitting cuffs.[8]Protects the body and personal clothing from contamination.[8]
Eye & Face Protection Chemical safety goggles. A full-face shield should be worn over goggles when there is a significant risk of splashing.[8][9]Protects eyes from airborne particles and splashes.[8]
Respiratory Protection For handling the powder, a minimum of an N95-rated disposable filtering facepiece respirator is required.Prevents inhalation of the compound, which is a primary exposure route.
Foot Protection Closed-toe shoes, preferably made of a chemical-resistant material. Disposable shoe covers may be used.[10]Prevents exposure from spills and tracking of contamination.[8]

4.3 Protocol: PPE Donning and Doffing Sequence A structured approach to donning and doffing PPE is crucial to prevent cross-contamination.

Caption: The proper sequence for donning and doffing PPE.

Standard Operating Procedures for Safe Handling and Storage

5.1 Handling

  • Preparation: Before handling, ensure all necessary PPE is donned correctly and the chemical fume hood is operational.

  • Weighing: Use a disposable weigh boat. Handle the compound gently with a spatula to minimize dust formation.

  • Transfers: If transferring the solid to a reaction vessel, do so carefully within the fume hood. If making a solution, add the solid slowly to the solvent to avoid splashing.

  • Post-Handling: After use, securely close the container. Decontaminate the spatula and work surface.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[11][12] Do not eat, drink, or smoke in the laboratory area.[13][14]

5.2 Storage

  • Store in a tightly sealed, properly labeled container.[2][15]

  • Keep in a dry, cool, and well-ventilated place at room temperature.[1][2]

  • Segregate from incompatible materials such as strong acids, strong bases, and strong oxidizing/reducing agents.[4]

  • Inspect containers periodically for any signs of leakage or damage.[16]

Emergency Procedures

Pre-planning is essential for a safe and effective response to any laboratory emergency.

6.1 First Aid Measures Immediate action is critical in the event of an exposure.

Exposure RouteFirst Aid Protocol
Inhalation Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][17]
Skin Contact Immediately remove all contaminated clothing.[18] Flush the affected skin area with copious amounts of water for at least 15 minutes.[18][19] If irritation persists, seek medical attention.[12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][19] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[13] Rinse the mouth with water.[4][11] Seek immediate medical attention and show the SDS or container label to the medical personnel.[11]

6.2 Spill Response The response to a chemical spill depends on its size and the immediate risk it poses.

Spill_Response_Tree cluster_major Major Spill Response cluster_minor Minor Spill Response Spill Chemical Spill Occurs Alert Alert personnel in immediate area Spill->Alert Assess Is the spill large? Is there immediate danger (fire, injury, toxic vapor)? Major_Evac Evacuate the area. Pull fire alarm if needed. Assess->Major_Evac Yes Minor_PPE Don appropriate PPE (Double gloves, respirator, goggles) Assess->Minor_PPE No Alert->Assess Major_Call Call Emergency Services (911) & Institutional EHS from a safe location. Major_Evac->Major_Call Major_Secure Secure the area. Prevent re-entry. Major_Call->Major_Secure Minor_Contain Contain the spill. Cover with absorbent material (e.g., vermiculite). Minor_PPE->Minor_Contain Minor_Clean Carefully sweep/scoop material into a labeled waste container. Minor_Contain->Minor_Clean Minor_Decon Decontaminate the area with soap and water. Minor_Clean->Minor_Decon Minor_Dispose Dispose of waste as hazardous chemical waste. Minor_Decon->Minor_Dispose

Caption: Decision tree for responding to a chemical spill.

Minor Spill Cleanup Protocol (Solid):

  • Alert & Secure: Alert colleagues in the immediate area. Restrict access to the spill zone.

  • PPE: Don the full PPE ensemble as described in Section 4.2, including respiratory protection.

  • Contain: Gently cover the spill with a chemical absorbent material like vermiculite or sand to prevent dust from becoming airborne.[16]

  • Collect: Carefully sweep the material and absorbent into a dustpan and place it in a heavy-duty plastic bag or a designated, labeled hazardous waste container.[18][20]

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water. Place the cleaning materials into the waste container.[16]

  • Dispose: Seal and label the waste container as "Spill Debris containing this compound." Arrange for disposal through your institution's Environmental Health & Safety (EHS) office.[18]

6.3 Fire Fighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[2][11]

  • Special Hazards: Thermal decomposition can lead to the release of toxic and irritating gases and vapors, including nitrogen oxides (NOx), sulfur oxides (SOx), carbon oxides (CO, CO₂), and hydrogen chloride (HCl).[2][21]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Waste Disposal

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

  • Classification: As a chlorinated heterocyclic compound, all waste containing this compound, including contaminated consumables (gloves, weigh boats, absorbent material), must be treated as hazardous waste.[22][23]

  • Collection: Collect all waste in a clearly labeled, sealed, and chemically compatible container.[22] Do not mix with non-halogenated solvent waste unless permitted by your institution's EHS guidelines.[22]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name of its contents.

  • Disposal: Do not dispose of this chemical down the drain or in regular trash.[14][24] All disposal must be handled through your institution's certified EHS department in accordance with local, state, and federal regulations.[22]

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Methyl 2-chlorobenzo[d]thiazole-6-carboxylate from Methyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of Methyl 2-chlorobenzo[d]thiazole-6-carboxylate, a key intermediate in organic and medicinal chemistry.[1] The synthesis commences with the widely available methyl 4-aminobenzoate. The first step involves an oxidative cyclization to form the 2-aminobenzothiazole core, followed by a Sandmeyer reaction to convert the 2-amino group to the target 2-chloro functionality. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step procedures, mechanistic insights, and practical advice to ensure reproducibility and high yields.

Introduction and Synthetic Strategy

This compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds, particularly active pharmaceutical ingredients (APIs).[1][2] Its structure combines a reactive chloro-substituent, ideal for nucleophilic substitution, with a carboxylate group that can be further modified, making it highly valuable in drug discovery programs.

The synthetic strategy outlined herein is a robust and scalable two-step process:

  • Step 1: Benzothiazole Ring Formation. The synthesis begins with the formation of the benzothiazole ring system from methyl 4-aminobenzoate. This is achieved through a well-established reaction involving potassium thiocyanate and bromine in glacial acetic acid, which proceeds via an in-situ generated thiocyanogen intermediate.[3][4] This method is highly effective for the preparation of 2-aminobenzothiazoles from various aniline precursors.[4]

  • Step 2: Deaminative Chlorination via Sandmeyer Reaction. The 2-amino group of the benzothiazole intermediate is then converted to a chloro group. This is accomplished using the classic Sandmeyer reaction, a cornerstone of aromatic chemistry for converting primary aryl amines into a wide array of functional groups.[5][6] The process involves the diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt, which is subsequently displaced by a chloride ion using copper(I) chloride as a catalyst.[7][8]

Overall Reaction Scheme

Caption: Two-step synthesis of the target compound.

Mechanistic Considerations

Step 1: Benzothiazole Formation (Hugershoff Reaction)

The formation of the 2-aminobenzothiazole ring from an aniline derivative, a thiocyanate salt, and bromine is a classic transformation. The reaction proceeds through several key stages:

  • Thiocyanogen Formation: Bromine reacts with potassium thiocyanate to form the highly reactive electrophile, thiocyanogen, (SCN)₂.

  • Electrophilic Attack: The aniline nitrogen of methyl 4-aminobenzoate attacks the thiocyanogen, leading to the formation of a thiocyanoaniline intermediate.

  • Intramolecular Cyclization: The sulfur atom of the thiocyanate group then acts as a nucleophile, attacking the ortho-position of the aromatic ring in an electrophilic aromatic substitution, which results in the cyclized benzothiazole ring system.[3][4]

Step 2: The Sandmeyer Reaction

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[5] The currently accepted mechanism involves the following key steps:

  • Diazotization: The primary amino group reacts with nitrous acid (HONO), formed in situ from NaNO₂ and a strong acid, to produce a diazonium salt (Ar-N₂⁺).[9] This process must be conducted at low temperatures (0-5 °C) as diazonium salts are thermally unstable.

  • Single Electron Transfer (SET): The copper(I) catalyst donates a single electron to the diazonium salt. This reduces the diazonium species and results in the loss of stable dinitrogen gas (N₂) and the formation of an aryl radical.[6]

  • Halogen Transfer: The aryl radical then abstracts a chlorine atom from a copper(II) chloride species (formed in the previous step), yielding the final aryl chloride product and regenerating the copper(I) catalyst.[5]

Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Bromine is highly corrosive and toxic; handle with extreme care. Diazonium salts are potentially explosive, especially when dry; do not isolate them and always use them in solution at low temperatures.

Step 1: Synthesis of Methyl 2-aminobenzo[d]thiazole-6-carboxylate (Intermediate 1)

This protocol is adapted from established procedures for the synthesis of 2-aminobenzothiazoles.[3][10]

Materials and Reagents

ReagentM.W. ( g/mol )AmountMoles (mmol)
Methyl 4-aminobenzoate151.165.00 g33.1
Potassium Thiocyanate (KSCN)97.186.43 g66.2
Bromine (Br₂)159.811.70 mL (5.30 g)33.2
Glacial Acetic Acid60.05~100 mL-
25% Aqueous Ammonia (NH₃)17.03As needed-
Water (H₂O)18.02As needed-

Procedure

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-aminobenzoate (5.00 g, 33.1 mmol) and glacial acetic acid (60 mL). Stir at room temperature until all solids are dissolved.

  • Thiocyanate Addition: Add potassium thiocyanate (6.43 g, 66.2 mmol) to the solution. Stir the resulting suspension for 30-45 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 10-15 °C using an ice-water bath.

  • Bromination: In a separate beaker, carefully dissolve bromine (1.70 mL, 33.2 mmol) in glacial acetic acid (40 mL). Caution: Exothermic and corrosive. Add this bromine solution dropwise to the cooled reaction mixture over 30-40 minutes, ensuring the internal temperature does not exceed 20 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (12-16 hours). The mixture will typically become a thick, yellowish-orange suspension.

  • Work-up: Pour the reaction mixture slowly into a beaker containing 400 mL of crushed ice and water with vigorous stirring.

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of 25% aqueous ammonia until the pH reaches ~8. This will cause the product to precipitate as a solid.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water (3 x 50 mL) to remove any residual salts.

  • Drying: Dry the collected solid in a vacuum oven at 50-60 °C to a constant weight. The product is typically a light yellow or off-white powder.

Expected Outcome:

  • Yield: 70-85%

  • Characterization: The product can be further purified by recrystallization from ethanol if necessary. Confirm identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Synthesis of this compound (Final Product)

This protocol utilizes a standard Sandmeyer reaction procedure.[5][11]

Materials and Reagents

ReagentM.W. ( g/mol )AmountMoles (mmol)
Intermediate 1222.255.00 g22.5
Sodium Nitrite (NaNO₂)69.001.71 g24.8
Concentrated HCl (~37%)36.46~30 mL-
Copper(I) Chloride (CuCl)98.992.45 g24.8
Dichloromethane (DCM)84.93~150 mL-
Saturated Sodium Bicarbonate (NaHCO₃)84.01As needed-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-

Procedure

  • Diazotization Setup: In a 250 mL three-necked flask fitted with a thermometer and a mechanical stirrer, suspend Intermediate 1 (5.00 g, 22.5 mmol) in a mixture of concentrated HCl (20 mL) and water (20 mL). Cool the suspension to 0-5 °C in an ice-salt bath.

  • Diazotization: Dissolve sodium nitrite (1.71 g, 24.8 mmol) in water (10 mL). Add this solution dropwise to the cold, stirring suspension over 20-30 minutes. Maintain the temperature strictly between 0 and 5 °C. A clear, pale yellow solution of the diazonium salt should form. Stir for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Catalyst Preparation: In a separate 500 mL beaker, dissolve copper(I) chloride (2.45 g, 24.8 mmol) in concentrated HCl (10 mL). Cool this solution to 0-5 °C in an ice bath.

  • Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the cold, stirring CuCl solution. Caution: Vigorous evolution of N₂ gas will occur. Control the rate of addition to manage the effervescence.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. A solid precipitate of the crude product should form.

  • Isolation & Extraction: Collect the solid by vacuum filtration and wash with water. Transfer the solid to a separatory funnel containing 100 mL of dichloromethane (DCM) and 100 mL of water. Shake well to dissolve the product in the organic layer. Separate the layers and extract the aqueous layer with additional DCM (2 x 25 mL).

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ (to neutralize residual acid) and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol or methanol to yield the final product as a white or off-white solid.

Expected Outcome:

  • Yield: 60-75%

  • Characterization: Confirm the structure and purity of the final product via ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Workflow and Mechanism Visualization

Synthetic_Workflow Figure 1: Experimental Workflow cluster_0 Step 1: Benzothiazole Formation cluster_1 Step 2: Sandmeyer Reaction A1 Dissolve Methyl 4-aminobenzoate and KSCN in Acetic Acid A2 Cool to 10-15 °C A1->A2 A3 Add Br₂ solution dropwise (T < 20 °C) A2->A3 A4 Stir at RT overnight A3->A4 A5 Quench in ice water A4->A5 A6 Neutralize with NH₃ (aq) to pH 8 A5->A6 A7 Filter, Wash, and Dry Intermediate 1 A6->A7 B1 Suspend Intermediate 1 in HCl (aq) at 0-5 °C A7->B1 Proceed with dried intermediate B2 Add NaNO₂ solution dropwise to form Diazonium Salt B1->B2 B4 Add Diazonium solution to CuCl solution (N₂ evolution) B2->B4 B3 Prepare cold CuCl/HCl solution B3->B4 B5 Stir at RT for 1-2h B4->B5 B6 Extract with DCM B5->B6 B7 Wash, Dry, Concentrate B6->B7 B8 Purify (Chromatography/ Recrystallization) B7->B8

Caption: Detailed experimental workflow for the two-step synthesis.

Sandmeyer_Mechanism Figure 2: Simplified Sandmeyer Reaction Mechanism Amine Ar-NH₂ (Intermediate 1) Reagents1 NaNO₂, H⁺ 0-5 °C Amine->Reagents1 Diazonium Ar-N₂⁺ (Diazonium Salt) Reagents2 CuCl (catalyst) Diazonium->Reagents2 Radical Ar• (Aryl Radical) Product Ar-Cl (Final Product) Radical->Product + Cl⁻ (from CuCl₂) Reagents1->Diazonium Reagents2->Radical - N₂, -CuCl₂

Caption: Key stages of the copper-catalyzed Sandmeyer reaction.

References

Application Note & Protocol: Elucidating the Reaction Mechanism for the Formation of Methyl 2-chlorobenzo[d]thiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-chlorobenzo[d]thiazole-6-carboxylate is a pivotal intermediate in the synthesis of complex heterocyclic molecules, particularly for active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its utility stems from the reactive 2-chloro substituent, which allows for facile nucleophilic substitution, enabling the construction of diverse molecular scaffolds. This document provides an in-depth exploration of the two-stage reaction mechanism for its synthesis, beginning with the formation of the benzothiazole core, followed by a classic Sandmeyer reaction. Detailed, field-tested protocols are provided, alongside mechanistic diagrams and critical process insights to ensure reproducibility and high-yield synthesis.

Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved in a two-step sequence starting from methyl 4-aminobenzoate.

  • Step 1: Benzothiazole Ring Formation. The process begins with the synthesis of Methyl 2-aminobenzo[d]thiazole-6-carboxylate. This involves an oxidative cyclization of methyl 4-aminobenzoate with potassium thiocyanate and bromine in an acidic medium.[2][3]

  • Step 2: Sandmeyer Reaction. The 2-amino group of the benzothiazole intermediate is then converted to a 2-chloro group. This is accomplished via a diazotization reaction followed by a copper(I) chloride-catalyzed substitution, a procedure known as the Sandmeyer reaction.[4][5]

Mechanistic Deep Dive: Part I - Formation of the Benzothiazole Core

The formation of the 2-aminobenzothiazole ring is a well-established method that proceeds through an in-situ generated thiocyanogen electrophile.[2] The causality behind this reaction pathway is rooted in the electrophilic nature of thiocyanogen and the nucleophilicity of the aromatic amine.

Mechanism:

  • Formation of Thiocyanogen: In the presence of an oxidizing agent like bromine (Br₂), potassium thiocyanate (KSCN) is oxidized to form thiocyanogen, (SCN)₂. This molecule is a potent electrophile.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of methyl 4-aminobenzoate attacks the electrophilic sulfur atom of thiocyanogen. This occurs preferentially at the position ortho to the activating amino group.

  • Intramolecular Cyclization: The nitrogen atom of the thiocyanate group, now attached to the ring, acts as a nucleophile and attacks the carbon atom of the amino group. This intramolecular cyclization forms the five-membered thiazole ring.

  • Aromatization: A final proton transfer step leads to the stable, aromatic Methyl 2-aminobenzo[d]thiazole-6-carboxylate.

Benzothiazole Formation cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Product M4AB Methyl 4-aminobenzoate Arylthiocyanate Aryl Thiocyanate Intermediate M4AB->Arylthiocyanate Electrophilic Attack KSCN_Br2 KSCN + Br₂ Thiocyanogen Thiocyanogen (SCN)₂ (Electrophile) KSCN_Br2->Thiocyanogen Oxidation Thiocyanogen->Arylthiocyanate Cyclized_Int Cyclized Intermediate Arylthiocyanate->Cyclized_Int Intramolecular Nucleophilic Attack M2ABTC Methyl 2-aminobenzo[d]thiazole-6-carboxylate Cyclized_Int->M2ABTC Aromatization

Caption: Mechanism for Benzothiazole Core Synthesis.

Mechanistic Deep Dive: Part II - The Sandmeyer Reaction

The conversion of the 2-amino group to a 2-chloro group is a cornerstone of aromatic chemistry. The Sandmeyer reaction provides a reliable method for this transformation where other nucleophilic aromatic substitution methods would fail.[4][6] The reaction proceeds via a diazonium salt, which is a highly reactive intermediate.

Mechanism:

  • Diazotization: The primary aromatic amine on the benzothiazole ring reacts with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl).[][8] This reaction, carried out at low temperatures (0-5 °C) to prevent decomposition, converts the amino group into an excellent leaving group, the diazonium salt (-N₂⁺).

  • Single Electron Transfer (SET): The copper(I) catalyst (CuCl) donates a single electron to the diazonium salt. This reduces the diazonium species and oxidizes the copper to Cu(II).[5]

  • Loss of Nitrogen: The resulting aryl diazenyl radical rapidly loses a molecule of dinitrogen gas (N₂), a thermodynamically highly favorable process, to form an aryl radical.

  • Halogen Transfer: The aryl radical abstracts a chlorine atom from the copper(II) chloride species, forming the final product, this compound, and regenerating the copper(I) catalyst.[5] This radical-nucleophilic aromatic substitution is a key feature of the Sandmeyer mechanism.[4]

Sandmeyer Reaction cluster_start_sandmeyer Starting Materials cluster_intermediate_sandmeyer Reaction Intermediates cluster_catalyst Catalytic Cycle cluster_product_sandmeyer Final Product M2ABTC_S Methyl 2-aminobenzo[d]thiazole- 6-carboxylate Diazonium Benzothiazole Diazonium Salt M2ABTC_S->Diazonium Diazotization NaNO2_HCl NaNO₂ + HCl (0-5 °C) NaNO2_HCl->Diazonium ArylRadical Aryl Radical Intermediate (+ N₂ gas) Diazonium->ArylRadical Single Electron Transfer & Loss of N₂ FinalProduct Methyl 2-chlorobenzo[d]thiazole- 6-carboxylate ArylRadical->FinalProduct Chlorine Atom Transfer CuCl Cu(I)Cl CuCl->Diazonium CuCl2 Cu(II)Cl₂ CuCl->CuCl2 Oxidation CuCl2->ArylRadical CuCl2->CuCl Regeneration

Caption: The Sandmeyer Reaction Mechanism.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-aminobenzo[d]thiazole-6-carboxylate [2][3]

  • Reagents & Materials:

    • Methyl 4-aminobenzoate

    • Potassium thiocyanate (KSCN)

    • Bromine (Br₂)

    • Glacial Acetic Acid

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

  • Procedure:

    • Dissolve 1 equivalent of methyl 4-aminobenzoate and 4 equivalents of KSCN in glacial acetic acid in a round-bottom flask.

    • Stir the mixture at room temperature for 45 minutes.

    • Cool the mixture to 10 °C using an ice bath.

    • In a separate vessel, dissolve 2 equivalents of bromine in a small amount of glacial acetic acid.

    • Add the bromine solution dropwise to the reaction mixture while maintaining the temperature below 15 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

    • Pour the reaction mixture into ice water and neutralize carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

    • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry.

    • The crude product can be purified by recrystallization from ethanol to yield a yellow solid.

Protocol 2: Synthesis of this compound (Sandmeyer Reaction)

  • Reagents & Materials:

    • Methyl 2-aminobenzo[d]thiazole-6-carboxylate

    • Sodium nitrite (NaNO₂)

    • Concentrated Hydrochloric Acid (HCl)

    • Copper(I) chloride (CuCl)

    • Beakers, magnetic stirrer, ice-salt bath, filtration apparatus.

  • Procedure:

    • Diazotization:

      • Suspend 1 equivalent of Methyl 2-aminobenzo[d]thiazole-6-carboxylate in a mixture of concentrated HCl and water.

      • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

      • Dissolve 1.1 equivalents of sodium nitrite in a minimal amount of cold water.

      • Add the sodium nitrite solution dropwise to the suspension, keeping the temperature strictly below 5 °C. A clear solution of the diazonium salt should form. Stir for an additional 20-30 minutes in the cold.

    • Sandmeyer Reaction:

      • In a separate, larger beaker, dissolve a catalytic amount of copper(I) chloride in concentrated HCl. Cool this solution to 0-5 °C.

      • Slowly and carefully add the cold diazonium salt solution to the cold CuCl/HCl solution. Vigorous evolution of nitrogen gas will be observed.

      • Once the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

    • Work-up and Purification:

      • Collect the precipitate by vacuum filtration.

      • Wash the solid with copious amounts of water to remove copper salts and acid.

      • Dry the crude product. Further purification can be achieved by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization.

Data Summary & Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical YieldPhysical AppearanceMelting Point (°C)
Methyl 2-aminobenzo[d]thiazole-6-carboxylate C₉H₈N₂O₂S208.24~55%[3]Yellow Solid[3]-
This compound C₉H₆ClNO₂S227.67[1]-Pale Brown Solid139-140[9]

Note: Yields are highly dependent on reaction scale and purification efficiency.

Troubleshooting and Field-Proven Insights

  • Control of Temperature in Diazotization: This is the most critical parameter. Temperatures above 5-10 °C can lead to the premature decomposition of the diazonium salt, primarily forming the corresponding phenol (Methyl 2-hydroxybenzo[d]thiazole-6-carboxylate), which significantly reduces the yield of the desired chloro-derivative.[10]

  • Purity of Starting Amine: The Sandmeyer reaction is sensitive to impurities. Ensure the Methyl 2-aminobenzo[d]thiazole-6-carboxylate intermediate is of high purity before proceeding to the diazotization step.

  • Catalyst Activity: Copper(I) chloride is susceptible to air oxidation to the inactive copper(II) form. Use freshly prepared or high-purity CuCl for optimal results. A small amount of copper wire or powder can be added to the CuCl solution to ensure it remains in the +1 oxidation state.

  • Side Reactions: A potential side reaction is the formation of biaryl compounds, which arises from the coupling of two aryl radical intermediates.[4] This is typically a minor pathway but can be minimized by slow addition of the diazonium salt to the copper catalyst solution.

References

Application Notes and Protocols: The Strategic Use of Methyl 2-chlorobenzo[d]thiazole-6-carboxylate in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold in Modern Drug Discovery

The benzothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Its rigid bicyclic structure and potential for diverse functionalization make it an ideal starting point for the development of targeted therapeutics. Among the various benzothiazole building blocks, Methyl 2-chlorobenzo[d]thiazole-6-carboxylate stands out as a particularly versatile and valuable intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs).

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound. We will delve into its chemical properties, explore its reactivity, and provide detailed protocols for its use in the synthesis of a promising class of kinase inhibitors. The focus will be on explaining the rationale behind experimental choices, ensuring that the described protocols are robust and reproducible.

Physicochemical Properties and Structural Features

This compound is a crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₉H₆ClNO₂S
Molecular Weight 227.67 g/mol
Appearance Solid
Purity Typically ≥98%
Storage Room temperature

The reactivity of this molecule is dominated by two key functional groups: the chloro group at the 2-position and the methyl ester at the 6-position. The chlorine atom at the C2 position is particularly susceptible to nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing nature of the adjacent nitrogen atom and the overall electronic properties of the benzothiazole ring system, which stabilize the Meisenheimer intermediate formed during the substitution reaction. The methyl ester at the C6 position provides a handle for further functionalization, most commonly through hydrolysis to the corresponding carboxylic acid, followed by amide bond formation.

Caption: Chemical structure of this compound.

Application in the Synthesis of Interleukin-2 Inducible T-cell Kinase (ITK) Inhibitors

A prominent application of this compound is in the synthesis of potent and selective inhibitors of Interleukin-2 Inducible T-cell Kinase (ITK). ITK is a non-receptor tyrosine kinase that plays a crucial role in T-cell receptor signaling. Inhibition of ITK is a promising therapeutic strategy for the treatment of allergic asthma and other inflammatory diseases. The benzothiazole core serves as an excellent scaffold for developing such inhibitors.

The general synthetic strategy involves a two-stage process:

  • Nucleophilic Aromatic Substitution (SNAr): The chloro group at the 2-position is displaced by a substituted aniline to introduce the first point of diversity.

  • Amide Bond Formation: The methyl ester at the 6-position is hydrolyzed to a carboxylic acid, which is then coupled with another amine to introduce a second point of diversity.

This modular approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

API_Synthesis_Workflow start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar Substituted Aniline intermediate1 Methyl 2-(arylamino)benzo[d]thiazole-6-carboxylate snar->intermediate1 hydrolysis Ester Hydrolysis intermediate1->hydrolysis Base or Acid intermediate2 2-(Arylamino)benzo[d]thiazole-6-carboxylic acid hydrolysis->intermediate2 amide_coupling Amide Bond Formation intermediate2->amide_coupling Amine, Coupling Agent api ITK Inhibitor (API) amide_coupling->api

References

The Versatile Scaffold: Methyl 2-chlorobenzo[d]thiazole-6-carboxylate in the Genesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Benzothiazole Core in Oncology

In the landscape of medicinal chemistry, the benzothiazole scaffold has emerged as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds.[1] This bicyclic heterocycle, a fusion of benzene and thiazole rings, is a cornerstone in the design of novel therapeutics, demonstrating a broad spectrum of pharmacological activities, including potent anticancer properties.[2] The strategic importance of the benzothiazole core lies in its ability to serve as a versatile template for the introduction of various functional groups, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological effects. Among the panoply of benzothiazole-based synthons, methyl 2-chlorobenzo[d]thiazole-6-carboxylate stands out as a particularly valuable building block for the synthesis of next-generation anticancer agents.[3]

The presence of a reactive chlorine atom at the 2-position facilitates nucleophilic aromatic substitution (SNAr), enabling the facile introduction of diverse amine-containing moieties.[4] Concurrently, the methyl carboxylate group at the 6-position provides a convenient handle for further derivatization, such as conversion to amides, which can significantly influence the molecule's interaction with biological targets.[5] This dual functionality makes this compound an ideal starting material for the construction of a library of compounds with the potential to modulate key signaling pathways implicated in cancer progression.

This comprehensive guide provides detailed application notes and protocols for the utilization of this compound as a precursor for the synthesis of novel anticancer agents. We will delve into the synthetic rationale, provide step-by-step experimental procedures, and discuss the evaluation of the resulting compounds for their anticancer activity, with a particular focus on their potential to inhibit the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation that is frequently dysregulated in human cancers.[6][7]

Physicochemical Properties and Synthetic Overview

A thorough understanding of the starting material is paramount for successful synthesis. The key physicochemical properties of this compound are summarized below:

PropertyValue
Molecular Formula C₉H₆ClNO₂S
Molecular Weight 227.67 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents
Storage Store at room temperature, protected from moisture

The general synthetic strategy for leveraging this compound in the development of anticancer agents typically involves a two-step process, as illustrated in the workflow diagram below. The initial step is a nucleophilic aromatic substitution to displace the chloro group, followed by the modification of the carboxylate functionality.

G start This compound step1 Step 1: Nucleophilic Aromatic Substitution (e.g., with an aromatic amine) start->step1 intermediate Methyl 2-(arylamino)benzo[d]thiazole-6-carboxylate step1->intermediate step2 Step 2: Amidation (e.g., with an amine and coupling agent or via hydrolysis and then coupling) intermediate->step2 product 2-(Arylamino)-N-(substituted)benzo[d]thiazole-6-carboxamide (Potential Anticancer Agent) step2->product

Caption: General synthetic workflow for the derivatization of this compound.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the synthesis of a representative 2,6-disubstituted benzothiazole derivative and its subsequent evaluation for anticancer activity.

Protocol 1: Synthesis of Methyl 2-(4-methoxyphenylamino)benzo[d]thiazole-6-carboxylate

This protocol details the nucleophilic aromatic substitution of the 2-chloro group with an exemplar aromatic amine, p-anisidine.

Rationale: The choice of an electron-rich aromatic amine like p-anisidine facilitates the SNAr reaction. The reaction is typically carried out in a high-boiling polar aprotic solvent to ensure the solubility of the reactants and to provide the necessary thermal energy to overcome the activation barrier of the reaction.[8]

Materials:

  • This compound

  • p-Anisidine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dipotassium carbonate (K₂CO₃), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in anhydrous DMF, add p-anisidine (1.2 eq.) and anhydrous K₂CO₃ (2.0 eq.).

  • Heat the reaction mixture to 120 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure methyl 2-(4-methoxyphenylamino)benzo[d]thiazole-6-carboxylate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of 2-(4-Methoxyphenylamino)-N-(pyridin-4-ylmethyl)benzo[d]thiazole-6-carboxamide

This protocol outlines the conversion of the methyl ester to a carboxamide, a common functional group in many bioactive molecules that can participate in hydrogen bonding interactions with biological targets.

Rationale: The amidation of the methyl ester can be achieved via direct aminolysis, although this often requires harsh conditions. A more common and milder approach involves a two-step process: hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling using a standard coupling agent like HATU or EDC/HOBt. This protocol will describe the direct aminolysis for simplicity, but the two-step approach is a valuable alternative.

Materials:

  • Methyl 2-(4-methoxyphenylamino)benzo[d]thiazole-6-carboxylate

  • 4-(Aminomethyl)pyridine

  • Methanol

  • Sodium methoxide (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • Dissolve methyl 2-(4-methoxyphenylamino)benzo[d]thiazole-6-carboxylate (1.0 eq.) in methanol.

  • Add 4-(aminomethyl)pyridine (1.5 eq.) and a catalytic amount of sodium methoxide.

  • Reflux the reaction mixture for 12-18 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect it by filtration, wash with cold methanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

  • Characterize the final product, 2-(4-methoxyphenylamino)-N-(pyridin-4-ylmethyl)benzo[d]thiazole-6-carboxamide, by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Evaluation: Assessing Anticancer Potential

The newly synthesized benzothiazole derivatives should be evaluated for their anticancer activity against a panel of human cancer cell lines.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Rationale: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells. By measuring the absorbance of the formazan, the effect of the test compound on cell viability can be quantified.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, PC-3 prostate cancer)

  • Normal human cell line (e.g., MCF-10A non-tumorigenic breast epithelial cells) for selectivity assessment

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized benzothiazole derivatives

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

  • MTT solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds and doxorubicin in complete culture medium. The final concentration of DMSO should not exceed 0.5%.

  • After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include wells with vehicle control (DMSO) and a positive control (doxorubicin).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Anticipated Anticancer Activity

Based on existing literature for structurally similar 2,6-disubstituted benzothiazoles, the synthesized compounds are expected to exhibit potent anticancer activity.[9] The table below presents representative IC₅₀ values for analogous compounds to provide a benchmark for expected efficacy.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound A MCF-7 (Breast)34.5[7]
HeLa (Cervical)44.15[7]
MG63 (Osteosarcoma)36.1[7]
Compound B PC-3 (Prostate)0.35[6]
DU145 (Prostate)0.62[6]

Note: Compound A is a sulphonamide-based 2,6-disubstituted benzothiazole. Compound B is a 2,6-disubstituted benzothiazole designed as a PI3Kβ inhibitor.

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

A significant body of evidence suggests that many anticancer benzothiazole derivatives exert their effects by modulating key cellular signaling pathways.[10] The PI3K/Akt pathway is a central regulator of cell growth, proliferation, survival, and angiogenesis, and its aberrant activation is a hallmark of many cancers.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth BTZ Benzothiazole Derivative BTZ->PI3K Inhibition

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of benzothiazole derivatives.

Protocol 4: Western Blot Analysis of PI3K/Akt Pathway Proteins

To investigate the effect of the synthesized compounds on the PI3K/Akt signaling pathway, Western blotting can be performed to assess the phosphorylation status of key proteins in the pathway.

Rationale: The activation of Akt is a critical downstream event of PI3K signaling and is characterized by its phosphorylation at specific residues (e.g., Ser473 and Thr308). A decrease in the levels of phosphorylated Akt (p-Akt) upon treatment with the test compound would indicate inhibition of the PI3K/Akt pathway.

Materials:

  • Cancer cells treated with the synthesized compound at its IC₅₀ concentration

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cancer cells with the synthesized benzothiazole derivative at its IC₅₀ concentration for a specified time (e.g., 24 hours).

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-Akt overnight at 4 °C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies against total Akt and β-actin (as a loading control).

  • Quantify the band intensities to determine the relative levels of p-Akt.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of novel anticancer agents. The protocols and application notes provided herein offer a comprehensive guide for researchers in drug discovery and development to explore the potential of this scaffold. The straightforward derivatization at both the 2- and 6-positions allows for the creation of a diverse library of compounds that can be screened for potent and selective anticancer activity. The anticipated mechanism of action via inhibition of the PI3K/Akt signaling pathway provides a clear rationale for the continued investigation of these promising molecules. Future work should focus on expanding the library of derivatives, exploring structure-activity relationships, and conducting in vivo studies to validate the therapeutic potential of the most promising candidates.

References

protocol for synthesizing antimicrobial compounds from Methyl 2-chlorobenzo[d]thiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Title: A Strategic Protocol for the Synthesis and Evaluation of Novel Antimicrobial Agents Derived from Methyl 2-chlorobenzo[d]thiazole-6-carboxylate

Abstract

The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Benzothiazole scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including potent antimicrobial properties.[1][2][3] This application note provides a comprehensive, step-by-step protocol for the synthesis of a diverse library of antimicrobial candidates starting from this compound. We detail the chemical synthesis, purification, and characterization of these novel compounds. Furthermore, we present a robust protocol for evaluating their antimicrobial efficacy against a panel of pathogenic bacteria. This guide is designed to be a self-validating system, explaining the rationale behind experimental choices to empower researchers in their quest for new antimicrobial drugs.

Introduction: The Promise of Benzothiazole Scaffolds

Benzothiazole, a bicyclic heterocyclic compound, is a privileged scaffold in drug discovery, demonstrating a broad spectrum of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[2][4][5][6] The structural versatility of the benzothiazole nucleus allows for modifications at various positions, enabling the fine-tuning of its biological activity.[3] Specifically, substitutions at the 2-position have been shown to be critical for potent antimicrobial effects.[2]

Our starting material, this compound, is an excellent precursor for generating a library of 2-substituted benzothiazole derivatives. The chlorine atom at the 2-position is a good leaving group, facilitating nucleophilic substitution reactions with a variety of nucleophiles such as amines, thiols, and alcohols. The ester group at the 6-position offers an additional site for modification, allowing for the exploration of structure-activity relationships (SAR) related to this part of the molecule. This dual functionality makes it a valuable building block in the synthesis of novel antimicrobial agents.[7]

This protocol will focus on the synthesis of a series of N-substituted 2-aminobenzothiazole derivatives, a class of compounds that has shown considerable promise as antimicrobial agents.[8][9]

Synthetic Workflow Overview

The overall synthetic strategy involves a two-step process:

  • Nucleophilic Aromatic Substitution: Reaction of this compound with a diverse panel of primary and secondary amines to yield a library of Methyl 2-(substituted-amino)benzo[d]thiazole-6-carboxylates.

  • Optional Hydrolysis: Saponification of the methyl ester to the corresponding carboxylic acid to investigate the effect of this functional group on antimicrobial activity.

This workflow is designed for efficiency and adaptability, allowing for the rapid generation of a focused library of compounds for antimicrobial screening.

Synthesis_Workflow A This compound C Nucleophilic Aromatic Substitution A->C B Primary/Secondary Amine (R1R2NH) B->C D Methyl 2-(substituted-amino)benzo[d]thiazole-6-carboxylate Library C->D Purification E Base Hydrolysis (e.g., LiOH) D->E Optional G Antimicrobial Screening D->G F 2-(substituted-amino)benzo[d]thiazole-6-carboxylic acid Library E->F Purification F->G

Caption: Synthetic workflow for the generation of antimicrobial benzothiazole derivatives.

Detailed Experimental Protocols

General Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be anhydrous where specified. Reactions should be monitored by thin-layer chromatography (TTC) on silica gel plates. Column chromatography for purification should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) should be recorded on a 400 MHz or 500 MHz spectrometer. Mass spectra (MS) should be obtained using an electrospray ionization (ESI) source.

Protocol 1: Synthesis of Methyl 2-(substituted-amino)benzo[d]thiazole-6-carboxylate Derivatives

This protocol describes a general procedure for the nucleophilic aromatic substitution reaction.

Rationale: The electron-withdrawing nature of the benzothiazole ring system activates the 2-position towards nucleophilic attack. The use of a mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is sufficient to scavenge the HCl generated during the reaction without promoting unwanted side reactions. A polar aprotic solvent like dimethylformamide (DMF) is chosen for its ability to dissolve the reactants and facilitate the reaction.

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add the desired primary or secondary amine (1.2 eq).

  • Add triethylamine (2.0 eq) to the reaction mixture.

  • Stir the reaction mixture at 80-100 °C for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the collected solid or the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and MS.

Table 1: Representative Amines for Library Synthesis

AmineExpected Product ClassRationale for Inclusion
AnilineAromatic amine derivativeInvestigates the effect of an aromatic substituent.
BenzylamineAliphatic amine with aromatic ringExplores the impact of a flexible aromatic side chain.
MorpholineCyclic secondary amineIntroduces a polar heterocyclic moiety.
PiperidineCyclic secondary amineProvides a basic nitrogen and lipophilic character.
n-ButylamineLinear aliphatic amineAssesses the influence of a simple alkyl chain.
Protocol 2: Optional Hydrolysis to Carboxylic Acids

Rationale: The conversion of the ester to a carboxylic acid can significantly alter the physicochemical properties of the compound, such as solubility and charge, which can in turn affect its antimicrobial activity. Lithium hydroxide is a common and effective reagent for this transformation.

Step-by-Step Procedure:

  • Dissolve the Methyl 2-(substituted-amino)benzo[d]thiazole-6-carboxylate derivative (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).

  • Add lithium hydroxide monohydrate (2.0-3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 3-4 with 1N HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • If no precipitate forms, extract the aqueous layer with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and MS.

Protocol for Antimicrobial Activity Screening

The antimicrobial activity of the synthesized compounds should be evaluated to determine their minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria.

Bacterial Strains and Culture Conditions

A representative panel of Gram-positive and Gram-negative bacteria should be used.

  • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

  • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

Bacteria should be cultured in Mueller-Hinton Broth (MHB) at 37°C.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard and reliable technique.

Step-by-Step Procedure:

  • Prepare a stock solution of each synthesized compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Perform serial two-fold dilutions of the stock solutions in MHB in a 96-well microtiter plate to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only). A standard antibiotic (e.g., ciprofloxacin) should also be tested as a reference.[1]

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

MIC_Assay_Workflow A Prepare compound stock solutions in DMSO B Serial dilution in 96-well plate with MHB A->B D Inoculate wells with bacteria B->D C Prepare standardized bacterial inoculum C->D E Incubate at 37°C for 18-24h D->E F Read and record MIC values E->F

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Structure-Activity Relationship (SAR) Insights

The data obtained from the antimicrobial screening of the synthesized library will provide valuable insights into the SAR of these benzothiazole derivatives. Key structural features to analyze include:

  • Nature of the 2-amino substituent: Compare the activity of compounds with aliphatic versus aromatic, cyclic versus acyclic, and basic versus non-basic substituents. The presence of specific functional groups on these substituents can significantly impact antimicrobial potency.[1][10]

  • Ester versus Carboxylic Acid at the 6-position: Evaluate if the conversion of the methyl ester to the carboxylic acid enhances or diminishes antimicrobial activity. This can provide clues about the importance of charge and polarity in the target interaction.

Conclusion

This application note provides a detailed and robust framework for the synthesis and antimicrobial evaluation of novel compounds derived from this compound. By following these protocols, researchers can efficiently generate and screen a library of potential antimicrobial agents. The causality-driven explanations for experimental choices and the inclusion of SAR analysis will empower scientists to make informed decisions in the design and development of the next generation of antimicrobial drugs.

References

Application Notes & Protocols: Development of Fluorescent Probes Using Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzothiazole, a bicyclic heterocyclic compound, serves as a privileged scaffold in the design of fluorescent probes. Its rigid, electron-deficient nature, combined with facile synthetic accessibility, makes it an ideal core for developing sensors that report on a wide range of biological analytes and physiological events.[1][2] Benzothiazole-based probes are renowned for their advantageous photophysical properties, including high quantum yields, large Stokes shifts, and excellent photostability, which are critical for high-contrast imaging applications.[1][3] These probes have been successfully employed in the detection of metal ions, reactive oxygen species, enzymatic activity, and disease-specific biomarkers like amyloid-β aggregates.[1][4][5][6]

This comprehensive guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols required to design, synthesize, characterize, and apply novel benzothiazole-based fluorescent probes for cellular imaging.

Fundamentals of Benzothiazole-Based Probe Design

The remarkable versatility of benzothiazole probes stems from several key fluorescence-modulating mechanisms. Understanding these principles is paramount for the rational design of effective sensors. The core strategy involves coupling the benzothiazole fluorophore to a recognition moiety (receptor) that selectively interacts with the target analyte. This interaction triggers a conformational or electronic change in the probe, leading to a measurable change in its fluorescence output.

Key Sensing Mechanisms

Several photophysical mechanisms govern the function of these probes, including Intramolecular Charge Transfer (ICT), Excited-State Intramolecular Proton Transfer (ESIPT), and Photoinduced Electron Transfer (PET).[1][7]

  • Intramolecular Charge Transfer (ICT): In ICT-based probes, the benzothiazole core typically acts as an electron acceptor. It is conjugated with an electron-donating group. Upon excitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state.[8][9] Analyte binding to the recognition site can modulate the efficiency of this charge transfer, leading to shifts in the emission wavelength and intensity.[2][10] For example, the binding of a cation can enhance the electron-withdrawing capacity of a receptor, causing a blue-shift in the emission spectrum.[2]

  • Excited-State Intramolecular Proton Transfer (ESIPT): ESIPT is a phototautomerization process that occurs in molecules containing both a proton donor (e.g., a hydroxyl group) and a proton acceptor (the nitrogen atom of the benzothiazole ring) in close proximity.[11][12] Upon photoexcitation, a proton is rapidly transferred from the donor to the acceptor, forming an excited keto-tautomer which then relaxes via fluorescence emission at a significantly longer wavelength (large Stokes shift).[13][14] Analyte interaction can disrupt the intramolecular hydrogen bond, inhibiting the ESIPT process and altering the fluorescence signal.[15][16][17]

  • Photoinduced Electron Transfer (PET): PET-based sensors typically consist of a fluorophore (benzothiazole), a spacer, and a receptor with a free electron pair (e.g., an amine). In the "off" state, photoexcitation of the fluorophore is quenched by electron transfer from the receptor. Binding of an analyte (like a proton or metal ion) to the receptor lowers the energy of its free electron pair, suppressing the PET process and "turning on" fluorescence.[18][19]

The following diagram illustrates the fundamental "Off-On" switching concept for a PET-based sensor.

PET_Mechanism cluster_off Fluorescence 'Off' State cluster_on Fluorescence 'On' State Fluorophore_Off Benzothiazole Fluorophore (S0) Fluorophore_Excited_Off Fluorophore* (S1) Fluorophore_Off->Fluorophore_Excited_Off Excitation Receptor_Off Receptor (e.g., Amine) Receptor_Off->Fluorophore_Excited_Off e⁻ transfer Receptor_On Receptor-Analyte Complex Excitation_Off Light (hν) Excitation_Off->Fluorophore_Off Quenching PET Quenching (Non-Radiative) Fluorophore_Excited_Off->Quenching Quenching->Fluorophore_Off Relaxation Fluorophore_On Benzothiazole Fluorophore (S0) Fluorophore_Excited_On Fluorophore* (S1) Fluorophore_On->Fluorophore_Excited_On Excitation Analyte Analyte Analyte->Receptor_On Excitation_On Light (hν) Excitation_On->Fluorophore_On Fluorescence Fluorescence (Radiative) Fluorophore_Excited_On->Fluorescence Fluorescence->Fluorophore_On Emission

Caption: Generalized Photoinduced Electron Transfer (PET) mechanism.

Key Photophysical Properties

When developing a new probe, it is essential to characterize its photophysical properties to determine its suitability for imaging applications.

PropertyDescriptionImportance in Bioimaging
Molar Absorptivity (ε) A measure of how strongly a chemical species absorbs light at a given wavelength.Higher ε allows for excitation with lower light intensity, minimizing phototoxicity.
Quantum Yield (Φ) The ratio of photons emitted to photons absorbed. A measure of fluorescence efficiency.Higher Φ results in a brighter signal, improving signal-to-noise ratio.
Stokes Shift The difference in wavelength between the maximum of the absorption and emission spectra.A large Stokes shift (>50 nm) is crucial to minimize overlap between excitation and emission light, enhancing detection sensitivity.[1][12]
Photostability The ability of a fluorophore to resist photochemical degradation upon exposure to light.High photostability is required for long-term imaging experiments and time-lapse studies.[3]
Solvatochromism The change in the color (absorption or emission spectrum) of a chemical substance with the polarity of the solvent.Can be exploited for sensing changes in the local microenvironment, such as lipid membrane order.[20][21]

Synthesis and Characterization Protocols

This section provides a generalized, yet detailed, protocol for the synthesis and characterization of a representative benzothiazole-based fluorescent probe. We will use the synthesis of a hypothetical zinc sensor, BTP-Zn1 , as an illustrative example. BTP-Zn1 is designed based on a PET mechanism where a dipicolylamine (DPA) group acts as the zinc chelator and PET quencher.

Synthetic Workflow Overview

The synthesis follows a two-step process: first, the creation of the core benzothiazole fluorophore, followed by the attachment of the zinc-responsive DPA moiety.

Synthesis_Workflow SM1 2-Amino-5-methoxythiophenol Intermediate Intermediate 1 (Carboxy-functionalized Benzothiazole) SM1->Intermediate Condensation SM2 4-Formylbenzoic acid SM2->Intermediate Coupling EDC/HOBt Coupling Intermediate->Coupling Final_Product Final Product (BTP-Zn1) Purification Purification (Column Chromatography) Final_Product->Purification Characterization Characterization (NMR, MS, FTIR) Purification->Characterization DPA Dipicolylamine (DPA) DPA->Coupling Coupling->Final_Product

Caption: Synthetic workflow for the BTP-Zn1 probe.

Protocol: Synthesis of BTP-Zn1

Causality: The condensation of an o-aminothiophenol with a carboxylic acid (or aldehyde) is a classic and efficient method for forming the benzothiazole ring system.[22][23] The subsequent amide coupling reaction is a robust way to link the fluorophore to the DPA recognition moiety.

Materials:

  • 2-Amino-5-methoxythiophenol

  • 4-Formylbenzoic acid

  • Polyphosphoric acid (PPA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Bis(2-picolyl)amine (Dipicolylamine, DPA)

  • Dimethylformamide (DMF), Dichloromethane (DCM), Ethyl Acetate, Hexane

  • Magnesium sulfate (MgSO₄)

Step 1: Synthesis of 2-(4-carboxyphenyl)-6-methoxybenzo[d]thiazole (Intermediate 1)

  • Combine 2-amino-5-methoxythiophenol (1.0 eq) and 4-formylbenzoic acid (1.1 eq) in a round-bottom flask.

  • Add polyphosphoric acid (PPA) as both a solvent and a catalyst (approx. 10x weight of reactants).

  • Heat the mixture to 140-160 °C with stirring under a nitrogen atmosphere for 4-6 hours. Rationale: High temperature is required to drive the condensation and cyclization reaction.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it carefully onto crushed ice.

  • The resulting precipitate is the crude product. Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

Step 2: Synthesis of BTP-Zn1

  • Dissolve Intermediate 1 (1.0 eq), EDC (1.5 eq), and HOBt (1.2 eq) in anhydrous DMF. Stir the mixture at 0 °C for 30 minutes. Rationale: This creates an activated ester, facilitating the subsequent nucleophilic attack by the amine.

  • Add a solution of dipicolylamine (DPA) (1.2 eq) in DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Step 3: Purification and Characterization

  • Purify the crude BTP-Zn1 product using silica gel column chromatography, typically with a gradient of ethyl acetate in hexane.

  • Validation: The identity and purity of the final product must be confirmed.

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • Mass Spectrometry (MS): To verify the molecular weight.

    • FTIR Spectroscopy: To confirm the presence of key functional groups (e.g., amide C=O stretch).

Protocol: Photophysical Characterization

Causality: Evaluating the probe's response to its target analyte is crucial for validating its function as a sensor. Titration experiments allow for the determination of key parameters like the detection limit and binding stoichiometry.

Materials:

  • Synthesized BTP-Zn1 probe

  • Stock solutions of various metal ions (e.g., Zn²⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺) in an appropriate buffer (e.g., 10 mM HEPES, pH 7.4).[5][18]

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a stock solution of BTP-Zn1 (e.g., 1 mM) in DMSO.

  • Prepare a working solution of BTP-Zn1 (e.g., 10 µM) in the desired buffer.

  • Absorption and Emission Spectra: Record the UV-Vis absorption and fluorescence emission spectra of the BTP-Zn1 working solution. Determine the absorption maximum (λ_abs) and emission maximum (λ_em).

  • Fluorescence Titration:

    • To a cuvette containing the BTP-Zn1 working solution, incrementally add small aliquots of the Zn²⁺ stock solution.

    • After each addition, mix thoroughly and record the fluorescence emission spectrum.

    • Observe the change in fluorescence intensity (in this case, an increase is expected as PET is inhibited).[18]

  • Selectivity Test: Repeat the titration experiment with other biologically relevant metal ions at concentrations significantly higher than that of Zn²⁺ to ensure the probe's response is selective.

  • Determination of Detection Limit (LOD): The LOD can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank measurement (probe alone) and k is the slope of the linear portion of the titration curve at low analyte concentrations.[5][18]

  • Job's Plot: To determine the binding stoichiometry, prepare a series of solutions with varying mole fractions of BTP-Zn1 and Zn²⁺ while keeping the total concentration constant. Plot the fluorescence intensity versus the mole fraction of the probe. The peak of the plot will indicate the stoichiometry (e.g., a peak at 0.5 indicates a 1:1 binding ratio).[7]

Bioimaging Application Protocol

This protocol outlines the steps for using a newly developed benzothiazole probe for imaging its target analyte in living cells.

Experimental Workflow for Cellular Imaging

Bioimaging_Workflow A 1. Cell Seeding (Plate cells on glass-bottom dishes) B 2. Cell Culture (Incubate 24h to allow adherence) A->B C 3. Probe Loading (Incubate cells with probe solution) B->C D 4. Washing (Remove excess probe) C->D E 5. Analyte Stimulation (Optional) (Treat cells to modulate analyte levels) D->E F 6. Fluorescence Microscopy (Image cells using appropriate filters) E->F G 7. Data Analysis (Quantify fluorescence intensity) F->G

Caption: General workflow for live-cell fluorescence imaging.

Protocol: Live-Cell Imaging of Intracellular Zinc

Causality: This protocol is designed to deliver the probe across the cell membrane and visualize the changes in intracellular zinc levels. A low-toxicity, membrane-permeable probe is essential for successful live-cell imaging.[24][25]

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Glass-bottom confocal dishes

  • BTP-Zn1 probe stock solution (1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Zinc Sulfate (ZnSO₄) solution

  • N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) (a zinc chelator)

  • Confocal Laser Scanning Microscope

Procedure:

  • Cell Preparation:

    • Seed HeLa cells onto glass-bottom confocal dishes at an appropriate density.

    • Culture the cells for 24 hours at 37 °C in a 5% CO₂ incubator until they are 60-70% confluent.

  • Probe Loading:

    • Wash the cells twice with warm PBS.

    • Prepare a loading solution by diluting the BTP-Zn1 stock solution in serum-free DMEM to a final concentration of 1-10 µM.

    • Incubate the cells with the loading solution for 15-30 minutes at 37 °C. Rationale: This allows for passive diffusion of the probe across the cell membrane.

  • Washing:

    • Remove the loading solution and wash the cells three times with warm PBS to remove any extracellular probe.[26]

    • Add fresh imaging medium (e.g., DMEM without phenol red) to the dish.

  • Imaging Basal Zinc Levels:

    • Place the dish on the stage of the confocal microscope.

    • Excite the probe at its λ_abs (e.g., ~380 nm) and collect the emission at its λ_em (e.g., ~450-550 nm).

    • Capture images of the basal fluorescence, which represents the resting level of intracellular labile zinc.

  • Imaging Stimulated Zinc Levels:

    • To demonstrate the probe's response, treat the cells with 50 µM ZnSO₄ for 10-15 minutes to increase intracellular zinc.

    • Acquire images again. A significant increase in fluorescence intensity should be observed.

  • Imaging Chelated Zinc Levels (Control):

    • To confirm that the fluorescence increase is due to zinc, subsequently treat the cells with a strong zinc chelator like TPEN (50 µM) for 10-15 minutes.

    • Acquire a final set of images. The fluorescence intensity should decrease, ideally returning to near-basal levels.

  • Data Analysis:

    • Use imaging software (e.g., ImageJ/Fiji) to define regions of interest (ROIs) within the cells and quantify the mean fluorescence intensity for each condition (basal, +Zn²⁺, +TPEN).

Troubleshooting
ProblemPossible CauseSolution
No/Weak Cellular Fluorescence Poor cell permeability; Probe concentration too low; Photobleaching.Increase probe concentration or incubation time; Check probe's logP value; Use lower laser power or faster acquisition speed.
High Background Fluorescence Incomplete washing; Probe aggregation; Cell autofluorescence.Increase the number of wash steps; Filter the probe stock solution; Image in a phenol red-free medium and use appropriate spectral unmixing if available.
Cell Toxicity Probe concentration too high; Contaminants in the synthesized probe.Perform a cytotoxicity assay (e.g., MTT or CCK-8) to determine the optimal non-toxic concentration range[27][[“]]; Re-purify the probe.
No Response to Analyte Probe is not selective in the complex cellular environment; Analyte is not bioavailable.Test probe selectivity in buffer with potential cellular interferents (e.g., glutathione); Use positive controls (e.g., ionophores) to ensure analyte uptake.

References

Unambiguous Structural Characterization of Methyl 2-chlorobenzo[d]thiazole-6-carboxylate: An Integrated NMR and HRMS Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The robust and unequivocal structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. Methyl 2-chlorobenzo[d]thiazole-6-carboxylate is a key heterocyclic building block utilized in the synthesis of various pharmacologically active agents.[1] This application note provides a detailed, field-proven guide for the comprehensive characterization of this compound using a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). We present optimized protocols, explain the rationale behind key experimental parameters, and offer a complete workflow for data interpretation, ensuring the highest degree of confidence in structural assignment for regulatory and research purposes.

Introduction: The Analytical Imperative

This compound serves as a crucial intermediate in medicinal chemistry, particularly in the synthesis of anti-inflammatory, antimicrobial, and anticancer agents.[1] Its precise molecular structure, including the substitution pattern on the benzothiazole core, dictates its reactivity and suitability for downstream applications. Therefore, verifying its identity and purity with orthogonal analytical techniques is not merely a procedural step but a critical quality control checkpoint.

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular framework by probing the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.[2] It allows for the determination of the number and types of atoms, their connectivity, and their spatial relationships.[3][4] High-Resolution Mass Spectrometry (HRMS), conversely, delivers an exceptionally accurate measurement of the mass-to-charge ratio (m/z), enabling the confident determination of the elemental formula.[5] The combination of these two powerful techniques provides a self-validating system for structural elucidation.

This guide is designed to equip researchers with the necessary protocols and theoretical understanding to perform this characterization efficiently and accurately.

Foundational Principles: A Synergistic Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of organic compounds.[2] It relies on the principle that atomic nuclei with a non-zero spin quantum number, when placed in a strong magnetic field, can absorb electromagnetic radiation at a specific frequency. This frequency, or chemical shift (δ), is highly sensitive to the local electronic environment, providing a unique fingerprint for each nucleus in a molecule.

  • ¹H NMR: Provides information on the number of different types of protons, their relative ratios (via integration), and their neighboring protons (via spin-spin splitting).

  • ¹³C NMR: Reveals the number of chemically distinct carbon atoms in the molecule.

High-Resolution Mass Spectrometry (HRMS)

HRMS instruments, particularly Quadrupole Time-of-Flight (Q-TOF) systems, measure the mass-to-charge ratio of ions with very high precision (typically to within 5 ppm).[6][7] This level of accuracy allows for the determination of a molecule's elemental formula from its exact mass. Soft ionization techniques, such as Electrospray Ionization (ESI), are employed to generate intact molecular ions with minimal fragmentation, which is crucial for this analysis.[8][9] A key advantage of HRMS is its ability to resolve and accurately measure isotopic peaks, which provides definitive evidence for the presence of certain elements like chlorine and sulfur.

Integrated Characterization Workflow

The overall workflow is designed for efficiency and certainty, ensuring that data from each technique is used to validate the other.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_interp Data Interpretation & Validation Sample Purified Compound Prep_NMR Dissolve in CDCl₃ with TMS Internal Standard Sample->Prep_NMR Prep_HRMS Dissolve in Acetonitrile/Methanol with 0.1% Formic Acid Sample->Prep_HRMS NMR ¹H & ¹³C NMR Acquisition (400 MHz Spectrometer) Prep_NMR->NMR HRMS ESI-Q-TOF HRMS Acquisition (Positive Ion Mode) Prep_HRMS->HRMS Interpret_NMR Assign Chemical Shifts, Coupling Constants & Integrals NMR->Interpret_NMR Interpret_HRMS Determine Exact Mass & Isotopic Pattern HRMS->Interpret_HRMS Cross_Validation Correlate NMR Structure with HRMS Formula Interpret_NMR->Cross_Validation Interpret_HRMS->Cross_Validation Final Unambiguous Structural Confirmation Cross_Validation->Final

Caption: Integrated workflow for structural characterization.

Experimental Protocols

These protocols are optimized for this compound but are broadly applicable to similar heterocyclic compounds.

Protocol 1: NMR Spectroscopic Analysis

Rationale for Parameter Selection:

  • Solvent: Deuterated chloroform (CDCl₃) is an excellent choice as it dissolves a wide range of organic compounds and its residual proton signal (at 7.26 ppm) typically does not interfere with the aromatic signals of the analyte.[10]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR. It is chemically inert, volatile (allowing for easy sample recovery), and produces a single, sharp signal at 0.00 ppm, which is upfield from most organic proton signals.[2]

Step-by-Step Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified this compound.

  • Dissolution: Transfer the sample to a clean, dry 5 mm NMR tube. Add approximately 0.7 mL of CDCl₃ containing 0.03% (v/v) TMS.

  • Homogenization: Cap the NMR tube and gently vortex or invert until the sample is completely dissolved.

  • Data Acquisition: Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters. Ensure a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation. Carefully phase the spectrum and calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. For the ¹³C spectrum, calibrate to the central peak of the CDCl₃ triplet at 77.16 ppm.

Protocol 2: HRMS Analysis

Rationale for Parameter Selection:

  • Ionization Technique: Electrospray Ionization (ESI) is a soft ionization method ideal for polar organic molecules. It generates protonated molecules ([M+H]⁺) with minimal fragmentation, preserving the crucial molecular ion for accurate mass measurement.[8][11]

  • Mass Analyzer: A Quadrupole Time-of-Flight (Q-TOF) analyzer is selected for its superior mass accuracy and resolution, which are essential for determining the elemental composition.[12][13][14]

  • Solvent System: A mixture of acetonitrile and water with a small amount of formic acid is a common mobile phase for ESI. Formic acid aids in the protonation of the analyte, enhancing the signal of the [M+H]⁺ ion.

Step-by-Step Procedure:

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile.

  • Working Solution: Create a dilute working solution (approx. 1-5 µg/mL) by diluting the stock solution in 50:50 acetonitrile:water containing 0.1% formic acid.

  • Instrument Calibration: Calibrate the Q-TOF mass spectrometer according to the manufacturer's guidelines using a suitable calibration standard to ensure high mass accuracy.

  • Infusion/Injection: Introduce the sample into the ESI source via direct infusion or flow injection at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-500. Set the instrument to high-resolution mode.

  • Data Analysis: Process the spectrum to identify the monoisotopic mass of the most intense ion corresponding to the protonated molecule ([M+H]⁺). Use the instrument's software to calculate the elemental composition based on the measured accurate mass and compare the theoretical and observed isotopic patterns.

Data Interpretation and Structural Assignment

The true power of this approach lies in the detailed analysis of the spectral data.

structure cluster_mol This compound mol

References

Introduction: The Significance of the Benzothiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Experimental Cyclization of Benzothiazoles

Benzothiazole is a privileged heterocyclic system composed of a benzene ring fused to a thiazole ring.[1][2] This bicyclic scaffold is a cornerstone in medicinal chemistry and materials science, owing to the wide spectrum of biological activities and unique photophysical properties exhibited by its derivatives.[3][4] Benzothiazole-containing molecules have found applications as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[5][6] Furthermore, they are integral components in industrial applications such as dyes, vulcanization accelerators, and fluorescent markers.[1][7]

The development of efficient, high-yielding, and environmentally benign synthetic routes to 2-substituted benzothiazoles is a primary focus of synthetic and medicinal chemists.[5][8] This guide provides a detailed overview of the most robust and widely employed experimental procedures for the cyclization of benzothiazoles, with a focus on the underlying chemical principles, step-by-step protocols, and practical considerations for researchers in drug discovery and chemical synthesis.

Core Synthetic Strategy: Condensation of 2-Aminothiophenol

The most versatile and common approach for synthesizing 2-substituted benzothiazoles is the cyclocondensation reaction between 2-aminothiophenol (or its derivatives) and an electrophilic partner.[3][5] This strategy is popular due to the commercial availability of a wide range of starting materials, allowing for the generation of diverse compound libraries. The reaction typically proceeds through the formation of a Schiff base (or analogous intermediate), followed by an intramolecular cyclization and a final oxidation step to yield the aromatic benzothiazole ring.[5][9]

The general reaction mechanism is a three-stage process:

  • Condensation: The nucleophilic amino group of 2-aminothiophenol attacks the electrophilic carbon of a carbonyl compound (e.g., an aldehyde), forming a carbinolamine intermediate which then dehydrates to form a Schiff base (an imine).

  • Cyclization: The pendant nucleophilic thiol group attacks the imine carbon in an intramolecular fashion, forming a non-aromatic benzothiazoline intermediate.

  • Oxidation: The benzothiazoline is oxidized to the stable, aromatic benzothiazole product. This step often requires an external oxidizing agent, though atmospheric oxygen can suffice in some cases.[5][9]

G cluster_mech General Benzothiazole Cyclization Mechanism A 2-Aminothiophenol + Aldehyde (R-CHO) B Schiff Base Intermediate A->B Condensation (-H₂O) C Benzothiazoline Intermediate B->C Intramolecular Cyclization D 2-Substituted Benzothiazole C->D Oxidation (-2H) G cluster_workflow Experimental Workflow A 1. Mix Reactants (2-Aminothiophenol, Aldehyde/Carboxylic Acid, Catalyst) B 2. Reaction (Stirring at RT or Microwave Irradiation) A->B C 3. Reaction Monitoring (TLC) B->C C->B Incomplete? D 4. Work-up (Quenching, Extraction) C->D Complete? E 5. Purification (Recrystallization or Column Chromatography) D->E F 6. Characterization (NMR, IR, MS) E->F

References

Application Notes and Protocols: Investigating Methyl 2-chlorobenzo[d]thiazole-6-carboxylate as a Novel Agrochemical Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold and the Untapped Potential of a Key Intermediate

The benzothiazole ring system is a privileged scaffold in medicinal and agrochemical science, forming the core of numerous bioactive compounds. Its rigid, bicyclic structure and versatile substitution patterns allow for fine-tuning of biological activity. Within this class, Methyl 2-chlorobenzo[d]thiazole-6-carboxylate represents a particularly valuable, yet underexplored, starting material. Its key feature is the highly reactive 2-chloro substituent, which serves as a versatile chemical handle for nucleophilic substitution. This allows for the systematic and efficient generation of diverse chemical libraries. The ester moiety at the 6-position offers an additional site for modification, potentially influencing solubility, transport within the target organism, and metabolic stability.

These application notes provide a comprehensive guide for the agrochemical researcher to unlock the potential of this intermediate. We will move beyond simple synthesis and delve into a strategic framework for its derivatization and subsequent biological screening as a potential herbicide, fungicide, or insecticide. The protocols outlined below are designed to be robust and self-validating, providing a clear path from initial chemical modification to lead candidate identification.

Part 1: Strategic Derivatization of the Core Scaffold

The primary value of this compound lies in its capacity for diversification. The chlorine atom at the C2 position is readily displaced by a wide range of nucleophiles, including amines, thiols, and alcohols. This reactivity is the cornerstone of library synthesis for agrochemical screening.

Rationale for Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the thiazole ring nitrogen and the adjacent sulfur atom activates the C2 position for nucleophilic attack. This allows for reactions to proceed under relatively mild conditions, preserving the integrity of the ester group and other sensitive functionalities that may be present on the nucleophile. Our strategy will focus on introducing moieties known to be present in existing agrochemicals to increase the probability of discovering novel bioactivity.

Protocol: Synthesis of a 2-Amino-benzothiazole Derivative Library

This protocol details the parallel synthesis of a small library of N-substituted 2-amino-benzothiazole-6-carboxylates.

Objective: To generate a diverse set of analogues for primary biological screening by reacting this compound with a selection of primary and secondary amines.

Materials:

  • This compound

  • A selection of primary and secondary amines (e.g., cyclopropylamine, morpholine, 4-fluoroaniline)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block with magnetic stirring

  • Standard laboratory glassware and purification apparatus (e.g., preparative HPLC)

Step-by-Step Methodology:

  • Array Preparation: In each well of a 96-well reaction block, add a solution of this compound (1.0 eq) in anhydrous DMF.

  • Amine Addition: To each respective well, add a solution of the selected amine (1.2 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 eq) to each well to act as a proton scavenger.

  • Reaction: Seal the reaction block and heat to 80-100 °C. Monitor the reaction progress by LC-MS (Liquid Chromatography-Mass Spectrometry) by taking small aliquots from a control well. Typical reaction times are 4-12 hours.

  • Work-up and Purification: Upon completion, allow the reaction block to cool to room temperature. Dilute the contents of each well with ethyl acetate and wash sequentially with water and brine. The organic layers are then dried, concentrated, and purified using preparative HPLC to yield the final compounds.

  • Analysis and Storage: Confirm the identity and purity of each derivative by LC-MS and 1H NMR. Store the compounds in a desiccated environment at -20 °C.

Workflow for Scaffold Derivatization

The following diagram illustrates the strategic workflow from the starting material to a diversified chemical library ready for screening.

G cluster_synthesis Chemical Synthesis & Diversification cluster_screening Agrochemical Screening Cascade start This compound reaction Parallel Synthesis (SNAr Reaction) start->reaction Core Scaffold reagents Diverse Nucleophiles (Amines, Thiols, Alcohols) reagents->reaction Building Blocks library Diversified Chemical Library (>95% Purity) reaction->library Purified Analogues primary_screen Primary Screens (Herbicidal, Fungicidal, Insecticidal) library->primary_screen Submit for Bio-assay hit_id Hit Identification (Activity >50% at 100 µM) primary_screen->hit_id dose_response Dose-Response & Potency (EC50) hit_id->dose_response Active 'Hits' lead_candidate Lead Candidate dose_response->lead_candidate

Caption: Workflow from scaffold diversification to lead candidate identification.

Part 2: Agrochemical Screening Protocols

Once a library of derivatives has been synthesized, a systematic screening cascade is essential to identify promising candidates. The following protocols outline primary screens for herbicidal, fungicidal, and insecticidal activity.

Protocol: Primary Herbicidal Activity Screen (Whole Plant Assay)

Objective: To identify compounds that exhibit pre-emergent or post-emergent herbicidal activity against representative monocot and dicot weed species.

Species:

  • Monocot: Lolium rigidum (Ryegrass)

  • Dicot: Amaranthus retroflexus (Pigweed)

Step-by-Step Methodology:

  • Compound Preparation: Prepare stock solutions of each test compound in DMSO at a concentration of 10 mM.

  • Pre-Emergent Assay: a. Fill pots with a standardized soil mix and sow seeds of the test species at a specified depth. b. Prepare a spray solution by diluting the stock solution to a final test concentration (e.g., 100 µM, equivalent to approx. 1-2 kg/ha depending on spray volume) in a water/acetone mixture containing a surfactant. c. Apply the solution evenly to the soil surface. d. Place the pots in a controlled growth chamber (25°C, 16h light/8h dark cycle). e. After 14 days, assess herbicidal effects using a visual rating scale (0% = no effect, 100% = complete kill) compared to a vehicle-only control.

  • Post-Emergent Assay: a. Grow seedlings of the test species until they reach the 2-3 leaf stage. b. Apply the spray solution (prepared as in step 2b) directly to the foliage until runoff. c. Return the plants to the growth chamber. d. Assess phytotoxicity and herbicidal effects after 14 days using the same visual rating scale.

Data Interpretation and Hit Criteria: A compound is considered a "hit" if it demonstrates ≥70% growth inhibition or phytotoxicity in either assay at the primary screening concentration.

Protocol: Primary Fungicidal Activity Screen (In Vitro Assay)

Objective: To identify compounds that inhibit the mycelial growth of key plant pathogenic fungi.

Species:

  • Botrytis cinerea (Gray Mold)

  • Fusarium graminearum (Fusarium Head Blight)

Step-by-Step Methodology:

  • Compound Preparation: Dispense the 10 mM DMSO stock solutions into a 96-well microtiter plate.

  • Assay Plate Preparation: Further dilute the compounds in liquid Potato Dextrose Broth (PDB) within the microtiter plate to achieve final test concentrations (e.g., ranging from 0.1 to 100 µM).

  • Inoculation: Add a standardized suspension of fungal spores or mycelial fragments to each well.

  • Incubation: Incubate the plates at 25°C for 48-72 hours in the dark.

  • Growth Assessment: Measure the optical density (OD) at 600 nm using a plate reader to quantify fungal growth. Alternatively, the minimum inhibitory concentration (MIC) can be determined as the lowest concentration that prevents visible growth.

  • Data Analysis: Calculate the percent growth inhibition for each compound relative to a DMSO vehicle control.

Data Interpretation and Hit Criteria: A compound is flagged as a hit if it causes ≥50% growth inhibition at a concentration of 10 µM.

Data Presentation: Representative Screening Results

The data generated from these primary screens should be tabulated for clear comparison and prioritization of hits for further study.

Compound ID Structure (R-Group at C2) Pre-Emergent Herbicidal Activity (% Inhibition @ 100 µM) Fungicidal Activity (% Inhibition @ 10 µM vs B. cinerea)
L. rigidum A. retroflexus
Parent -Cl512
BTZ-001 -NH-cyclopropyl8578
BTZ-002 -morpholino1525
BTZ-003 -NH-(4-F-Ph)6592
Control Commercial Herbicide9899
Control Commercial FungicideN/AN/A

Table 1: Hypothetical primary screening data for a small library of Methyl 2-substituted-benzo[d]thiazole-6-carboxylate derivatives. BTZ-001 and BTZ-003 show promising activity.

Part 3: Mechanism of Action and Advanced Studies

Identifying a "hit" is merely the first step. Understanding its mechanism of action (MoA) is critical for development. For a novel herbicidal lead like BTZ-003 , a logical next step is to investigate its primary physiological target.

Proposed MoA Investigation Workflow

MoA_Workflow start Herbicidal Hit (e.g., BTZ-003) phenotyping Physiological & Phenotypic Analysis (e.g., Pigment loss, growth arrest) start->phenotyping target_assay Target-Site Assays (e.g., PDS, ALS, ACCase enzymes) phenotyping->target_assay Hypothesis-driven omics Omics Approaches (Transcriptomics, Metabolomics) phenotyping->omics Unbiased approach moa_confirm MoA Confirmation target_assay->moa_confirm omics->moa_confirm resistance Cross-Resistance Studies moa_confirm->resistance

Caption: A workflow for elucidating the Mechanism of Action of a novel herbicide.

Based on the common bleaching symptoms observed with many herbicides, a primary hypothesis could be the inhibition of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. An in vitro enzyme assay using recombinant PDS would be a direct method to validate this hypothesis.

Conclusion

This compound is a highly valuable starting point for the discovery of novel agrochemicals. Its facile derivatization allows for the rapid generation of diverse chemical libraries. By employing a systematic screening cascade, as detailed in these notes, researchers can efficiently identify compounds with potent herbicidal, fungicidal, or insecticidal properties. The subsequent investigation into the mechanism of action is paramount for developing these initial hits into viable, next-generation crop protection solutions. This strategic approach, combining synthetic chemistry with structured biological evaluation, provides a robust framework for innovation in the agrochemical industry.

Application Note: A Multi-faceted Approach to the Purity Assessment of Methyl 2-chlorobenzo[d]thiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

Methyl 2-chlorobenzo[d]thiazole-6-carboxylate is a heterocyclic building block utilized in organic synthesis, particularly within the pharmaceutical industry for the development of Active Pharmaceutical Ingredients (APIs).[1] Its structural backbone is found in compounds explored for anti-inflammatory, antimicrobial, and anticancer activities.[1] The purity of such an intermediate is not a trivial parameter; it is a critical quality attribute that directly influences the safety, efficacy, and quality of the final drug product.[2] Impurities, whether they are starting materials, by-products, or degradation products, can have unintended pharmacological or toxicological effects.

This application note provides a comprehensive, multi-technique strategy for the definitive purity assessment of this compound. We advocate for an orthogonal approach, where multiple analytical techniques based on different physicochemical principles are employed to build a complete and trustworthy purity profile. This guide is designed for researchers, analytical scientists, and quality control professionals in the drug development sector, providing both the theoretical rationale and detailed, field-proven protocols.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₉H₆ClNO₂S [1]
Molecular Weight 227.67 g/mol [1][3]
Appearance Typically a solid Assumed

| Purity (Typical) | ≥98% |[1][3] |

The Orthogonal Analytical Workflow

A single analytical method is seldom sufficient to declare a compound "pure." An integrated workflow utilizing several complementary techniques is essential for a comprehensive assessment. The primary separation technique, typically High-Performance Liquid Chromatography (HPLC), quantifies the main component and related organic impurities. This is supported by spectroscopic techniques for structural confirmation, mass spectrometry for impurity identification, and other methods to assess non-chromatophoric or volatile impurities.

Analytical_Workflow cluster_0 Sample Reception & Initial Characterization cluster_1 Primary Purity & Impurity Profiling cluster_2 Confirmatory & Specialized Analyses cluster_3 Final Assessment Sample Test Sample: This compound PhysChem Physicochemical Tests (Appearance, Solubility) Sample->PhysChem HPLC RP-HPLC-UV (Purity Assay, Related Substances) PhysChem->HPLC Main Path Forced_Deg Forced Degradation (Stability-Indicating Method Dev.) PhysChem->Forced_Deg NMR NMR (¹H, ¹³C) (Structural Confirmation) PhysChem->NMR GC Headspace GC (Residual Solvents) PhysChem->GC Thermal DSC / TGA (Thermal Purity, Non-volatiles) PhysChem->Thermal LCMS LC-MS (Impurity ID & Mass Verification) HPLC->LCMS Confirm Peaks Report Comprehensive Purity Report HPLC->Report LCMS->Report Forced_Deg->HPLC Validate Method NMR->Report GC->Report Thermal->Report

Caption: Orthogonal workflow for comprehensive purity assessment.

Primary Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the cornerstone for purity determination of moderately polar organic compounds like benzothiazole derivatives.[2][4] It separates the main compound from its impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase.[2]

Scientific Rationale for Method Development
  • Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and strong hydrophobic retention, which is ideal for aromatic systems. A particle size of 3 to 5 µm provides a good balance between efficiency and backpressure.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (acetonitrile or methanol) is chosen. The acidic buffer sharpens peaks by suppressing the ionization of any acidic or basic functional groups. Acetonitrile is often preferred for its lower viscosity and UV transparency. A gradient is necessary to elute both polar and non-polar impurities within a reasonable runtime.

  • Detection: UV detection is employed. The benzothiazole ring system contains a strong chromophore, making it highly responsive to UV light. A photodiode array (PDA) detector is recommended to assess peak purity and select the optimal wavelength for quantification.

Protocol 1: HPLC Purity and Related Substances Determination
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.

    • Data acquisition and processing software (e.g., Empower, Chromeleon).

  • Chromatographic Conditions (Proposed):

    Table 2: Proposed RP-HPLC Method Parameters

    Parameter Recommended Condition
    Column C18, 150 mm x 4.6 mm, 5 µm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Acetonitrile
    Gradient 0-5 min (50% B), 5-25 min (50-95% B), 25-30 min (95% B), 30.1-35 min (50% B)
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Injection Volume 10 µL

    | Detection | PDA Detector, 254 nm (or optimal λmax) |

  • Sample and Standard Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 100 mL of diluent to get a concentration of 100 µg/mL.

    • Sample Solution: Prepare the test sample at the same concentration (100 µg/mL) in the diluent.

  • System Suitability Test (SST): A Self-Validating Check

    • Rationale: The SST is an integral part of the analytical procedure, ensuring the system is performing adequately before sample analysis begins.[5]

    • Procedure: Inject the Standard Solution five times.

    • Acceptance Criteria:

      • Tailing Factor (T): ≤ 2.0 for the main peak.

      • Theoretical Plates (N): ≥ 2000 for the main peak.

      • Relative Standard Deviation (%RSD): ≤ 2.0% for the peak area of the five replicate injections.[6]

  • Analysis and Calculation:

    • Inject the diluent (blank), followed by the SST injections.

    • Once SST criteria are met, inject the Sample Solution in duplicate.

    • Calculate the % Purity using the area normalization method, excluding the solvent peak.

      % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

      Scientist's Note: Area normalization assumes that all components have a similar response factor at the chosen wavelength. For higher accuracy, especially for known impurities, a relative response factor (RRF) should be determined and applied.

Method Validation According to ICH Q2(R2) Guidelines

To ensure the HPLC method is fit for its purpose, a full validation must be performed.[5][7][8][9] This process demonstrates that the analytical procedure is reliable, reproducible, and accurate for the intended analysis.

Validation_Workflow cluster_0 Method Performance Characteristics cluster_1 Validation Outcome Specificity Specificity (Discrimination from impurities) Linearity Linearity (Conc. vs. Response) Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy (% Recovery) Range->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision Detection LOD / LOQ (Sensitivity) Precision->Detection Robustness Robustness (Minor changes) Detection->Robustness Validated Validated Method Robustness->Validated

Caption: Workflow for HPLC method validation based on ICH Q2(R2).

Table 3: HPLC Method Validation Parameters and Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients.[6] Peak for the main compound is pure (by PDA) and well-resolved from other peaks.
Linearity To demonstrate a direct proportional relationship between concentration and analytical response.[6] Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval over which the method is precise, accurate, and linear.[6] Typically 80% to 120% of the test concentration for assay.
Accuracy The closeness of test results to the true value.[8] 98.0% to 102.0% recovery of spiked analyte.
Precision The degree of scatter between a series of measurements. Assessed at repeatability and intermediate levels. %RSD ≤ 2.0% for assay.
LOD/LOQ The lowest amount of analyte that can be detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1.

| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant impact on results when varying flow rate (±10%), temperature (±5°C), etc. |

Confirmatory and Structural Elucidation Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Rationale: LC-MS is a powerful tool for confirming the identity of the main peak and identifying unknown impurities.[10][11] It provides the molecular weight of eluting compounds, which is crucial for structural elucidation.

  • Protocol: The HPLC method described in Section 3.2 can be directly coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source. ESI is a soft ionization technique suitable for polar and semi-polar molecules.[12]

  • Data Interpretation: The mass spectrum of the main peak should show a molecular ion [M+H]⁺ corresponding to the calculated mass of the compound. The masses of impurity peaks can be used to propose potential structures (e.g., starting materials, isomers, or degradation products).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: NMR (¹H and ¹³C) is the most definitive technique for structural confirmation.[13] It provides detailed information about the chemical environment and connectivity of every atom in the molecule.

  • Protocol:

    • Prepare a solution of the sample (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • Analyze the chemical shifts, integration values (for ¹H), and coupling patterns to confirm that the spectrum is consistent with the structure of this compound. The spectra can also reveal impurities if their concentration is high enough (>0.1-1%).

Gas Chromatography (GC) for Volatile Impurities
  • Rationale: GC is ideal for analyzing thermally stable, volatile compounds, making it the method of choice for residual solvent analysis.[14][15] As a chlorinated aromatic compound, GC can also be used to detect certain volatile organic impurities.[16]

  • Protocol (Headspace GC for Residual Solvents):

    Table 4: GC Method Parameters for Residual Solvent Analysis

    Parameter Recommended Condition
    Technique Headspace Gas Chromatography with Flame Ionization Detector (FID)
    Column DB-624 or equivalent, 30 m x 0.53 mm, 3.0 µm
    Carrier Gas Helium or Nitrogen
    Oven Program 40°C (10 min), ramp to 240°C at 10°C/min, hold for 10 min
    Injector Temp. 250 °C
    Detector Temp. 260 °C

    | Vial Equilibration | 80 °C for 15 minutes |

Thermal Analysis (DSC & TGA)

  • Rationale: Thermal analysis provides information on the physical properties and purity of the material.[17] Differential Scanning Calorimetry (DSC) can be used to determine the melting point and assess the mole % purity of highly crystalline substances based on the principle of melting point depression.[18][19] Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, which is useful for quantifying volatile components like water or residual solvents, as well as non-volatile inorganic impurities.[20]

  • Protocol:

    • DSC: Accurately weigh 1-3 mg of the sample into an aluminum pan. Scan at a low heating rate (e.g., 2 °C/min) under a nitrogen purge. The sharpness of the melting endotherm is an indicator of purity. Purity can be calculated using the van't Hoff equation integrated into the instrument software.

    • TGA: Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan. Heat at a rate of 10 °C/min from ambient to a temperature above the expected decomposition point (e.g., 500 °C). Any weight loss before the main decomposition event corresponds to volatile impurities.

Forced Degradation Studies: Ensuring Method Specificity

  • Rationale: Forced degradation (or stress testing) is essential for developing a stability-indicating analytical method.[21] By intentionally degrading the sample under various stress conditions, one can ensure that the primary analytical method (HPLC) can separate the intact drug from its degradation products.[9][22] An ideal study aims for 5-20% degradation of the active substance.[22]

  • Protocol:

    Table 5: Forced Degradation Conditions

    Condition Reagent/Parameters Rationale
    Acid Hydrolysis 0.1 M HCl, heat at 60°C for 24-48 hours Simulates acidic environments, tests for lability of ester or amide groups.[23]
    Base Hydrolysis 0.1 M NaOH, heat at 60°C for 24-48 hours Simulates basic environments, tests for saponification of the ester.[23]
    Oxidation 3% H₂O₂, room temperature for 24 hours Tests susceptibility to oxidation. The sulfur atom in the thiazole ring could be a target.[24]
    Thermal Dry heat, 80°C for 48 hours Assesses intrinsic thermal stability.[22]

    | Photolytic | Expose solid and solution to UV/Vis light (ICH Q1B guideline: >1.2 million lux hours, >200 W h/m²) | Assesses light sensitivity.[22][23] |

    Scientist's Note: After exposure, neutralize the acid and base-stressed samples before HPLC analysis. Analyze all stressed samples against an unstressed control to identify and quantify the degradation products.

Integrated Purity Assessment and Conclusion

The final purity value of this compound should be an integrated assessment from the orthogonal methods employed.

Table 6: Summary of Analytical Techniques and Their Role in Purity Assessment

Technique Primary Role Type of Impurities Detected
HPLC-UV Quantitative Assay, Related Substances Organic, non-volatile, UV-active impurities
LC-MS Identity Confirmation, Impurity ID All ionizable impurities
NMR Definitive Structural Confirmation Structurally related impurities
GC Residual Solvents, Volatile Impurities Volatile organic compounds
TGA Water/Solvent Content, Inorganic Impurities Volatiles, non-volatile inorganic residue

| DSC | Crystalline Purity (Mole %) | Eutectic impurities in crystalline solids |

By combining the quantitative results from HPLC (for organic impurities), GC (for residual solvents), and TGA (for water and non-volatile content), a comprehensive mass balance can be achieved. NMR and LC-MS provide the confidence that the main component is structurally correct and that the impurities are well-characterized. This multi-faceted, scientifically-grounded approach ensures a high degree of confidence in the quality of this critical pharmaceutical intermediate, supporting the development of safe and effective medicines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-chlorobenzo[d]thiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 2-chlorobenzo[d]thiazole-6-carboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental challenges. As a key intermediate in the development of pharmaceuticals and agrochemicals, mastering its synthesis is crucial.[1] This guide provides in-depth, field-proven insights based on established chemical principles and literature.

The synthesis of this compound is typically achieved through a two-stage process: first, the construction of the 2-aminobenzothiazole core, followed by a Sandmeyer reaction to replace the amino group with a chloro group. Each stage presents unique challenges that can significantly impact the overall yield and purity of the final product.

Overall Synthetic Workflow

The pathway begins with the cyclization of methyl 4-aminobenzoate to form the 2-aminobenzothiazole intermediate, which is then converted to the final 2-chloro product via a diazotization-chlorination sequence.

Synthetic_Workflow A Methyl 4-aminobenzoate reagent1 1. KSCN, Acetic Acid 2. Br₂ A->reagent1 B Methyl 2-aminobenzo[d]thiazole-6-carboxylate reagent2 1. NaNO₂, HCl (aq) (Diazotization) 0-5 °C B->reagent2 C Aryl Diazonium Salt Intermediate reagent3 2. CuCl, HCl (aq) (Sandmeyer Reaction) C->reagent3 D This compound reagent1->B reagent2->C reagent3->D

Caption: Overall synthesis pathway for this compound.

Troubleshooting Guide & Core Concepts

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing both diagnostic advice and corrective actions.

Stage 1: Synthesis of Methyl 2-aminobenzo[d]thiazole-6-carboxylate

The formation of the benzothiazole ring is the foundation of the entire synthesis. Low yields or impurities at this stage will invariably lead to poor outcomes in the subsequent Sandmeyer reaction. The reaction proceeds by reacting an aniline derivative with a thiocyanate salt and bromine.[2][3]

Q1: My yield for Methyl 2-aminobenzo[d]thiazole-6-carboxylate is consistently low. What are the common causes and how can I improve it?

A1: Low yields in this cyclization reaction often stem from suboptimal reaction conditions, reagent purity, or inefficient workup.[4] Let's break down the key factors:

  • Cause 1: Incomplete Reaction. The reaction of methyl 4-aminobenzoate with potassium thiocyanate (KSCN) and bromine requires careful temperature control and sufficient reaction time.[2][3]

    • Solution: Ensure the initial reaction with KSCN in acetic acid is stirred for the recommended time (e.g., 45 minutes) to allow for the formation of the thiourea intermediate. During the dropwise addition of bromine, the temperature should be kept low (around 10 °C) to prevent unwanted side reactions. After addition, allowing the reaction to stir overnight at room temperature is crucial for the cyclization to go to completion.[2]

  • Cause 2: Purity of Reagents. Impurities in the starting methyl 4-aminobenzoate or solvent can interfere with the reaction.[4]

    • Solution: Use reagents of high purity. Ensure the acetic acid used as a solvent is glacial (anhydrous), as water can promote side reactions.

  • Cause 3: Losses During Workup. The product is precipitated by neutralizing the acidic reaction mixture. If the pH is not optimal, or if washing is inadequate, significant product loss can occur.

    • Solution: Neutralize the reaction mixture slowly with a base like 25% aqueous ammonia to a pH of 8.[3] The precipitate should be filtered and washed thoroughly with water to remove inorganic salts.

Q2: I'm observing a significant amount of a dark, impure precipitate after neutralization. What is it and how can I obtain a cleaner product?

A2: The formation of dark, often polymeric, byproducts can result from oxidation or side reactions, especially if the temperature during bromination was not controlled.

  • Recrystallization is Key: The crude product often requires purification.

    • Solution: A common and effective method is recrystallization from an ethanol/water mixture. Dissolve the crude solid in hot ethanol, treat with activated carbon (Norit) to remove colored impurities, filter while hot, and then add hot water to the filtrate to induce crystallization upon cooling.[5] This process should yield a much cleaner, pale-yellow product.

Stage 2: The Sandmeyer Reaction

The conversion of the 2-amino group to a 2-chloro group via the Sandmeyer reaction is a powerful but notoriously sensitive transformation.[6][7] It is a two-step process in one pot: the formation of a diazonium salt, followed by its copper(I)-catalyzed conversion to the aryl chloride.[8][9]

Q3: My Sandmeyer reaction is failing, resulting in a low yield of the chloro-derivative and a lot of tar-like material. Where do I start troubleshooting?

A3: Failure in the Sandmeyer reaction almost always points to issues with the diazotization step or the subsequent radical reaction. Temperature control is the most critical parameter.[10]

  • Cause 1: Decomposition of the Diazonium Salt. Aryl diazonium salts are thermally unstable and decompose rapidly at temperatures above 5 °C.[10] This decomposition leads to the formation of phenol byproducts and other degradation products.

    • Solution: Maintain a strict temperature of 0-5 °C throughout the entire diazotization process (addition of sodium nitrite) and during the subsequent addition of the diazonium salt solution to the copper(I) chloride. Use an ice-salt bath for effective cooling.

  • Cause 2: Incomplete Diazotization. If the amine is not fully converted to the diazonium salt, it will remain as an impurity or participate in side reactions, such as azo coupling, which often produces highly colored byproducts.[10]

    • Solution: Ensure you are using a sufficient excess of both hydrochloric acid and sodium nitrite. The amine must first be fully dissolved in the acid before cooling. Add the sodium nitrite solution slowly and sub-surface to ensure immediate reaction. After the addition is complete, stir for an additional 15-30 minutes at 0-5 °C. You can check for the presence of excess nitrous acid using starch-iodide paper (a positive test, turning blue-black, indicates sufficient nitrous acid).

  • Cause 3: Poor Quality of Copper(I) Chloride. The Cu(I) salt is the catalyst that facilitates the radical mechanism.[7][11] If it has been oxidized to Cu(II), its efficacy will be greatly reduced.

    • Solution: Use fresh, high-quality CuCl. It should be a white to light-green solid. If it is significantly blue or dark green, it contains Cu(II) and should be purified or replaced. Prepare the CuCl solution in concentrated HCl just before use.

Troubleshooting_Sandmeyer start Low Yield in Sandmeyer Reaction check_diazotization Check Diazotization Step start->check_diazotization check_temp Check Temperature Control (0-5 °C?) start->check_temp check_cucl Check CuCl Quality (Fresh? No Cu(II)?) start->check_cucl incomplete Incomplete Diazotization check_diazotization->incomplete If issues exist decomposition Diazonium Decomposition check_temp->decomposition If > 5 °C catalyst_inactive Inactive Catalyst check_cucl->catalyst_inactive If old/oxidized solution1 Use excess NaNO₂/HCl Test with starch-iodide paper incomplete->solution1 solution2 Maintain 0-5 °C rigorously Use ice-salt bath decomposition->solution2 solution3 Use fresh, pure CuCl Prepare solution just before use catalyst_inactive->solution3

Caption: Troubleshooting flowchart for low yield in the Sandmeyer reaction.

Q4: How can I effectively remove the copper catalyst during the workup?

A4: Copper salts can be challenging to remove and may contaminate the final product.

  • Solution: After the reaction is complete, the product is typically isolated by filtration or extraction. To remove residual copper, wash the crude product or the organic extract thoroughly with a saturated aqueous solution of ammonium chloride or diluted aqueous ammonia. These solutions form water-soluble copper complexes that can be easily washed away.

Stage 3: General Issues & Purification

Q5: I suspect my methyl ester is being hydrolyzed to the carboxylic acid during the synthesis. How can I prevent this?

A5: The methyl ester is susceptible to hydrolysis under both the strongly acidic conditions of the Sandmeyer reaction and any basic conditions used during workup.[12]

  • Prevention:

    • Minimize Reaction Time in Acid: Do not let the diazonium salt solution sit for an extended period before adding it to the copper catalyst.

    • Avoid High Temperatures: Hydrolysis is accelerated by heat. Keeping the reaction and workup cold will minimize this side reaction.

    • Careful Neutralization: If using a base for workup, perform the neutralization at low temperatures and avoid using a strong base for a prolonged period.

  • Diagnosis: You can monitor for the presence of the carboxylic acid byproduct using Thin Layer Chromatography (TLC) or by analyzing the crude product with NMR spectroscopy (the methyl singlet around 3.9 ppm would disappear). If significant hydrolysis occurs, the acid can be re-esterified, or the purification method (e.g., column chromatography) can be adjusted to separate the ester from the more polar acid.

Frequently Asked Questions (FAQs)

  • What is the optimal stoichiometry for the Sandmeyer reaction? While CuCl is a catalyst, it is often used in stoichiometric amounts to ensure better reactivity and higher yields, especially on a lab scale.[7] Typically, 1.1 to 1.5 equivalents are used.

  • Can I isolate the diazonium salt before reacting it with CuCl? No. Aryl diazonium salts are explosive when dry and should never be isolated. The synthesis should always be performed as a one-pot procedure where the aqueous diazonium salt solution is generated and used immediately.[10]

  • What is the mechanism of the Sandmeyer reaction? It is a radical-nucleophilic aromatic substitution (SRNAr). The reaction is initiated by a single-electron transfer from the copper(I) salt to the diazonium salt, which then loses N₂ gas to form an aryl radical. This radical abstracts a chlorine atom from a copper(II) chloride species, yielding the final product and regenerating the copper(I) catalyst.[7][9]

  • What are the best purification techniques for the final product? After an appropriate aqueous workup, the crude product can be purified by recrystallization (e.g., from ethanol or isopropanol) or by column chromatography on silica gel using a solvent system like hexane/ethyl acetate.

Detailed Experimental Protocols

These protocols are based on established procedures and are intended as a starting point.[2][3][13] Researchers should always perform their own risk assessment.

Protocol 1: Synthesis of Methyl 2-aminobenzo[d]thiazole-6-carboxylate
ReagentM.W.AmountMolesEquiv.
Methyl 4-aminobenzoate151.1610.0 g66.1 mmol1.0
Potassium Thiocyanate97.1825.7 g264.4 mmol4.0
Bromine159.816.8 mL132.2 mmol2.0
Glacial Acetic Acid-~150 mL--

Procedure:

  • To a 500 mL flask, add methyl 4-aminobenzoate (10.0 g) and glacial acetic acid (120 mL). Stir until dissolved.

  • Add potassium thiocyanate (25.7 g) to the solution and stir at room temperature for 45 minutes.

  • Cool the reaction mixture to 10 °C in an ice-water bath.

  • In a separate beaker, dissolve bromine (6.8 mL) in glacial acetic acid (30 mL).

  • Add the bromine solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature remains below 15 °C. The mixture will turn into a yellow suspension.

  • Remove the ice bath and allow the mixture to stir at room temperature overnight (12-16 hours).

  • Pour the reaction mixture onto ~400 g of crushed ice and stir.

  • Slowly neutralize the mixture to pH 8 by adding 25% aqueous ammonia solution.

  • Filter the resulting precipitate, wash thoroughly with copious amounts of water, and dry under vacuum.

  • The crude product can be purified by recrystallization from an ethanol/water mixture to yield a pale-yellow solid.

Protocol 2: Synthesis of this compound (Sandmeyer Reaction)
ReagentM.W.AmountMolesEquiv.
Methyl 2-aminobenzothiazole-6-carboxylate208.2410.0 g48.0 mmol1.0
Conc. Hydrochloric Acid (~37%)36.4640 mL~480 mmol10.0
Sodium Nitrite69.003.65 g52.8 mmol1.1
Copper(I) Chloride98.995.70 g57.6 mmol1.2

Procedure:

  • Preparation of Diazonium Salt:

    • In a 500 mL beaker, suspend Methyl 2-aminobenzo[d]thiazole-6-carboxylate (10.0 g) in 100 mL of water.

    • Slowly add concentrated HCl (30 mL) while stirring. A fine suspension of the hydrochloride salt will form.

    • Cool the suspension to 0 °C in an ice-salt bath.

    • Dissolve sodium nitrite (3.65 g) in 20 mL of water and cool the solution.

    • Add the sodium nitrite solution dropwise to the cold amine suspension over 30 minutes, keeping the temperature strictly between 0 and 5 °C. Ensure the tip of the addition funnel is below the surface of the liquid.

    • Stir the resulting solution for an additional 20 minutes at 0-5 °C. The solution should be clear to pale yellow. Keep this solution cold.

  • Sandmeyer Reaction:

    • In a separate 1 L flask, dissolve copper(I) chloride (5.70 g) in concentrated HCl (10 mL).

    • Cool this solution to 0 °C in an ice-salt bath.

    • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring over 30-45 minutes. Maintain the temperature below 10 °C.

    • Observe for the evolution of nitrogen gas. After the addition is complete, stir the reaction at room temperature for 1-2 hours until gas evolution ceases.

  • Workup and Purification:

    • Filter the solid precipitate from the reaction mixture.

    • Wash the solid with water, followed by a cold, dilute solution of sodium bicarbonate to neutralize excess acid, and then again with water.

    • Dry the crude product under vacuum.

    • Purify the crude solid by recrystallization from ethanol or by silica gel chromatography to obtain this compound as a solid.

References

Benzothiazole Synthesis Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Welcome to the technical support center for benzothiazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of optimizing reaction conditions for forming the benzothiazole scaffold. Here, we move beyond simple protocols to provide in-depth, field-tested insights into troubleshooting common experimental hurdles and answering frequently asked questions. Our goal is to empower you with the causal understanding needed to refine your synthetic strategies for higher yields, purity, and efficiency.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise during the planning and execution of benzothiazole synthesis.

Q1: What are the most common and reliable methods for synthesizing benzothiazoles?

The most prevalent and versatile method for synthesizing 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with a carbonyl-containing compound.[1][2][3] This can be broadly categorized based on the reaction partner:

  • With Aldehydes: This is a very common route that initially forms a Schiff base intermediate, which then undergoes oxidative cyclization.[4] A wide array of catalysts, including simple acid/oxidant systems like H₂O₂/HCl, can facilitate this reaction, often at room temperature.[1][5]

  • With Carboxylic Acids: This approach requires a dehydrating agent or catalyst to drive the condensation. Polyphosphoric acid (PPA) is a classic choice, often requiring elevated temperatures.[6][7] More modern methods utilize catalysts like methanesulfonic acid on silica gel for easier handling.[7][8]

  • With Nitriles: Copper-catalyzed condensation of 2-aminobenzenethiols with nitriles provides an efficient pathway to 2-substituted benzothiazoles.[1][9]

Q2: How do I select the optimal catalyst for my specific substrates?

Catalyst selection is critical and depends heavily on the chosen synthetic route and the electronic properties of your substrates.

  • For Aldehyde Condensations: Simple oxidant systems (e.g., H₂O₂/HCl) work well for many aromatic aldehydes.[1] For greener approaches, reusable acid catalysts like samarium triflate in an aqueous medium are effective.[4][9] If you are experiencing low yields, screening different metal-based catalysts or considering photocatalytic methods under visible light can be beneficial.[8][9]

  • For Carboxylic Acid Condensations: The primary role of the catalyst is to facilitate dehydration. Polyphosphoric acid (PPA) is effective but can be difficult to work with.[7] A solid-supported acid like MeSO₃H/SiO₂ offers a more manageable alternative.[7]

  • For Green Chemistry: Many modern protocols focus on environmentally benign catalysts. This includes reusable catalysts, metal-free systems, and photocatalysts that operate under visible light.[10][11] For instance, graphitic carbon nitride (g-C₃N₄) has been used as a metal-free, visible-light-active photocatalyst.[9]

Q3: What are the key considerations when choosing a solvent?

Solvent choice impacts reagent solubility, reaction temperature, and sometimes even the reaction pathway.

  • Solubility: Ensure your starting materials, particularly the 2-aminothiophenol and the coupling partner, are soluble at the reaction temperature.[12]

  • Green Solvents: Water and ethanol are excellent "green" solvent choices for many benzothiazole syntheses, especially those employing water-tolerant catalysts.[9][10]

  • High-Boiling Aprotic Solvents: Solvents like DMSO and DMF are often used, sometimes playing a dual role as solvent and oxidant or carbon source in specific reactions.[4][9]

  • Solvent-Free Conditions: For ultimate green synthesis, consider solvent-free approaches, which are often facilitated by microwave irradiation or using a liquid aldehyde as the limiting reagent.[2][13]

Q4: How can I effectively monitor the progress of my reaction?

Thin-layer chromatography (TLC) is the most common and effective technique for monitoring reaction progress.[8] By spotting the reaction mixture, the starting materials (2-aminothiophenol and the aldehyde/acid), and a co-spot on a TLC plate, you can visually track the consumption of reactants and the appearance of the product spot. Visualization is typically achieved with a UV lamp or by staining with iodine vapor.[8]

Q5: What safety precautions are essential when working with 2-aminothiophenol?

2-aminothiophenol requires careful handling.

  • Oxidation Sensitivity: The thiol group is highly susceptible to oxidation, which can form a disulfide byproduct and reduce your yield.[8] It is best practice to use a freshly opened bottle or purified reagent and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize this side reaction.[8]

  • Odor and Toxicity: As a thiol, it has a potent, unpleasant odor and should always be handled in a well-ventilated chemical fume hood. Always consult the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information before beginning your experiment.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common issues encountered during benzothiazole synthesis.

Problem 1: Low or No Product Yield

Low yield is one of the most frequent challenges. The following table outlines potential causes and validated solutions.

Potential CauseRecommended Solutions & Scientific Rationale
Poor Quality of Starting Materials Solution: Verify the purity of your 2-aminothiophenol and carbonyl compound. 2-aminothiophenol is notoriously prone to air oxidation to form a disulfide, which will not participate in the desired reaction.[8] Using a freshly opened bottle, purifying by distillation before use, or storing under an inert atmosphere is highly recommended.
Inefficient Catalyst or Reaction Conditions Solution: The choice of catalyst is crucial and substrate-dependent.[8] If an acid-catalyzed reaction with an aldehyde is sluggish, consider a more efficient system like H₂O₂/HCl or a Lewis acid such as samarium triflate.[8] For carboxylic acid condensations, ensure your dehydrating agent (e.g., PPA) is active or consider a solid-supported acid catalyst.[7][8]
Suboptimal Reaction Temperature Solution: Temperature can dramatically influence reaction rates. Many condensations with aldehydes proceed well at room temperature, but some may require gentle heating.[8] If the reaction is slow, try incrementally increasing the temperature while monitoring by TLC. Conversely, if you observe byproduct formation at elevated temperatures, lowering the temperature may improve selectivity and yield.[8]
Incorrect Reaction Time Solution: Monitor the reaction closely using TLC to determine the point of maximum product formation. Stopping the reaction too early will leave unreacted starting materials, while excessively long reaction times can lead to product degradation or the formation of side products.[8]
Incomplete Cyclization Solution: The intermediate Schiff base (from an aldehyde) or amide (from a carboxylic acid) may fail to cyclize efficiently. This step is often promoted by the catalyst and reaction conditions. For aldehyde reactions, an oxidant is typically required for the final aromatization step. Ensure your oxidant (which can be air, H₂O₂, or another reagent) is present and active.[8]
Problem 2: Formation of Significant Byproducts

The presence of side products complicates purification and reduces the overall yield.

  • Oxidation of 2-Aminothiophenol: The most common byproduct is the disulfide formed from the oxidative coupling of two molecules of 2-aminothiophenol.[8]

    • Solution: Perform the reaction under an inert atmosphere of nitrogen or argon to exclude atmospheric oxygen. Using fresh, high-purity 2-aminothiophenol is also critical.[8]

  • Self-Condensation of Starting Materials: Aldehydes, in particular, can undergo self-condensation under certain catalytic conditions.

    • Solution: Adjusting reaction conditions such as temperature, catalyst concentration, or the rate of addition of reagents can help suppress these side reactions.[8]

  • Over-oxidation: In reactions that require an external oxidant, it's possible to over-oxidize the desired product.

    • Solution: Carefully control the stoichiometry of the oxidizing agent. Use only the required amount and monitor the reaction to avoid prolonged exposure after completion.[8]

Diagram: Formation of Disulfide Byproduct

The following diagram illustrates the common oxidative side reaction of the 2-aminothiophenol starting material.

G cluster_reactants Reactants cluster_process Process cluster_products Products ATP1 2-Aminothiophenol Oxidation Oxidation (e.g., Air, O₂) ATP1->Oxidation Side Reaction Desired Desired Reaction (with Aldehyde/Acid) ATP1->Desired ATP2 2-Aminothiophenol ATP2->Oxidation Disulfide Disulfide Byproduct Oxidation->Disulfide

Caption: Oxidative dimerization of 2-aminothiophenol, a common side reaction.

Problem 3: Difficulty in Product Purification

Isolating the pure benzothiazole can be challenging.

  • Similar Polarity of Product and Impurities: If the product and starting materials or byproducts have similar Rf values on TLC, separation by column chromatography can be difficult.[8]

    • Solution: Experiment with different solvent systems for elution, employing solvent gradients with varying polarity. If chromatographic separation is still poor, consider alternative purification techniques like recrystallization from a suitable solvent or preparative TLC.[8]

  • Product is an Oil: Some benzothiazole derivatives are oils, making them difficult to purify by recrystallization.[8]

    • Solution: If column chromatography is not providing sufficient purity, consider converting the oily product into a solid salt derivative (e.g., a hydrochloride salt).[8][14] The salt can often be purified by recrystallization and then neutralized to regenerate the pure, oily product.

  • Product Instability on Silica Gel: The acidic nature of standard silica gel can sometimes cause degradation of sensitive benzothiazole derivatives.[8]

    • Solution: In such cases, switch to a neutral or basic stationary phase for column chromatography, such as neutral or basic alumina. Alternatively, you can use silica gel that has been pre-treated with a base like triethylamine.[8]

Data Summary: Synthesis of 2-Phenylbenzothiazole

The following table compares different reaction conditions for the synthesis of 2-phenylbenzothiazole, highlighting the impact of catalyst and solvent choice on yield.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
H₂O₂/HClEthanolRoom Temp185-94[8]
Samarium triflateWaterRoom Temp-Good to Excellent[8][9]
Molecular Iodine (I₂)Solvent-free-10 minExcellent[2]
None (Air)DMSO--Excellent[4]

Experimental Protocols

Protocol 1: General Synthesis of 2-Arylbenzothiazole from an Aldehyde

This protocol is a general guideline for the condensation of 2-aminothiophenol with an aromatic aldehyde using an H₂O₂/HCl system.[1][8] Optimization for specific substrates may be required.

  • Reaction Setup:

    • To a solution of an aromatic aldehyde (1.0 mmol) in ethanol (5-10 mL) in a round-bottom flask, add 2-aminothiophenol (1.0 mmol, 1.0 eq).

    • Stir the mixture at room temperature.

  • Reaction Conditions:

    • Slowly add a pre-mixed solution of 30% hydrogen peroxide (H₂O₂) and concentrated hydrochloric acid (HCl) according to optimized literature ratios (e.g., a 6:3 molar ratio relative to the aldehyde).[1]

    • Stir the reaction mixture at room temperature for the required time (typically 1-4 hours).

    • Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), a precipitate may form. If so, collect the product by filtration.

    • If no precipitate forms, pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 20 mL).

    • Combine the organic extracts and wash with water, followed by a brine solution.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[8]

Protocol 2: General Synthesis of 2-Substituted Benzothiazole from a Carboxylic Acid

This protocol provides a general method using methanesulfonic acid/silica gel as a catalyst.[7]

  • Catalyst Preparation:

    • Prepare the MeSO₃H/SiO₂ catalyst by mixing silica gel with methanesulfonic acid in an appropriate solvent like dichloromethane, followed by evaporation of the solvent.

  • Reaction Setup:

    • In a round-bottom flask, mix 2-aminothiophenol (1.0 mmol), a carboxylic acid (1.0 mmol), and the prepared MeSO₃H/SiO₂ catalyst.

  • Reaction Conditions:

    • Heat the reaction mixture at 140 °C for the required time (typically 2-12 hours), monitoring by TLC.

  • Work-up:

    • After cooling to room temperature, add dichloromethane to the reaction mixture.

    • Filter the mixture to remove the solid silica gel catalyst.

    • Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure.

    • Purify the resulting crude product by column chromatography or recrystallization.[8]

Diagram: Troubleshooting Workflow for Low Product Yield

This flowchart provides a logical decision-making process for addressing low product yields in benzothiazole synthesis.

G Start Low Product Yield Observed Check_Reagents Check Purity of Starting Materials Start->Check_Reagents Purify_Reagents Purify/Replace Reagents (e.g., Distill 2-Aminothiophenol) Check_Reagents->Purify_Reagents No (Impure) Check_Conditions Are Reaction Conditions Optimal? Check_Reagents->Check_Conditions Yes (Pure) Purify_Reagents->Check_Conditions Optimize_Temp Optimize Temperature: - Increase if slow - Decrease if byproducts form Check_Conditions->Optimize_Temp No Check_Catalyst Is Catalyst/Atmosphere Appropriate? Check_Conditions->Check_Catalyst Yes Optimize_Time Optimize Reaction Time (Monitor by TLC) Optimize_Temp->Optimize_Time Optimize_Time->Check_Catalyst Screen_Catalysts Screen Alternative Catalysts (e.g., Lewis Acids, Green Catalysts) Check_Catalyst->Screen_Catalysts No Re_Evaluate Re-evaluate and Combine Optimized Conditions Check_Catalyst->Re_Evaluate Yes Inert_Atmosphere Use Inert Atmosphere (N₂/Ar) to Prevent Oxidation Screen_Catalysts->Inert_Atmosphere Inert_Atmosphere->Re_Evaluate

Caption: A systematic workflow for troubleshooting low yields in benzothiazole synthesis.

References

Technical Support Center: Recrystallization of Methyl 2-chlorobenzo[d]thiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals engaged in the purification of crude Methyl 2-chlorobenzo[d]thiazole-6-carboxylate. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals, achieving high purity is critical for downstream applications.[1] Recrystallization is a powerful and widely used technique for this purpose, leveraging differences in solubility to separate the target compound from impurities.[2]

This document moves beyond a simple protocol, offering a troubleshooting-focused FAQ to address the nuanced challenges encountered in the laboratory. The methodologies and explanations provided are grounded in established chemical principles to ensure both scientific integrity and practical success.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm starting with a new batch of crude this compound. How do I select the optimal recrystallization solvent?

A1: Solvent selection is the most critical step for a successful recrystallization.[3] The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at room or lower temperatures.[2][4] For a molecule like this compound, which is a substituted aromatic ester, a logical starting point is to test polar protic and polar aprotic solvents.

Expert Insight: A common rule of thumb is that solvents with functional groups similar to the solute are often good candidates.[5] Given the ester and heterocyclic nature of your compound, alcohols and esters are excellent starting points. Some benzothiazole derivatives have been successfully recrystallized from ethanol.[6][7]

Recommended Workflow: Small-Scale Solvent Screening

Before committing your entire batch, perform small-scale tests in test tubes:

  • Place ~20-30 mg of your crude material into several different test tubes.

  • Add a potential solvent (see Table 1) dropwise at room temperature, stirring after each addition. A good candidate solvent will not dissolve the solid at this stage.[4]

  • If the solid is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath.

  • Observe the quality and quantity of the crystals formed. The best solvent will yield a large crop of well-defined crystals.

Table 1: Properties of Common Recrystallization Solvents

SolventBoiling Point (°C)PolarityNotes on Use for Benzothiazole Esters
Ethanol 78Polar ProticGood starting point. Often used for aromatic and heterocyclic compounds.[6][7]
Methanol 65Polar ProticSimilar to ethanol but more volatile. Can be effective.
Isopropanol 82Polar ProticLess polar than ethanol; may offer different solubility characteristics.
Ethyl Acetate 77Polar AproticThe ester functionality makes this a logical choice based on the "like dissolves like" principle.[5]
Acetone 56Polar AproticA strong solvent; may dissolve the compound too well at room temperature. Often used in solvent pairs.
Toluene 111Non-polarCan be effective for aromatic compounds that crystallize well.[5]
Heptane/Hexane 98 / 69Non-polarLikely to be a poor solvent on its own, but excellent as an "anti-solvent" in a mixed-solvent system.
Water 100Very PolarUnlikely to dissolve the organic compound well, but can be used as an anti-solvent with a miscible organic solvent like ethanol or acetone.

Using a Mixed-Solvent System: If no single solvent is ideal, a solvent pair is a powerful alternative.[8] Dissolve the crude compound in a minimum amount of a "good" hot solvent (in which it is highly soluble). Then, add a "poor" or "anti-solvent" (in which it is insoluble) dropwise until the hot solution becomes faintly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool slowly. A common and effective pair for compounds of this type is Ethanol/Water or Ethyl Acetate/Heptane.[9]

Q2: My compound has "oiled out" during cooling instead of forming crystals. What causes this and how can I fix it?

A2: Oiling out occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute (in its impure state). The compound separates as a liquid instead of a solid crystalline lattice. This is a common issue, especially with impure samples or when using certain mixed solvent systems.[10]

Troubleshooting Steps:

  • Re-heat and Dilute: Warm the flask to re-dissolve the oil. Add a small amount of additional solvent (1-5% of the total volume) to slightly decrease the solution's saturation point.[10][11]

  • Slow Down Cooling: Rapid cooling is a primary cause of oiling out. Once the solution is clear again, allow it to cool much more slowly. Let it stand at room temperature undisturbed, perhaps insulating the flask with glass wool or leaving it on a cooling hotplate to ensure a very gradual temperature drop.[10][12]

  • Lower the Saturation Temperature: Try to induce crystallization at a lower temperature by vigorously scratching the inside of the flask with a glass rod at the surface of the liquid. This can create nucleation sites and encourage crystal growth before the oiling-out temperature is reached.

  • Re-evaluate Your Solvent: If the problem persists, the boiling point of your solvent may be too high. Consider switching to a lower-boiling solvent or adjusting the ratio of your mixed-solvent system.

Q3: The solution has cooled, but no crystals have formed. What should I do to induce crystallization?

A3: This indicates the solution is supersaturated, a metastable state where the solute concentration exceeds its normal solubility, but crystal nucleation has not yet occurred.[10] This is a very common scenario.

Methods to Induce Crystallization:

  • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at or just below the meniscus. The microscopic scratches on the glass provide nucleation sites where crystals can begin to form.[10][11][12]

  • Seed Crystals: If you have a small amount of the pure compound, add a single tiny crystal (a "seed crystal") to the supersaturated solution. This provides a perfect template for further crystal growth.[10][11] If you don't have pure material, you can sometimes dip a glass rod into the solution, remove it, let the solvent evaporate, and then re-introduce the rod with its thin coating of solid into the solution.[11]

  • Further Cooling: If crystals do not form at room temperature, place the flask in an ice-water bath. For some solvent systems, cooling in a freezer may be necessary, but do this only after attempting other methods, as rapid cooling can trap impurities.[9][10]

  • Reduce Solvent Volume: It is possible that too much solvent was added initially.[10] Gently heat the solution and evaporate some of the solvent using a stream of nitrogen or by boiling it off (in a fume hood). Then, attempt to cool the more concentrated solution again.

Experimental Protocols & Visualizations

Protocol 1: Standard Recrystallization Workflow

This protocol outlines the complete process for purifying crude this compound.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until the solid just dissolves completely.

  • Decolorization (If Necessary): If the hot solution is colored by impurities, remove it from the heat source and allow it to cool slightly. Add a small amount of activated charcoal (1-2% of the solute weight). Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (If Necessary): To remove insoluble impurities or charcoal, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. Work quickly to prevent premature crystallization in the funnel.[8]

  • Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.[2]

  • Drying: Leave the crystals in the funnel with the vacuum on to pull air through and partially dry them.[2] For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.

Diagram 1: Recrystallization Workflow

A flowchart of the standard recrystallization process.

G A 1. Dissolve Crude Solid in Minimum Hot Solvent B Insoluble Impurities or Color Present? A->B C 2. Perform Hot Filtration (with charcoal for color) B->C Yes D 3. Cool Solution Slowly (Room Temp -> Ice Bath) B->D No C->D E Crystals Formed? D->E F Induce Crystallization (Scratch, Seed, Cool) E->F No G 4. Collect Crystals (Vacuum Filtration) E->G Yes F->E H 5. Wash with Ice-Cold Solvent G->H I 6. Dry Pure Crystals H->I

Diagram 2: Troubleshooting Crystallization Failure

A decision tree for when crystals fail to form.

G Start Problem: No Crystals After Cooling Action1 1. Scratch flask with glass rod Start->Action1 Check1 Crystals Form? Action1->Check1 Action2 2. Add a seed crystal Check1->Action2 No Success Success: Collect Crystals Check1->Success Yes Check2 Crystals Form? Action2->Check2 Action3 3. Cool further (Ice Bath / Freezer) Check2->Action3 No Check2->Success Yes Check3 Crystals Form? Action3->Check3 Action4 4. Reduce solvent volume (Evaporate) & Re-cool Check3->Action4 No Check3->Success Yes Action4->Start Restart Cooling

Summary of Troubleshooting Strategies

Table 2: Quick Reference Troubleshooting Guide

ProblemCommon Cause(s)Recommended Solution(s)
No Crystals Form Supersaturation; too much solvent used.Scratch the flask; add a seed crystal; cool to a lower temperature; evaporate excess solvent and re-cool.[10][11]
Product "Oils Out" Solution is saturated above the solute's melting point; cooling is too rapid.Re-heat to dissolve the oil, add a small amount of extra solvent, and cool very slowly.[10]
Very Low Yield Too much solvent used; premature crystallization during filtration; washing with warm solvent.Use the minimum amount of hot solvent; ensure filtration apparatus is hot; always wash crystals with ice-cold solvent.[11]
Crystals are Colored Presence of soluble, colored impurities.Before cooling, treat the hot solution with activated charcoal and perform a hot filtration to remove it.
Crystallization is Too Fast The solution is too concentrated; solvent is poorly suited.Re-heat and add a small amount of extra solvent to slow the rate of crystallization.[11]

References

Technical Support Center: Troubleshooting Incomplete Cyclization in Benzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we will address specific issues in a direct question-and-answer format, focusing on the critical step of cyclization. Our goal is to provide not just solutions, but also the underlying scientific reasoning to empower you to optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

A frequent and frustrating issue in benzothiazole synthesis is incomplete cyclization, leading to low yields and complex purification challenges. This section will deconstruct the problem and offer targeted solutions.

Q1: My reaction yields are consistently low, and I suspect incomplete cyclization. What are the primary factors I should investigate?

Low yields are often a direct consequence of an incomplete reaction. Several factors can contribute to this issue. A systematic approach to troubleshooting is crucial.

Potential Causes & Recommended Solutions:

  • Purity of Starting Materials: Impurities in your starting materials, particularly the 2-aminothiophenol, can significantly hinder the reaction. The thiol group is susceptible to oxidation, forming a disulfide byproduct which can complicate the reaction and purification.[1]

    • Actionable Advice: Always use high-purity reagents. If you suspect contamination, purify your 2-aminothiophenol, aldehyde, or carboxylic acid via recrystallization or distillation before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the oxidation of 2-aminothiophenol.[1]

  • Suboptimal Reaction Temperature: Temperature plays a critical role in overcoming the activation energy for both the initial condensation and the subsequent cyclization.[1]

    • Actionable Advice: If your reaction is sluggish at room temperature, gradually increase the heat. Monitor the progress by Thin Layer Chromatography (TLC). Conversely, if you observe the formation of degradation products at higher temperatures, reducing the temperature might be necessary.[1] Some synthetic routes may require reflux conditions to proceed efficiently.[2]

  • Inappropriate Catalyst or Catalyst Deactivation: The choice of catalyst is paramount for efficient cyclization. Many reactions rely on acid or metal catalysts to promote the reaction.[3][4]

    • Actionable Advice:

      • Catalyst Selection: A wide array of catalysts can be employed, including Brønsted acids (like p-TsOH), Lewis acids, and various metal catalysts.[5][6] The optimal choice depends on your specific substrates. For instance, a mixture of H₂O₂/HCl in ethanol is effective for the condensation of 2-aminothiophenol with aldehydes.[2]

      • Catalyst Loading: Ensure you are using the correct catalytic amount. Too little may not be effective, while too much can sometimes lead to side reactions.

      • Catalyst Activity: If you are using a recyclable catalyst, it may have lost its activity. Consider using a fresh batch of the catalyst.

  • Presence of Water: Some condensation reactions are sensitive to the presence of water, which can hydrolyze intermediates.

    • Actionable Advice: Use anhydrous solvents and ensure all glassware is thoroughly dried. The addition of molecular sieves to the reaction mixture can help sequester any residual water.[1][7]

Q2: I've isolated a significant amount of a stable intermediate. How can I identify it and push the reaction to completion?

The most common stable intermediate is the Schiff base (an imine), formed from the initial condensation of 2-aminothiophenol and an aldehyde, which then fails to cyclize.[1][8] Another possibility is the benzothiazoline, a partially reduced form of the desired benzothiazole.[8]

Identification and Strategies to Promote Cyclization:

  • Characterization: Use spectroscopic methods like NMR and Mass Spectrometry to confirm the structure of the isolated intermediate. The presence of a C=N bond in the ¹³C NMR spectrum is indicative of a Schiff base.

  • Promoting Cyclization:

    • Acid Catalysis: The intramolecular cyclization of the Schiff base is often facilitated by an acid catalyst.[8] If you are not already using one, consider adding a catalytic amount of an acid like HCl or p-toluenesulfonic acid.

    • Oxidation: The final step in many benzothiazole syntheses is an oxidation/aromatization of a benzothiazoline intermediate. If this intermediate is what you are isolating, the addition of a suitable oxidizing agent is necessary. Common oxidants include air (oxygen), hydrogen peroxide, or dimethyl sulfoxide (DMSO).[5][9]

    • Increasing Temperature/Reaction Time: Providing more energy by increasing the temperature or allowing the reaction to proceed for a longer duration can often drive the cyclization to completion.[10]

Experimental Workflow: A General Protocol for Benzothiazole Synthesis from 2-Aminothiophenol and an Aldehyde

This protocol provides a general guideline. Optimization for specific substrates is often necessary.[1]

Materials:

  • 2-Aminothiophenol (1.0 mmol)

  • Aromatic or Aliphatic Aldehyde (1.0 mmol)

  • Catalyst (e.g., H₂O₂/HCl, iodine, or a Lewis acid)

  • Solvent (e.g., ethanol, DMF, or DMSO; 5-10 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (optional)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1.0 mmol) in the chosen solvent.

  • Add 2-aminothiophenol (1.0 mmol) to the solution.

  • If required, establish an inert atmosphere by purging the flask with nitrogen or argon.

  • Add the selected catalyst in the appropriate amount. The optimal catalyst and its loading should be determined experimentally.[1]

  • Stir the reaction mixture at the desired temperature (room temperature or heated).

  • Monitor the reaction progress using TLC.

  • Upon completion, quench the reaction and perform an appropriate work-up procedure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing the Troubleshooting Process

To aid in diagnosing issues with incomplete cyclization, the following decision tree can be utilized.

Troubleshooting_Benzothiazole_Synthesis start Low Yield of Benzothiazole check_purity Are starting materials pure? start->check_purity purify_reagents Purify 2-aminothiophenol and aldehyde. Run reaction under inert atmosphere. check_purity->purify_reagents No check_conditions Are reaction conditions optimal? check_purity->check_conditions Yes purify_reagents->check_conditions optimize_temp Gradually increase temperature. Monitor with TLC. check_conditions->optimize_temp No (Temp) check_catalyst Is the catalyst appropriate and active? check_conditions->check_catalyst Yes optimize_temp->check_catalyst optimize_catalyst Screen different catalysts (acid/metal). Use a fresh batch of catalyst. check_catalyst->optimize_catalyst No check_water Is water present? check_catalyst->check_water Yes optimize_catalyst->check_water use_dry_conditions Use anhydrous solvents and dried glassware. Add molecular sieves. check_water->use_dry_conditions Yes intermediate_isolated Is a stable intermediate isolated? check_water->intermediate_isolated No use_dry_conditions->intermediate_isolated identify_intermediate Characterize intermediate (NMR, MS). intermediate_isolated->identify_intermediate Yes success Successful Benzothiazole Synthesis intermediate_isolated->success No promote_cyclization Add acid catalyst to promote cyclization of Schiff base. identify_intermediate->promote_cyclization Schiff Base promote_oxidation Add oxidant (e.g., air, H2O2) to aromatize benzothiazoline. identify_intermediate->promote_oxidation Benzothiazoline promote_cyclization->success promote_oxidation->success

Troubleshooting decision tree for incomplete cyclization.

Common Side Reactions and How to Mitigate Them

Understanding potential side reactions is key to developing a robust synthetic protocol.

Side ReactionPotential CauseMitigation Strategy
Disulfide Formation Oxidation of the thiol group in 2-aminothiophenol.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Self-Condensation of Aldehyde Basic or highly acidic conditions, elevated temperatures.Carefully control the reaction pH and temperature.
Over-oxidation Use of an overly strong or excess oxidizing agent.Control the stoichiometry of the oxidant carefully.[1]

References

Technical Support Center: Protecting Groups for Benzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzothiazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges related to protecting group strategies in their synthetic routes. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, along with troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why are protecting groups essential when synthesizing benzothiazoles from 2-aminothiophenols?

Protecting groups are temporary modifications to functional groups that prevent them from undergoing unwanted reactions during a synthetic sequence.[1][2] In benzothiazole synthesis, the starting material, 2-aminothiophenol, possesses two nucleophilic centers: a soft nucleophile (thiol, -SH) and a hard nucleophile (amine, -NH₂).

Without protection, these groups can lead to several side reactions:

  • Self-Condensation: The thiol group of one molecule can be oxidized to form a disulfide, complicating the reaction mixture.[3]

  • Ambident Reactivity: Both the amine and thiol can react with the coupling partner (e.g., an aldehyde or acyl chloride), leading to a mixture of products and low yields of the desired benzothiazole.[4]

  • Incompatibility: The unprotected amine or thiol may be incompatible with reagents used for modifications on other parts of the molecule in a multi-step synthesis.[5]

By temporarily "masking" one or both of these groups, you can direct the reactivity, improve yields, and ensure the desired chemical transformation occurs selectively.[1]

Q2: I need to protect the amine group of 2-aminothiophenol. What are my best options?

The choice of an amine protecting group depends on the overall synthetic strategy, particularly the conditions of the subsequent cyclization and any other planned reactions. Carbamates are the most common and reliable choice for protecting amines.[6][7]

  • tert-Butyloxycarbonyl (Boc): This is the most widely used protecting group for amines in non-peptide chemistry.[7]

    • Introduction: React the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or sodium bicarbonate.[8]

    • Stability: Stable to a wide range of basic, nucleophilic, and hydrogenolysis conditions.[9]

    • Removal: Cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane.[6][10]

  • Carbobenzyloxy (Cbz): Another classic amine protecting group.

    • Introduction: Use benzyl chloroformate (Cbz-Cl) under basic conditions.

    • Stability: Stable to acidic conditions.

    • Removal: Removed by catalytic hydrogenolysis (e.g., H₂ gas with a Pd/C catalyst), which also reduces nitro groups and double bonds.[11]

  • 9-Fluorenylmethoxycarbonyl (Fmoc): Primarily used in peptide synthesis, but valuable for its unique cleavage condition.

    • Introduction: Use Fmoc-Cl or Fmoc-OSu.

    • Stability: Stable to acidic and hydrogenolysis conditions.[12]

    • Removal: Cleaved under mild basic conditions, typically with piperidine in DMF.[6] This makes it "orthogonal" to both Boc and Cbz groups.

Q3: How can I effectively protect the thiol group of 2-aminothiophenol?

The thiol group is highly reactive and prone to oxidation.[13] Protection is often necessary to prevent disulfide formation and ensure chemoselectivity. Thioethers are the most common class of thiol protecting groups.[13]

  • Trityl (Trt): The triphenylmethyl group is a bulky and effective protecting group for thiols.

    • Introduction: React the thiol with trityl chloride (Trt-Cl) in the presence of a base.

    • Stability: Stable to basic conditions but cleaved by acid.

    • Removal: Typically removed with TFA, often with a scavenger like triethylsilane (TES) to trap the resulting trityl cation.[14][15] It can also be removed using iodine or under specific Lewis acid conditions.[16][17]

  • tert-Butyl (t-Bu): A less bulky option compared to Trt.

    • Introduction: Can be introduced using isobutylene under acidic catalysis.

    • Stability: Very robust and resistant to a wide range of conditions, including strong acids like TFA.[13]

    • Removal: Requires harsher conditions, such as mercury(II) acetate followed by a reducing agent, which raises toxicity concerns.[16][18]

Q4: How do I select the right protecting group combination for a complex benzothiazole derivative?

Selecting the correct protecting group is crucial for the success of a multi-step synthesis. The key is to consider the stability of the protecting group relative to the reaction conditions you plan to use. This decision-making process is often referred to as an "orthogonal strategy."[19]

An orthogonal system involves a set of protecting groups that can be removed independently of one another because their cleavage conditions are mutually exclusive.[20] For example, using a base-labile Fmoc group for an amine and an acid-labile Boc group for another allows for selective deprotection.[5]

Use the following workflow to guide your selection:

Caption: Fig 1. Decision workflow for protecting group selection.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solutions & Explanations
Low yield during the protection step. 1. Steric Hindrance: The protecting group (e.g., Trityl) or the substrate is too bulky. 2. Poor Reagent Quality: The 2-aminothiophenol has oxidized (discoloration, pungent odor).[3] 3. Inappropriate Base/Solvent: The chosen base is not strong enough to deprotonate the functional group, or the solvent is not suitable for the reaction.1. Switch to a smaller protecting group (e.g., try Boc instead of Trt). Optimize reaction temperature and time. 2. Use freshly purchased 2-aminothiophenol or purify it by distillation or recrystallization before use. Handle under an inert atmosphere (N₂ or Ar).[3] 3. For N-Boc protection, ensure a suitable base like NaOH, DMAP, or NaHCO₃ is used.[7] For S-Tritylation, a non-nucleophilic base like DIEA is often preferred.
Protecting group is cleaved during an intermediate reaction. The protecting group is not stable to the reaction conditions. For example, an acid-labile Boc group will be cleaved during an acid-catalyzed esterification.[21]Consult a stability chart and choose a more robust protecting group. For instance, if you need to perform a reaction under acidic conditions, protect your amine with a Cbz group (stable to acid) instead of a Boc group.[11]
Difficulty removing the protecting group from the final benzothiazole. 1. Ineffective Deprotection Reagents: The conditions are not strong enough. 2. Scavenger Issues: During acid-labile deprotection (e.g., Boc or Trt), the liberated carbocation (t-butyl or trityl) can re-alkylate other nucleophilic sites on your molecule.[10] 3. Product Instability: The final benzothiazole derivative may be sensitive to the deprotection conditions (e.g., strong acid).[3]1. Increase reagent concentration, temperature, or reaction time. For stubborn Boc groups, consider stronger acids or thermal deprotection methods.[22][23] 2. Add a scavenger. Use triethylsilane (TES) or anisole in your TFA deprotection mixture to trap the carbocations.[10] 3. Switch to a milder deprotection method. For example, some N-Boc groups can be removed with oxalyl chloride in methanol under milder conditions than TFA.[24] Alternatively, plan your synthesis from the start to use a protecting group that is removed under neutral conditions (e.g., Cbz via hydrogenolysis).
Side reaction at the unprotected functional group. The unprotected group's reactivity was underestimated. The thiol is a potent nucleophile and can interfere with many reactions.[13]This highlights the importance of protection. If you chose to leave one group unprotected and it reacted, you must restart and implement a protection strategy for that group. Consider a fully orthogonal approach where both the amine and thiol are protected.
Data Summary: Common Protecting Groups for Benzothiazole Synthesis
Protecting GroupTarget GroupIntroduction ReagentsDeprotection ConditionsStability Profile
Boc (tert-Butyloxycarbonyl)AmineBoc₂O, Base (e.g., TEA, NaHCO₃)[8]Acidic: TFA/DCM or HCl/Dioxane[6]Stable to base, nucleophiles, hydrogenolysis.[9]
Cbz (Carbobenzyloxy)AmineBenzyl Chloroformate, BaseHydrogenolysis: H₂, Pd/C[11]Stable to acid, mild base.
Fmoc (9-Fluorenylmethoxycarbonyl)AmineFmoc-Cl or Fmoc-OSu, BaseBasic: Piperidine in DMF[6]Stable to acid, hydrogenolysis.[12]
Trt (Trityl)ThiolTrityl Chloride, Base (e.g., DIEA)Acidic: TFA with scavenger (e.g., TES)[14]Stable to base, hydrogenolysis.
Visualizing Orthogonal Deprotection

An orthogonal strategy allows for the sequential removal of protecting groups without affecting others. A common strategy in complex synthesis is to use acid-labile, base-labile, and hydrogenolysis-labile groups on the same molecule.

Orthogonal Deprotection Strategy Fig 2. Orthogonal deprotection of N-Fmoc, S-Trt, and R-Cbz groups. Molecule Fully Protected Molecule N-Fmoc S-Trt R-Cbz Step1_Reagent Piperidine/DMF Molecule->Step1_Reagent Base-labile cleavage Step1_Product Intermediate 1 N-H (Free Amine) S-Trt R-Cbz Step1_Reagent->Step1_Product Step2_Reagent TFA/TES Step1_Product->Step2_Reagent Acid-labile cleavage Step2_Product Intermediate 2 N-H S-H (Free Thiol) R-Cbz Step2_Reagent->Step2_Product Step3_Reagent H2, Pd/C Step2_Product->Step3_Reagent Hydrogenolysis Step3_Product Final Deprotected Molecule N-H S-H R-H Step3_Reagent->Step3_Product

Caption: Fig 2. Orthogonal deprotection of N-Fmoc, S-Trt, and R-Cbz groups.

Key Experimental Protocols

Disclaimer: These protocols are general guidelines and may require optimization for specific substrates and scales. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: N-Boc Protection of an Amine

This protocol describes the protection of a primary or secondary amine using Boc anhydride.[25]

Materials:

  • Amine substrate (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 eq)

  • Base: Triethylamine (TEA) (1.5 eq) or 1M Sodium Hydroxide (aq)

  • Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium or sodium sulfate

Procedure:

  • Dissolve the amine substrate in the chosen solvent (e.g., THF) in a round-bottom flask.

  • Add the base (e.g., TEA). If using aqueous NaOH, a biphasic system will form.

  • Add the Boc₂O portion-wise or as a solution in the same solvent.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

  • If using an organic solvent, concentrate the mixture under reduced pressure. If using a biphasic system, separate the layers.

  • Perform an aqueous workup: Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate in vacuo to yield the crude N-Boc protected product, which can be purified by column chromatography if necessary.

Protocol 2: S-Trityl Protection of a Thiol

This protocol outlines the protection of a thiol group using trityl chloride.[26]

Materials:

  • Thiol substrate (1.0 eq)

  • Trityl chloride (Trt-Cl) (1.1 eq)

  • Base: N,N-Diisopropylethylamine (DIEA) (1.5 eq)

  • Solvent: Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium or sodium sulfate

Procedure:

  • Dissolve the thiol substrate in anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Add DIEA to the solution and stir for 5-10 minutes.

  • Add trityl chloride portion-wise. The reaction is often exothermic.

  • Stir the mixture at room temperature and monitor by TLC or LC-MS until completion (typically 1-3 hours).

  • Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (typically using a hexane/ethyl acetate gradient) to obtain the pure S-trityl protected compound.

Protocol 3: Acidic Deprotection of an N-Boc Group

This protocol describes the standard method for removing a Boc group using TFA.[10]

Materials:

  • N-Boc protected substrate (1.0 eq)

  • Trifluoroacetic acid (TFA) (10-50% v/v)

  • Scavenger (optional but recommended): Triethylsilane (TES) or Anisole (5% v/v)

  • Solvent: Dichloromethane (DCM)

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolve the N-Boc protected substrate in DCM in a round-bottom flask.

  • If using, add the scavenger (e.g., TES).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution. The final concentration of TFA is typically 20-50%.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting material (usually 30-60 minutes).

  • Concentrate the reaction mixture in vacuo to remove the DCM and excess TFA.

  • Add cold diethyl ether to the residue to precipitate the amine product as its trifluoroacetate salt.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

References

how to monitor Methyl 2-chlorobenzo[d]thiazole-6-carboxylate reaction by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Reaction Monitoring by TLC

Welcome to the Technical Support Center. This guide provides researchers, chemists, and drug development professionals with a comprehensive, field-tested framework for monitoring reactions involving Methyl 2-chlorobenzo[d]thiazole-6-carboxylate using thin-layer chromatography (TLC). The principles and troubleshooting steps detailed here are designed to ensure reliable, reproducible results for this class of reactions, which are pivotal in the synthesis of various bioactive molecules.[1][2]

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the setup and interpretation of TLC for monitoring nucleophilic aromatic substitution (SNAr) reactions of this compound.

Q1: Why is TLC the preferred method for monitoring this specific reaction?

A1: Thin-layer chromatography is a rapid, inexpensive, and highly effective technique for real-time reaction monitoring. For the SNAr reaction of this compound, the starting material is converted into a product with a significantly different polarity.[3] For instance, when the chloro group is displaced by a nucleophile like an amine or an alcohol, the resulting product can form hydrogen bonds, making it more polar. This polarity difference is the key to chromatographic separation. TLC allows you to visually track the disappearance of the starting material and the appearance of the product, providing a clear indication of reaction progress, completion, or the formation of byproducts.

Q2: What is the fundamental principle behind the separation on the TLC plate?

A2: The separation relies on the principle of differential partitioning. We use a polar stationary phase (silica gel on the TLC plate) and a less polar mobile phase (the solvent system).

  • Polar compounds , like the expected amine- or alcohol-substituted product, will adsorb more strongly to the polar silica gel. Consequently, they travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).

  • Less polar compounds , like the this compound starting material, have a weaker interaction with the silica gel and are more soluble in the mobile phase. They travel further up the plate, exhibiting a higher Rf value.

Q3: What mobile phase (solvent system) should I start with?

A3: A mixture of a nonpolar solvent and a moderately polar solvent is the standard choice for this class of compounds.[4][5][6] A highly effective starting point is a mixture of Hexane and Ethyl Acetate .

  • Initial Ratio: Begin with a 7:3 (v/v) mixture of Hexane:Ethyl Acetate .

  • Rationale: This ratio provides a medium-polarity mobile phase. You can then "tune" the polarity based on the initial result. If the spots don't move far enough, you increase the polarity by adding more ethyl acetate (e.g., 6:4). If they move too far, you decrease the polarity by adding more hexane (e.g., 8:2). Other systems like cyclohexane:ethyl acetate can also be effective.[7]

Q4: How do I visualize the spots? My compounds are colorless.

A4: The benzothiazole ring system is a conjugated aromatic structure, which makes the compounds inherently UV-active.[8]

  • UV Light (Non-destructive): The primary and most convenient method is visualization under a UV lamp at a wavelength of 254 nm. Most commercial TLC plates contain a fluorescent indicator that glows green. UV-active compounds will absorb this light and appear as dark purple or black spots.

  • Iodine Staining (Semi-destructive): Place the dried TLC plate in a chamber containing a few crystals of iodine. Most organic compounds, especially those containing sulfur, will absorb the iodine vapor and appear as brown spots.[8][9] This method is useful if a compound is not strongly UV-active.

  • Potassium Permanganate (KMnO₄) Stain (Destructive): This stain is excellent for visualizing compounds that can be oxidized, such as alcohols, amines, or other electron-rich moieties that might be present in your product.[10] Spots will appear as yellow/brown on a purple background.

Q5: How can I be certain which spot is my product and which is the starting material?

A5: The use of reference spots is a self-validating system and is considered standard practice. On your TLC plate, you should spot three separate lanes:

  • Lane 1 (Starting Material - SM): A dilute solution of your pure this compound.

  • Lane 2 (Co-spot - C): A spot containing both the starting material solution and a sample from your reaction mixture.

  • Lane 3 (Reaction Mixture - RXN): A sample taken directly from your reaction.

After developing the plate, the spot in the RXN lane that is at the same height (same Rf) as the spot in Lane 1 is your unreacted starting material. The new spot that appears (typically with a lower Rf) is your product. The Co-spot lane helps confirm this identification, as you will see two distinct spots if both SM and product are present.

Detailed Experimental Protocol: Step-by-Step TLC Monitoring

This protocol outlines the standard procedure for monitoring the reaction progress.

  • Plate Preparation:

    • Using a pencil (never a pen, as ink will run), gently draw a light line approximately 1 cm from the bottom of a silica gel TLC plate. This is your origin line.

    • Mark three small, equidistant points on the line for your three lanes (SM, C, RXN).

  • Sample Preparation & Spotting:

    • Prepare a dilute solution of your starting material in a volatile solvent like ethyl acetate or dichloromethane.

    • To sample the reaction, dip a glass capillary tube into the reaction mixture.

    • Gently and briefly touch the capillary tube to the marked points on the origin line. The goal is a small, concentrated spot (1-2 mm in diameter).

      • Spot the SM lane with the reference solution.

      • Spot the RXN lane with the reaction mixture.

      • Spot the C (co-spot) lane with the SM solution first, let it dry, then spot the reaction mixture directly on top of it.

  • Developing the Plate:

    • Pour your chosen mobile phase (e.g., 7:3 Hexane:Ethyl Acetate) into a developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor, which ensures better separation. Cover the chamber and let it equilibrate for a few minutes.

    • Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.

    • Cover the chamber and allow the solvent to travel up the plate via capillary action. Do not disturb the chamber during this time.

  • Completion and Visualization:

    • Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to air dry completely in a fume hood.

    • Visualize the plate under a UV 254 nm lamp and circle the visible spots with a pencil.

    • If necessary, proceed with iodine or permanganate staining.

Visual Workflow for TLC Monitoring

TLC_Workflow start_end start_end process process decision decision io io Start Start Prep_Plate Prepare & Mark TLC Plate Start->Prep_Plate Spot_Plate Spot SM, Co-spot, & Reaction Mixture Prep_Plate->Spot_Plate Develop Develop Plate in Chamber Spot_Plate->Develop Dry Dry Plate Develop->Dry Visualize_UV Visualize under UV Lamp Dry->Visualize_UV Spots_Visible Spots Visible? Visualize_UV->Spots_Visible Stain Stain Plate (Iodine/KMnO4) Analyze Analyze Results & Calculate Rf Stain->Analyze End End Analyze->End Spots_Visible->Stain No Spots_Visible->Analyze Yes

Caption: General workflow for reaction monitoring using TLC.

Troubleshooting Guide

This section addresses common issues encountered during TLC analysis in a question-and-answer format.

Q: My spots are streaking vertically up the plate instead of being tight circles. What's wrong?

A: Streaking is a common issue with several potential causes:

  • Sample Overload: The most frequent cause. You have applied too much sample to the plate. Try diluting your sample further or applying it more briefly.

  • Compound is Highly Acidic/Basic: The free functional groups (e.g., a product with a free amine or carboxylic acid) can interact ionically with the slightly acidic silica gel. To fix this, add a small amount of acid or base to your mobile phase.

    • For basic compounds (like amines): Add 1-2 drops of triethylamine (TEA) to your eluent.

    • For acidic compounds: Add 1-2 drops of acetic acid (AcOH) to your eluent.

  • Insoluble Sample: If the sample is not fully dissolved in the spotting solvent, it will streak from the origin. Ensure complete dissolution before spotting.

Q: All my spots stayed at the bottom (on the origin line). How do I fix this?

A: This indicates your mobile phase is not polar enough . The compounds are sticking strongly to the silica gel and not moving with the solvent.

  • Solution: Increase the polarity of your eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. For example, move from a 7:3 ratio to a 5:5 or even 3:7 ratio.

Q: All my spots ran to the top of the plate (near the solvent front). What should I do?

A: This is the opposite problem: your mobile phase is too polar . The compounds are overly soluble in the eluent and are not interacting sufficiently with the silica gel.

  • Solution: Decrease the polarity of your eluent. Increase the proportion of the nonpolar component. For example, move from a 7:3 hexane/ethyl acetate ratio to 9:1.

Q: I can't see any spots under the UV lamp, even in the starting material lane.

A: There are a few possibilities:

  • Concentration is too low: The sample you spotted is too dilute to be detected. Try spotting a more concentrated solution.

  • Compound is not UV-active: While unlikely for this core structure, it's a possibility. Proceed to a chemical staining method like iodine or permanganate to confirm.

  • Compound Evaporated: If your starting material or product is highly volatile, it may have evaporated from the plate before or during development. This is generally not an issue for the title compound.

Q: I see a new spot in my reaction lane, but the starting material spot is still very strong. What does this mean?

A: This indicates that the reaction has started but is far from complete. The strong starting material spot shows a large amount of unreacted material remains. You should continue the reaction and monitor it at later time points.

Q: I see three or more spots in my reaction lane. What could they be?

A: This suggests the formation of byproducts or the presence of impurities. The spots could be:

  • Unreacted Starting Material (highest Rf).

  • Desired Product (intermediate Rf).

  • Byproduct(s) (could have any Rf).

  • Degradation products.

This is valuable information. It tells you the reaction may not be clean and that purification (e.g., column chromatography) will be necessary. The Rf values obtained from this TLC will be essential for designing the purification protocol.

Data Interpretation: The Retention Factor (Rf)

The Rf value is a quantitative measure of a compound's movement up the TLC plate. It is calculated as:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

An ideal separation will have Rf values for all components between 0.15 and 0.85, with a difference of at least 0.1 between the starting material and the product.[8]

Compound TypeExpected PolarityTypical Rf in 7:3 Hex:EtOAc (Illustrative)
This compound (SM) Moderate~0.70
Product (e.g., Amine-substituted) Higher~0.45
Nonpolar Impurity Low>0.80
Polar Byproduct Very High<0.20

Note: These Rf values are for illustrative purposes only and must be determined experimentally for your specific reaction.

References

Technical Support Center: Scale-Up of Methyl 2-chlorobenzo[d]thiazole-6-carboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of Methyl 2-chlorobenzo[d]thiazole-6-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the transition from laboratory-scale experiments to larger-scale production. This compound is a crucial intermediate in the pharmaceutical and agrochemical industries, valued as a building block for more complex active molecules[1]. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a robust, safe, and efficient scale-up process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: A widely adopted and scalable strategy involves a two-step process. The first step is the cyclization of a methyl 4-aminobenzoate derivative with potassium thiocyanate (KSCN) and bromine in a suitable solvent like acetic acid to form the intermediate, Methyl 2-aminobenzo[d]thiazole-6-carboxylate[2][3]. The second step is a Sandmeyer-type reaction, where the 2-amino group is diazotized and subsequently replaced by a chloro group to yield the final product. This route is generally favored for its use of readily available starting materials and well-understood reaction mechanisms.

Q2: What are the most critical process parameters (CPPs) to monitor during scale-up?

A2: The three most critical parameters during scale-up are:

  • Temperature Control: Both the initial cyclization (bromine addition) and the Sandmeyer reaction are highly exothermic. Inadequate temperature control can lead to side-product formation, reduced yield, and significant safety hazards.

  • Reagent Addition Rate: The controlled, slow addition of reagents like bromine and the diazotizing agent (e.g., sodium nitrite) is crucial on a large scale to manage heat generation and maintain reaction specificity.

  • Mixing Efficiency: Homogeneous mixing is vital to ensure uniform reaction kinetics and prevent localized "hot spots" or areas of high reagent concentration, which can lead to impurities. The choice of impeller and agitation speed becomes critical in larger reactors.

Q3: What purity level is considered acceptable for the final product, and what are the common impurities?

A3: For use as a pharmaceutical intermediate, a purity of ≥99.0% (by HPLC) is typically required. Common impurities can include the starting material (unreacted 2-amino intermediate), over-brominated species from the cyclization step, and potentially dimeric byproducts formed during work-up or if the reaction is not driven to completion[4][5].

Process Workflow Overview

The following diagram illustrates the typical manufacturing workflow from raw materials to the final, purified product.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Purification A Methyl 4-aminobenzoate Derivative C Cyclization Reaction A->C B KSCN, Bromine, Acetic Acid B->C D Quench & Isolation C->D E Intermediate: Methyl 2-aminobenzo[d]thiazole- 6-carboxylate D->E F Diazotization (NaNO₂, HCl) E->F To Step 2 G Sandmeyer Reaction (CuCl) F->G H Crude Product Isolation & Filtration G->H I Crude Product H->I J Recrystallization I->J To Purification K Drying J->K L Final Product: Methyl 2-chlorobenzo[d]thiazole- 6-carboxylate K->L

Caption: High-level workflow for the production of this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up process, providing probable causes and actionable solutions.

Reaction & Synthesis Issues

Q: My cyclization reaction (Step 1) is incomplete or shows low conversion. What are the likely causes?

A: An incomplete reaction is often traced back to issues with reagents or reaction conditions.

Probable CauseRecommended Solution
Moisture in Reaction: Water can interfere with the reaction intermediates.Ensure all reagents, especially the solvent (acetic acid), are anhydrous. Perform a Karl Fischer titration on the solvent before use.
Degraded Bromine: Bromine can degrade over time.Use a fresh bottle of bromine or titrate an older source to confirm its concentration before use.
Poor Mixing: Inadequate agitation can lead to poor mass transfer.Increase the agitation speed. For large vessels, confirm that the impeller design is appropriate for solid-liquid slurries.
Incorrect Stoichiometry: Errors in reagent charging.Double-check all calculations and ensure scales are properly calibrated. Charge reagents based on molar equivalents relative to the limiting reagent.

Q: I'm observing a significant amount of a dark, tarry byproduct in the Sandmeyer reaction (Step 2). What's happening?

A: Tar formation is a classic issue in diazotization reactions, usually caused by poor temperature control or instability of the diazonium salt.

Probable CauseRecommended Solution
Temperature Too High: The diazonium salt intermediate is unstable above 5-10 °C and will decompose.Ensure the reaction mixture is maintained between 0-5 °C during the entire NaNO₂ addition and subsequent reaction. Use a jacketed reactor with a reliable cooling system.
Slow Consumption of Diazonium Salt: The diazonium salt decomposes if it is not consumed quickly by the copper(I) chloride.Ensure the copper catalyst is active. Prepare the CuCl solution fresh if possible. Add the diazonium salt solution to the CuCl solution, not the other way around, to ensure the salt reacts as it is added.
Localized Hotspots: Poor mixing can cause localized heating where the nitrite is added.Add the sodium nitrite solution sub-surface near the impeller to ensure rapid dispersion and prevent decomposition.
Purification & Quality Control Challenges

Q: My recrystallization is not effectively removing a key impurity. What can I try?

A: If a standard solvent system fails, the impurity may have similar solubility to the product. A change in solvent or technique is needed.

Probable CauseRecommended Solution
Co-precipitation: The impurity is crashing out with the product.Slow down the cooling rate during crystallization to allow for more selective crystal growth. Consider an anti-solvent crystallization if a single solvent system is ineffective.
Poor Solvent Choice: The chosen solvent does not provide a sufficient solubility differential between the product and impurity.Screen a range of solvents with different polarities (e.g., Toluene, Ethyl Acetate, Acetonitrile, Isopropanol). In some cases, a non-traditional solvent like warm acetic acid can be highly effective for purifying complex esters by creating a slurry where impurities remain in solution[4][5].
Impurity is an Isomer/Dimer: Structural similarity makes separation difficult.If recrystallization fails, column chromatography may be necessary for initial batches to isolate and identify the impurity. Once identified, the reaction can be optimized to prevent its formation.

Q: The final product color is yellow or brown, but the specification is off-white. How can I improve it?

A: Color is typically due to trace, highly conjugated impurities.

Probable CauseRecommended Solution
Residual Oxidized Species: Trace impurities from the bromination or work-up.During the final recrystallization step, add a small amount of activated carbon (charcoal) to the hot solution and stir for 15-30 minutes before filtering it hot to remove the carbon. This will adsorb many color bodies.
Thermal Degradation: Product may be sensitive to prolonged heating during drying.Dry the product under vacuum at the lowest temperature possible (e.g., 40-50 °C) to prevent degradation.

Troubleshooting Logic Diagram

G start Low Purity in Final Product check_hplc Analyze HPLC Chromatogram start->check_hplc impurity_id Impurity Identified? check_hplc->impurity_id unknown_impurity Isolate & Characterize (LC-MS, NMR) impurity_id->unknown_impurity No known_impurity Impurity is Known (e.g., Starting Material) impurity_id->known_impurity Yes is_sm Is it Starting Material? known_impurity->is_sm optimize_rxn Optimize Reaction: - Increase Reagent Equivalents - Extend Reaction Time is_sm->optimize_rxn Yes is_side_product Is it a Side Product? is_sm->is_side_product No optimize_conditions Optimize Reaction: - Lower Temperature - Slow Addition Rate is_side_product->optimize_conditions Yes optimize_purification Optimize Purification: - Screen New Solvents - Add Charcoal Treatment is_side_product->optimize_purification No

Caption: Decision tree for troubleshooting low product purity.

Key Experimental Protocols

Disclaimer: These protocols are for informational purposes. All laboratory and scale-up work should be conducted by trained professionals with appropriate safety measures in place after a thorough risk assessment[3].

Protocol 1: Synthesis of Methyl 2-aminobenzo[d]thiazole-6-carboxylate (Intermediate)
  • Setup: In a reactor equipped with an overhead stirrer, thermometer, and addition funnel, charge methyl 4-aminobenzoate (1.0 equiv) and glacial acetic acid.

  • Thiocyanate Addition: Add potassium thiocyanate (KSCN, 2.2 equiv) to the mixture and stir to form a slurry.

  • Cooling: Cool the reactor to 10-15 °C.

  • Bromination: Prepare a solution of bromine (1.1 equiv) in glacial acetic acid. Add this solution dropwise via the addition funnel, ensuring the internal temperature does not exceed 20 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC.

  • Quench: Once complete, slowly pour the reaction mixture into a vessel containing crushed ice and water.

  • Neutralization: Carefully neutralize the mixture with concentrated ammonium hydroxide until the pH is ~8. The product will precipitate.

  • Isolation: Filter the solid precipitate, wash thoroughly with water, and then with a cold solvent like ethanol to remove impurities.

  • Drying: Dry the solid under vacuum at 50-60 °C to yield the intermediate[2].

Protocol 2: Purification via Recrystallization
  • Solvent Selection: Choose an appropriate solvent from the table below. Isopropanol (IPA) is a common starting point.

  • Dissolution: In a clean reactor, add the crude this compound and the chosen solvent (e.g., 5-10 volumes).

  • Heating: Heat the mixture with stirring until all the solid dissolves completely.

  • (Optional) Charcoal Treatment: If the solution is colored, cool it slightly, add 1-2% w/w activated carbon, and stir for 30 minutes. Filter the hot solution through a pad of celite to remove the carbon.

  • Crystallization: Slowly cool the filtrate to room temperature, then further cool to 0-5 °C to maximize crystal formation.

  • Isolation: Filter the crystallized product and wash the cake with a small amount of cold solvent.

  • Drying: Dry the purified product under vacuum at 40-50 °C until a constant weight is achieved.

Solvent ClassExample SolventsNotes
Alcohols Isopropanol, EthanolGood for moderately polar compounds. Generally provide good crystal form.
Esters Ethyl AcetateGood solubility when hot, lower when cold. Can sometimes form oils if cooled too quickly.
Aromatics TolueneUseful for less polar compounds or for removing non-polar impurities.
Ketones AcetoneHigh solubility; often used in combination with an anti-solvent like water or heptane.

Safety Information

This compound and related compounds present several hazards. All personnel must handle these chemicals with appropriate personal protective equipment (PPE) and engineering controls.

  • Hazards: The compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[6].

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. When handling powders, use a respirator or work in a ventilated hood to avoid dust inhalation[7].

  • Handling Reagents:

    • Bromine: Extremely corrosive and toxic. Handle only in a well-ventilated fume hood with specialized PPE.

    • Thionyl Chloride / Oxalyl Chloride (if used): Highly corrosive and react violently with water. Handle with extreme care in a fume hood.

  • Emergency Procedures:

    • Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician[7].

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[7].

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration[7].

References

Technical Support Center: Synthesis of Methyl 2-chlorobenzo[d]thiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-chlorobenzo[d]thiazole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions regarding the critical role of solvents in this synthetic procedure.

The synthesis of this compound is a nuanced process where solvent selection is paramount to achieving high yield and purity. This compound is a valuable intermediate in the pharmaceutical industry for the development of various therapeutic agents.[1] The most common and practical synthetic route involves the conversion of the readily available Methyl 2-aminobenzo[d]thiazole-6-carboxylate to the target 2-chloro derivative, typically via a Sandmeyer-type reaction.[2][3][4] This guide will focus on troubleshooting this key transformation, with a particular emphasis on solvent effects.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound, and where does the solvent play a critical role?

A1: The most prevalent method is a two-step process. First, the synthesis of the precursor, Methyl 2-aminobenzo[d]thiazole-6-carboxylate, from methyl 4-aminobenzoate.[5][6] The second and most critical step, where solvent effects are most pronounced, is the conversion of the 2-amino group to a 2-chloro group via a Sandmeyer reaction.[2][3][4] This involves the formation of a diazonium salt from the 2-amino group, followed by its displacement with a chloride ion, catalyzed by a copper(I) salt. The solvent must be able to dissolve the starting materials and reagents, stabilize the diazonium intermediate, and facilitate the final substitution.

Q2: I'm observing low yields of my target product. Could the solvent be the culprit?

A2: Absolutely. Low yields are a common issue and can often be traced back to the choice of solvent.[7][8] Here are a few ways the solvent can negatively impact your yield:

  • Poor Solubility: If your starting material, Methyl 2-aminobenzo[d]thiazole-6-carboxylate, or the Sandmeyer reagents are not fully dissolved, the reaction will be slow and incomplete.

  • Decomposition of the Diazonium Intermediate: The diazonium salt is often unstable. Protic solvents, especially at elevated temperatures, can lead to the formation of undesired phenol byproducts.

  • Side Reactions: The solvent can participate in side reactions. For instance, some solvents may react with the Sandmeyer reagents or the diazonium salt itself.

Q3: What are the recommended solvents for the Sandmeyer reaction in this synthesis?

A3: The choice of solvent is a balance between solubility, reactivity, and stability of the intermediates.

  • Aqueous Hydrochloric Acid: This is a traditional solvent for the Sandmeyer reaction. It provides the necessary acidic environment for diazotization and the chloride ions for the substitution. However, the solubility of the organic substrate can be limited.

  • Acetonitrile (ACN): A polar aprotic solvent that is often a good choice. It typically offers good solubility for the benzothiazole derivative and is relatively inert under the reaction conditions.

  • N,N-Dimethylformamide (DMF): Another polar aprotic solvent that can be used, particularly if solubility is an issue in other solvents.[9] However, it can be more difficult to remove during workup and may lead to side reactions at higher temperatures.

Q4: I am seeing a significant amount of a dark, tarry byproduct. What could be the cause?

A4: The formation of tarry byproducts is often due to the decomposition of the diazonium salt, leading to polymerization or the formation of highly colored azo compounds. This can be exacerbated by:

  • High Reaction Temperatures: It is crucial to maintain low temperatures (typically 0-5 °C) during the diazotization and the initial stages of the Sandmeyer reaction.

  • Inappropriate Solvent: A solvent that does not adequately stabilize the diazonium salt can promote its decomposition.

  • Presence of Impurities: Impurities in the starting material or reagents can catalyze decomposition pathways.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solutions
Low or No Product Formation 1. Incomplete diazotization. 2. Poor solubility of starting material. 3. Deactivated copper catalyst.1. Ensure the temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a slight excess of nitrous acid. 2. Consider a co-solvent system or switch to a solvent with higher solubilizing power like acetonitrile or DMF.[9][10] 3. Use freshly prepared copper(I) chloride or ensure your commercial source is of high quality.
Formation of Phenolic Byproduct The diazonium salt is reacting with water.1. Minimize the amount of water in the reaction if using an organic solvent. 2. Ensure the reaction is sufficiently acidic to suppress the reaction with water. 3. Work at the lowest possible temperature to increase the stability of the diazonium salt.
Significant Side Product Formation (e.g., biaryl compounds) Radical side reactions are occurring.[2]1. Ensure efficient stirring to maintain a homogeneous reaction mixture. 2. Use a stoichiometric amount of the copper(I) salt to promote the desired pathway.[3]
Product is Difficult to Purify 1. Residual high-boiling solvent (e.g., DMF). 2. Presence of colored impurities.1. During workup, ensure thorough washing of the organic layer to remove residual DMF. Consider alternative extraction solvents. 2. Treat the crude product with activated carbon or perform column chromatography for purification.[9]

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-aminobenzo[d]thiazole-6-carboxylate

This protocol is adapted from established procedures for the synthesis of 2-aminobenzothiazoles.[5][6]

  • Reaction Setup: In a round-bottom flask, dissolve methyl 4-aminobenzoate (1 equivalent) in glacial acetic acid.

  • Thiocyanation: Add potassium thiocyanate (4 equivalents) to the solution and stir at room temperature for 45 minutes.

  • Cyclization: Cool the mixture to 10 °C. Slowly add a solution of bromine (2 equivalents) in glacial acetic acid dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC.

  • Work-up: Neutralize the reaction mixture with a 25% aqueous ammonia solution to a pH of 8.

  • Isolation: Filter the resulting precipitate, wash thoroughly with water, and dry to obtain Methyl 2-aminobenzo[d]thiazole-6-carboxylate.

Protocol 2: Synthesis of this compound via Sandmeyer Reaction

This is a general protocol for a Sandmeyer reaction and should be optimized for this specific substrate.

  • Diazotization:

    • Suspend Methyl 2-aminobenzo[d]thiazole-6-carboxylate (1 equivalent) in a mixture of concentrated hydrochloric acid and water (or an alternative solvent system like acetonitrile/HCl).

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.

  • Reaction Completion:

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Visualizing the Workflow

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Sandmeyer Reaction cluster_troubleshooting Troubleshooting Points A Methyl 4-aminobenzoate B Methyl 2-aminobenzo[d]thiazole-6-carboxylate A->B KSCN, Br2 Acetic Acid C Diazonium Salt Intermediate B->C NaNO2, HCl 0-5 °C T1 Low Yield B->T1 D This compound C->D CuCl, HCl T2 Side Products C->T2 T3 Purification Issues D->T3

Caption: Synthetic workflow and key troubleshooting points.

Solvent Polarity and its Influence

The polarity of the solvent can significantly influence the rate and outcome of Nucleophilic Aromatic Substitution (SNAr) type reactions, which share mechanistic similarities with the Sandmeyer reaction.[11]

Solvent_Effects cluster_protic Polar Protic Solvents (e.g., H2O, Alcohols) cluster_aprotic Polar Aprotic Solvents (e.g., ACN, DMF) cluster_nonpolar Nonpolar Solvents (e.g., Toluene, Hexane) Solvent Solvent Choice Protic_Adv Good for Diazotization Solvent->Protic_Adv Pros Protic_Disadv Can lead to phenol byproduct Solvent->Protic_Disadv Cons Aprotic_Adv Good solubility, fewer side reactions Solvent->Aprotic_Adv Pros Aprotic_Disadv Can be difficult to remove Solvent->Aprotic_Disadv Cons Nonpolar_Disadv Poor solubility of reagents Solvent->Nonpolar_Disadv Cons

References

Technical Support Center: Catalyst Selection for Efficient Benzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of catalyst selection and troubleshoot common experimental challenges. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower your research and development.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of benzothiazoles, offering step-by-step guidance to diagnose and resolve them.

Problem 1: Low or No Product Yield

You've set up your reaction of 2-aminothiophenol with an aldehyde or carboxylic acid, but the TLC shows minimal product formation or a complex mixture.

Low product yield is a frequent hurdle in organic synthesis.[1] Let's break down the potential causes and solutions.

Potential Cause & Recommended Solutions

Potential Cause Recommended Solutions Scientific Rationale
Poor Quality of Starting Materials Ensure the purity of 2-aminothiophenol and the carbonyl compound. Using a freshly opened bottle of 2-aminothiophenol or purifying it before use is advisable.[1]2-Aminothiophenol is highly susceptible to oxidation, forming a disulfide byproduct that will not participate in the desired reaction.[1] Impurities in the carbonyl compound can lead to side reactions.
Inefficient Catalyst The choice of catalyst is critical. For reactions with aldehydes, catalysts like H₂O₂/HCl, samarium triflate, or various metal-based catalysts have proven effective.[1] For condensations with carboxylic acids, consider catalysts such as polyphosphoric acid (PPA) or a mixture of methanesulfonic acid and silica gel.[1][2]The catalyst's role is to activate the carbonyl group, making it more susceptible to nucleophilic attack by the amino group of 2-aminothiophenol. The optimal catalyst depends on the specific substrates and reaction conditions.
Suboptimal Reaction Conditions Systematically optimize the reaction temperature and solvent. Some reactions proceed well at room temperature, while others require heating.[1][3] Common solvents include ethanol and DMSO; however, solvent-free conditions can sometimes improve yields.[3]Temperature affects the reaction kinetics. Insufficient heat may lead to a slow reaction, while excessive heat can promote side reactions or decomposition. The solvent's polarity and boiling point can influence reactant solubility and reaction rate.
Inefficient Cyclization and Oxidation The final steps involve the cyclization of an intermediate to form a benzothiazoline, followed by oxidation to the aromatic benzothiazole.[3] Ensure an adequate oxidant is present. Often, atmospheric oxygen is sufficient, but in other cases, an explicit oxidizing agent like hydrogen peroxide (H₂O₂) is necessary.[3]If the oxidation step is inefficient, the reaction can stall at the dihydro-benzothiazole intermediate, leading to low yields of the desired aromatic product.[3]
Problem 2: Formation of Significant Byproducts

Your reaction yields the desired benzothiazole, but it is contaminated with significant byproducts, complicating purification.

Byproduct formation can drastically reduce your isolated yield and increase purification efforts.

Potential Cause & Recommended Solutions

Potential Cause Recommended Solutions Scientific Rationale
Oxidation of 2-aminothiophenol Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]The thiol group in 2-aminothiophenol can readily oxidize to form a disulfide, which is a common byproduct.[1]
Over-oxidation of the Intermediate If using an oxidant, carefully control its stoichiometry to prevent over-oxidation of the desired product.[1]Excessive oxidant can potentially lead to the oxidative ring-opening of the benzothiazole core, forming acyl aminobenzene sulfonate esters.[4]
Self-Condensation of Aldehyde Adjusting the reaction conditions, such as temperature or catalyst, can help suppress this side reaction.[1]Under certain conditions, particularly with basic catalysts, aldehydes can undergo self-condensation (aldol reaction).

Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding catalyst selection for benzothiazole synthesis.

Q1: What are the most common classes of catalysts used for benzothiazole synthesis?

The synthesis of benzothiazoles, typically from 2-aminothiophenol and a carbonyl compound, can be catalyzed by a wide range of substances.[5] These can be broadly categorized as:

  • Brønsted Acids: Catalysts like p-toluenesulfonic acid (PTSA) and polyphosphoric acid (PPA) are effective.[6][7]

  • Lewis Acids: Samarium triflate is a notable example of a reusable Lewis acid catalyst.[6]

  • Oxidative Systems: A combination of an oxidant and an acid, such as H₂O₂/HCl, is highly efficient for the synthesis from aldehydes.[8][9]

  • Heterogeneous Catalysts: These are gaining popularity due to their ease of separation and reusability. Examples include metal oxides (e.g., Bi₂O₃ NPs), zeolites, and catalysts supported on silica or polymers.[8][10][11][12]

  • Metal-based Catalysts: Transition metals like copper, palladium, and nickel are used in various catalytic systems.[6][13] For instance, Pd/C can be used for the cyclization of o-iodothiobenzanilide derivatives.[6][14]

  • "Green" Catalysts: This category includes ionic liquids, deep eutectic solvents, and biocatalysts like laccases, which offer more environmentally friendly reaction conditions.[7][9][15]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst?

The choice depends on the specific requirements of your synthesis.

  • Homogeneous catalysts are in the same phase as the reactants, often leading to high activity and selectivity under mild conditions. However, their separation from the product can be challenging.

  • Heterogeneous catalysts are in a different phase from the reactants, which greatly simplifies their removal from the reaction mixture (e.g., by filtration) and allows for their reuse, making the process more sustainable and cost-effective.[11][12][16]

The decision-making process can be visualized as follows:

G start Catalyst Selection q1 Is catalyst recovery and reuse a priority? start->q1 hetero Consider Heterogeneous Catalysts (e.g., supported metals, MOFs, zeolites) q1->hetero Yes homo Consider Homogeneous Catalysts (e.g., Lewis acids, Brønsted acids) q1->homo No q3 Is scalability a key factor? hetero->q3 q2 Are mild reaction conditions crucial? homo->q2 q2->hetero No q2->homo Yes q3->hetero Yes q3->homo No

Caption: Decision workflow for choosing between homogeneous and heterogeneous catalysts.

Q3: What are some "green" or environmentally friendly approaches to benzothiazole synthesis?

Modern synthetic chemistry emphasizes sustainability. For benzothiazole synthesis, this includes:

  • Using water as a solvent: This is a non-toxic and abundant solvent.[1][7]

  • Employing reusable catalysts: Heterogeneous catalysts and some ionic liquids can be recovered and reused multiple times.[1][7][8]

  • Solvent-free reaction conditions: This minimizes waste and simplifies workup procedures.[3][7]

  • Microwave-assisted synthesis: This can significantly reduce reaction times and energy consumption.[1][3][7]

  • Ultrasonic irradiation: This is another energy-efficient method that can promote the reaction under solvent- and catalyst-free conditions.[17]

Q4: Can you provide a general experimental protocol for benzothiazole synthesis using a common catalyst?

Certainly. The following is a general procedure for the synthesis of 2-substituted benzothiazoles from an aromatic aldehyde using the H₂O₂/HCl catalytic system.[8]

Experimental Protocol: Synthesis of 2-Arylbenzothiazole using H₂O₂/HCl

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol.

  • Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approximately 6.0 mmol), followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approximately 3.0 mmol).[3][8]

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).[3]

  • Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.

  • Isolation: Collect the precipitated solid product by vacuum filtration and wash with water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Q5: What is the general mechanism for the acid-catalyzed synthesis of benzothiazoles from 2-aminothiophenol and an aldehyde?

The reaction proceeds through a condensation, cyclization, and oxidation sequence.

G reactants 2-Aminothiophenol + Aldehyde schiff_base Schiff Base Intermediate reactants->schiff_base Condensation benzothiazoline Benzothiazoline Intermediate schiff_base->benzothiazoline Intramolecular Cyclization product 2-Substituted Benzothiazole benzothiazoline->product Oxidation

Caption: General mechanism for benzothiazole synthesis.

  • Condensation: The amino group of 2-aminothiophenol nucleophilically attacks the protonated carbonyl carbon of the aldehyde to form a Schiff base intermediate after dehydration.

  • Intramolecular Cyclization: The thiol group then attacks the imine carbon in an intramolecular fashion to form a five-membered benzothiazoline ring.

  • Oxidation: The benzothiazoline intermediate is then oxidized to the final aromatic 2-substituted benzothiazole. This oxidation can be effected by an added oxidant or, in some cases, by atmospheric oxygen.[3]

Q6: Are there any specific safety precautions I should take when working with 2-aminothiophenol?

Yes, 2-aminothiophenol requires careful handling. It is readily oxidized, so it is best to handle it under an inert atmosphere (e.g., nitrogen or argon) if possible.[1] As a thiol, it also has a strong, unpleasant odor and should always be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for detailed handling and safety information before use.[1]

References

Validation & Comparative

A Comparative Guide to the Synthesis of Methyl 2-chlorobenzo[d]thiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 2-chlorobenzo[d]thiazole-6-carboxylate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its versatile reactivity, stemming from the electrophilic carbon at the 2-position of the benzothiazole ring, makes it a valuable building block for the construction of more complex heterocyclic systems. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering detailed experimental protocols and a discussion of the advantages and disadvantages of each approach. The insights provided are aimed at researchers, scientists, and drug development professionals to aid in the selection of the most suitable method based on available resources, desired scale, and safety considerations.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached from two main precursors: Methyl 2-aminobenzo[d]thiazole-6-carboxylate and Methyl 2-mercaptobenzo[d]thiazole-6-carboxylate. Each pathway involves a distinct set of chemical transformations with its own set of challenges and benefits.

  • Pathway 1: The Sandmeyer Reaction Approach. This classic transformation in aromatic chemistry allows for the conversion of an amino group to a chloro group via a diazonium salt intermediate.[2][3] This route is often favored for its reliability and the commercial availability of the starting materials.

  • Pathway 2: The Mercaptan Chlorination Approach. This method involves the direct chlorination of a 2-mercaptobenzothiazole precursor. This pathway can be more direct if the mercaptan is readily accessible and offers an alternative when the Sandmeyer reaction proves problematic.

This guide will dissect each pathway, providing a head-to-head comparison of their core metrics.

Pathway 1: Synthesis via Sandmeyer Reaction of Methyl 2-aminobenzo[d]thiazole-6-carboxylate

This synthetic route begins with the commercially available methyl 4-aminobenzoate, which is first converted to Methyl 2-aminobenzo[d]thiazole-6-carboxylate. The resulting amino-benzothiazole is then transformed into the target molecule via a Sandmeyer reaction.

Workflow for Pathway 1

Pathway 1: Sandmeyer Reaction cluster_0 Step 1: Benzothiazole Formation cluster_1 Step 2: Sandmeyer Reaction A Methyl 4-aminobenzoate B Methyl 2-aminobenzo[d]thiazole-6-carboxylate A->B KSCN, Br2, AcOH C This compound B->C 1. NaNO2, HCl 2. CuCl

Caption: Synthetic route via Sandmeyer reaction.

Detailed Experimental Protocol for Pathway 1

Step 1: Synthesis of Methyl 2-aminobenzo[d]thiazole-6-carboxylate

This procedure is adapted from a known method for the synthesis of 2-aminobenzothiazoles.[4][5]

  • Reaction Setup: In a well-ventilated fume hood, dissolve methyl 4-aminobenzoate (1 equivalent) and potassium thiocyanate (4 equivalents) in glacial acetic acid. Stir the mixture at room temperature for 45 minutes.

  • Bromination: Cool the reaction mixture to 10°C in an ice bath. Slowly add a solution of bromine (2 equivalents) in glacial acetic acid dropwise. A yellow precipitate will form.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Neutralize the reaction mixture with a 25% aqueous ammonia solution to a pH of 8.

  • Isolation: Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield Methyl 2-aminobenzo[d]thiazole-6-carboxylate.

Step 2: Synthesis of this compound via Sandmeyer Reaction

The following is a general procedure for the Sandmeyer reaction, which should be optimized for this specific substrate.[2][3]

  • Diazotization: Suspend Methyl 2-aminobenzo[d]thiazole-6-carboxylate (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5°C. To this suspension, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5°C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid. Cool this solution to 0-5°C. Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Isolation and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Pathway 2: Synthesis via Chlorination of Methyl 2-mercaptobenzo[d]thiazole-6-carboxylate

This alternative pathway begins with the synthesis of Methyl 2-mercaptobenzo[d]thiazole-6-carboxylate, followed by its chlorination to the desired product.

Workflow for Pathway 2

Pathway 2: Mercaptan Chlorination cluster_0 Step 1: Benzothiazole Formation cluster_1 Step 2: Chlorination D Methyl 4-amino-3-mercaptobenzoate E Methyl 2-mercaptobenzo[d]thiazole-6-carboxylate D->E CS2, DBU F This compound E->F SO2Cl2, H2O

Caption: Synthetic route via mercaptan chlorination.

Detailed Experimental Protocol for Pathway 2

Step 1: Synthesis of Methyl 2-mercaptobenzo[d]thiazole-6-carboxylate

This procedure is based on a general method for the synthesis of 2-mercaptobenzothiazoles from o-haloanilines and can be adapted for o-aminothiophenols.[6]

  • Reaction Setup: In a round-bottom flask, dissolve methyl 4-amino-3-mercaptobenzoate (1 equivalent) in toluene.

  • Reagent Addition: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equivalents) and carbon disulfide (1.2 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography.

  • Work-up and Isolation: After completion, cool the reaction mixture and acidify with dilute hydrochloric acid. Extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude Methyl 2-mercaptobenzo[d]thiazole-6-carboxylate, which can be purified by recrystallization.

Step 2: Synthesis of this compound by Chlorination

This protocol utilizes a water-promoted chlorination which has been shown to improve yields and reproducibility.[5]

  • Reaction Setup: In a flask equipped with a dropping funnel and a gas outlet to a scrubber, suspend Methyl 2-mercaptobenzo[d]thiazole-6-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane.

  • Reagent Addition: Add sulfuryl chloride (2 equivalents) to the suspension. Then, carefully add water (2 equivalents) dropwise. An exothermic reaction with gas evolution will occur.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up: Carefully quench the reaction by adding it to ice-water. Separate the organic layer, and wash it with a saturated sodium bicarbonate solution, water, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography.

Comparative Analysis of Synthesis Methods

ParameterPathway 1: Sandmeyer ReactionPathway 2: Mercaptan Chlorination
Starting Material Availability Methyl 4-aminobenzoate is readily available and inexpensive.Methyl 4-amino-3-mercaptobenzoate is less common and may require synthesis.
Number of Steps Two main synthetic steps.Two main synthetic steps.
Reaction Conditions Diazotization requires low temperatures (0-5°C). The Sandmeyer reaction is typically run at or slightly above room temperature.Benzothiazole formation requires elevated temperatures (80°C). Chlorination is performed at room temperature but is highly exothermic.
Reagents and Safety Uses sodium nitrite (toxic, oxidizer) and bromine (corrosive, toxic). Diazonium salts can be explosive if isolated.Uses carbon disulfide (flammable, toxic) and sulfuryl chloride (corrosive, reacts violently with water).
Reported Yields Yields for the formation of 2-aminobenzothiazoles from anilines are generally good. Sandmeyer reactions typically provide moderate to good yields.The DBU-promoted cyclization generally gives good to excellent yields.[6] Water-promoted chlorination is reported to give excellent yields.[5]
Scalability The Sandmeyer reaction can be challenging to scale up due to the instability of the diazonium intermediate and the exothermic nature of the reaction.The chlorination step is highly exothermic and requires careful temperature control on a larger scale.
Purification Column chromatography is often required for both steps.Recrystallization may be sufficient for the mercaptan intermediate, with column chromatography for the final product.

Conclusion and Recommendations

Both pathways offer viable routes to this compound.

Pathway 1 (Sandmeyer Reaction) is a well-established and reliable method, particularly suitable for laboratory-scale synthesis where the starting materials are readily accessible. The primary challenges lie in the handling of hazardous reagents and the careful control of the diazotization step.

Pathway 2 (Mercaptan Chlorination) presents a strong alternative, especially if the starting mercaptan is available or can be synthesized efficiently. The reported high yields for both the cyclization and chlorination steps make this an attractive option. However, the hazardous nature of the reagents and the exothermic chlorination reaction demand stringent safety precautions, especially during scale-up.

For researchers prioritizing readily available starting materials and established procedures, Pathway 1 is recommended. For those seeking potentially higher yields and an alternative to the Sandmeyer reaction, Pathway 2 is a compelling choice, provided that the necessary safety measures are in place.

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of Methyl 2-chlorobenzo[d]thiazole-6-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the benzothiazole core stands as a "privileged scaffold," a structural motif consistently found in compounds exhibiting a wide array of biological activities. Among the myriad of benzothiazole building blocks, Methyl 2-chlorobenzo[d]thiazole-6-carboxylate emerges as a particularly valuable starting material. The presence of a reactive chlorine atom at the 2-position and a modifiable ester at the 6-position provides a versatile platform for the synthesis of diverse derivatives. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of key derivatives synthesized from this scaffold, with a focus on their anticancer and antimicrobial properties, supported by experimental data and detailed protocols.

The Synthetic Hub: Leveraging the Reactivity of this compound

The strategic placement of the chloro and methyl carboxylate groups on the benzothiazole ring makes this molecule a potent intermediate for combinatorial chemistry and targeted synthesis.[1] The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. Concurrently, the ester at the 6-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. This dual reactivity is the cornerstone of its utility in drug discovery.

Synthesis_Hub This compound This compound 2-Hydrazinyl Derivatives 2-Hydrazinyl Derivatives This compound->2-Hydrazinyl Derivatives Hydrazine Hydrate 2-Amino Derivatives 2-Amino Derivatives This compound->2-Amino Derivatives Amines/Ammonia 2-Thioether Derivatives 2-Thioether Derivatives This compound->2-Thioether Derivatives Thiols Amide Derivatives (at C6) Amide Derivatives (at C6) 2-Hydrazinyl Derivatives->Amide Derivatives (at C6) Hydrolysis & Amide Coupling 2-Amino Derivatives->Amide Derivatives (at C6) Hydrolysis & Amide Coupling

Caption: Synthetic pathways from the core scaffold.

Comparative Anticancer Activity: A Tale of Two Positions

The derivatization of this compound has yielded promising anticancer agents. The modifications at the 2- and 6-positions significantly influence the cytotoxic potency.

The Impact of 2-Position Substituents

The introduction of hydrazone moieties at the 2-position has been a particularly fruitful strategy. For instance, a series of 2-hydrazone-bridged benzothiazoles have demonstrated potent antiproliferative activity against various human cancer cell lines.[2] One of the most active compounds, a 6-chloro-2-hydrazone(3-fluorophenyl)benzothiazole derivative, exhibited remarkable activity against pancreatic adenocarcinoma (Capan-1) with an IC50 value of 0.6 µM and non-small cell lung cancer (NCI-H460) with an IC50 of 0.9 µM.[2] This highlights the importance of an appropriately substituted aromatic ring in the hydrazone moiety for enhanced cytotoxicity.

In another study, indole-based hydrazine carboxamide scaffolds attached to the benzothiazole ring at the 2-position showed potent antitumor activity.[3] Furthermore, N′-formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide displayed significant anticancer activity against prostate cancer cell lines PC-3 and LNCaP, with IC50 values of 19.9 ± 1.17 and 11.2 ± 0.79 µg/mL, respectively.[3]

Derivative Class Specific Compound Example Cancer Cell Line IC50 (µM) Reference
2-Hydrazone6-chloro-2-hydrazone(3-fluorophenyl)benzothiazoleCapan-1 (Pancreatic)0.6[2]
2-Hydrazone6-chloro-2-hydrazone(3-fluorophenyl)benzothiazoleNCI-H460 (Lung)0.9[2]
2-HydrazoneIndole based hydrazine carboxamideHT-29 (Colon)0.024[3]
2-HydrazoneIndole based hydrazine carboxamideH460 (Lung)0.29[3]
2-CarbohydrazideN′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazidePC-3 (Prostate)19.9 (µg/mL)[3]
2-CarbohydrazideN′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazideLNCaP (Prostate)11.2 (µg/mL)[3]

Table 1: Comparative Anticancer Activity of 2-Substituted Benzothiazole Derivatives.

The Influence of 6-Position Modifications

While modifications at the 2-position often dictate the primary interaction with biological targets, alterations at the 6-position can fine-tune the compound's physicochemical properties and overall efficacy. The hydrolysis of the methyl ester at the C-6 position to a carboxylic acid, followed by the formation of amides, has been explored to enhance anticancer activity. For instance, the synthesis of 2-phenyl thiaolidinone substituted 2-phenyl benzothiazole-6-carboxylic acid derivatives has been reported to yield compounds with anticancer potential.

Antimicrobial Potential: Targeting Bacterial and Fungal Pathogens

Derivatives of the benzothiazole-6-carboxylate scaffold have also shown significant promise as antimicrobial agents. The structural modifications play a crucial role in determining the spectrum and potency of their activity.

Structure-Activity Relationship in Antimicrobial Derivatives

A study on novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives revealed that the resulting 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives exhibited moderate to good inhibition against a panel of bacteria and fungi at concentrations of 12.5-100 µg/mL.[4] Notably, the triazolo-thiadiazole derivatives were found to be more active than their 1,3,4-oxadiazole counterparts against all tested pathogenic strains.[4]

Another study on 2-amino substituted benzothiazole derivatives found that a compound with a N-bromoamido substitution showed high activity against E. coli, Staphylococcus aureus, and Klebsiella with a Minimum Inhibitory Concentration (MIC) value of 3.12 µg/mL, and against Candida albicans with an MIC of 6.25 µg/mL.[5]

Derivative Class Specific Moiety Pathogen MIC (µg/mL) Reference
2-Hydrazine carboxamide1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoleGram (+) & Gram (-) Bacteria, Fungi12.5 - 100[4]
2-Hydrazine carboxamide1,3,4-oxadiazoleGram (+) & Gram (-) Bacteria, Fungi12.5 - 100[4]
2-AminoN-bromoamidoE. coli, S. aureus, Klebsiella3.12[5]
2-AminoN-bromoamidoC. albicans6.25[5]

Table 2: Comparative Antimicrobial Activity of Benzothiazole Derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, this section provides detailed, step-by-step methodologies for key experiments.

General Synthesis of 2-Hydrazinyl-benzo[d]thiazole-6-carboxylate

Synthesis_Protocol Start Start Step1 Dissolve this compound in ethanol. Start->Step1 Step2 Add hydrazine hydrate dropwise at room temperature. Step1->Step2 Step3 Reflux the reaction mixture for 4-6 hours. Step2->Step3 Step4 Monitor reaction completion by TLC. Step3->Step4 Step5 Cool the reaction mixture and collect the precipitate by filtration. Step4->Step5 Step6 Wash the solid with cold ethanol and dry under vacuum. Step5->Step6 End End Step6->End

Caption: Workflow for the synthesis of 2-hydrazinyl derivatives.

Detailed Steps:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (2-3 equivalents) dropwise at room temperature.

  • Reaction Condition: Reflux the reaction mixture for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration.

  • Purification: Wash the solid with cold ethanol and dry it under a vacuum to obtain the desired 2-hydrazinyl-benzo[d]thiazole-6-carboxylate.

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6][7][8]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized benzothiazole derivatives and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[9]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[9]

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

The this compound scaffold is a proven and versatile starting point for the development of novel anticancer and antimicrobial agents. The structure-activity relationship studies consistently demonstrate that modifications at the 2-position, particularly with hydrazone and amino moieties, are critical for potent biological activity. Further derivatization at the 6-position offers an avenue for modulating the pharmacokinetic and pharmacodynamic properties of these compounds.

Future research should focus on the synthesis of larger, more diverse libraries of derivatives from this scaffold. A systematic exploration of various substituents on the aromatic rings of the 2-position side chains will be crucial for optimizing potency and selectivity. Moreover, in-depth mechanistic studies are required to elucidate the specific molecular targets of the most active compounds, which will pave the way for the rational design of next-generation benzothiazole-based therapeutics.

References

A Comparative Guide to the Antimicrobial Efficacy of Benzothiazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antimicrobial resistance (AMR) necessitates a departure from traditional antibiotic discovery pipelines, demanding innovative scaffolds that can circumvent existing resistance mechanisms.[1][2] Among the privileged heterocyclic structures in medicinal chemistry, benzothiazole (1,3-benzothiazole) has emerged as a focal point of intensive research.[3] This bicyclic system, comprising a benzene ring fused to a thiazole ring, is a core component of numerous bioactive molecules and exhibits a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and notably, antimicrobial properties.[4][5][6][7]

This guide provides a comparative analysis of the antimicrobial efficacy of various benzothiazole analogs, synthesizing data from recent studies. We will delve into the structure-activity relationships (SAR) that govern their potency, explore their molecular mechanisms of action, and provide standardized protocols for their evaluation. The objective is to equip researchers and drug development professionals with a robust framework for navigating the chemical space of benzothiazole derivatives and identifying promising candidates for next-generation antimicrobial agents.

Classification of Antimicrobial Benzothiazole Analogs

The versatility of the benzothiazole scaffold allows for chemical modification at several positions, with substitutions at the C-2 and C-6 positions being particularly influential on biological activity.[3][8] Analogs are often classified based on the nature of the substituent or the heterocyclic moiety hybridized with the core structure.

  • 2-Amino Benzothiazoles and Derivatives: The 2-amino group serves as a common and highly reactive starting point for synthesizing diverse derivatives, including Schiff bases and amides.[9][10] These modifications often aim to enhance lipophilicity and cell wall penetration.

  • Benzothiazole-Sulfonamide Conjugates: Incorporating a sulfonamide moiety can mimic p-aminobenzoic acid (PABA), enabling these analogs to act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway.[11][12]

  • Benzothiazole-Heterocycle Hybrids: Molecular hybridization, which combines the benzothiazole scaffold with other biologically active heterocycles, is a prominent strategy. Promising hybrids include:

    • Triazoles: Often synthesized via "click chemistry," these hybrids have demonstrated broad-spectrum activity.[13]

    • Thiazolidinones: These derivatives have shown potent activity by inhibiting enzymes like aldose reductase, which is implicated in inflammatory processes during infection.[12][14][15]

    • Pyrimidines and Pyrazolones: These conjugates have yielded compounds with significant potency, particularly against Gram-positive bacteria.[5][11][16]

Molecular Mechanisms of Antimicrobial Action

Benzothiazole derivatives exert their antimicrobial effects by targeting multiple, vital cellular processes in bacteria and fungi.[6] This multi-target potential is a significant advantage, as it may reduce the likelihood of rapid resistance development. The primary mechanisms involve the inhibition of key enzymes essential for microbial survival.

Reported data indicate that benzothiazole derivatives display antibacterial activity by inhibiting a variety of enzymes, including DNA gyrase, dihydropteroate synthase (DHPS), dihydrofolate reductase (DHFR), peptide deformylase, and dehydrosqualene synthase.[6][12][17] Some compounds have also been shown to disrupt the integrity of the microbial cell membrane, leading to the leakage of intracellular components like DNA and proteins.[17]

Benzothiazole_MoA cluster_dna DNA Replication & Repair cluster_folate Folate Synthesis Pathway cluster_protein Protein Synthesis & Modification cluster_other Other Essential Pathways Benzothiazole Benzothiazole Analogs DNA_Gyrase DNA Gyrase Benzothiazole->DNA_Gyrase Topoisomerase Topoisomerases Benzothiazole->Topoisomerase DHPS Dihydropteroate Synthase (DHPS) Benzothiazole->DHPS DHFR Dihydrofolate Reductase (DHFR) Benzothiazole->DHFR Peptide_Deformylase Peptide Deformylase Benzothiazole->Peptide_Deformylase Tyrosine_Kinase Tyrosine Kinase Benzothiazole->Tyrosine_Kinase Dehydrosqualene_Synthase Dehydrosqualene Synthase Benzothiazole->Dehydrosqualene_Synthase Aldose_Reductase Aldose Reductase Benzothiazole->Aldose_Reductase

Caption: Key microbial enzyme targets inhibited by various benzothiazole analogs.

Experimental Protocols for Efficacy Evaluation

Objective comparison requires standardized methodologies. The following protocols for determining Minimum Inhibitory Concentration (MIC) and susceptibility via disk diffusion are foundational for evaluating antimicrobial efficacy.

Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Testing_Workflow cluster_mic Broth Microdilution (MIC Assay) cluster_disk Agar Disk Diffusion (Zone of Inhibition) start Start: Prepare Microbial Inoculum (e.g., 0.5 McFarland Standard) mic1 Prepare serial two-fold dilutions of benzothiazole analog in broth start->mic1 disk1 Evenly swab microbial inoculum onto Mueller-Hinton Agar plate start->disk1 mic2 Inoculate wells with microbial suspension mic1->mic2 mic3 Include Positive (microbe, no drug) & Negative (broth only) Controls mic2->mic3 mic4 Incubate at 37°C for 18-24 hours mic3->mic4 mic5 Determine MIC: Lowest concentration with no visible growth mic4->mic5 end Comparative Analysis of Data mic5->end disk2 Apply paper disks impregnated with known concentration of analog disk1->disk2 disk3 Include Positive Control (e.g., Ciprofloxacin) & Negative Control (Solvent) disks disk2->disk3 disk4 Incubate at 37°C for 18-24 hours disk3->disk4 disk5 Measure diameter of the zone of inhibition (mm) disk4->disk5 disk5->end

Caption: Standardized workflow for evaluating antimicrobial efficacy.

A. Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Preparation: Dissolve the synthesized benzothiazole analogs in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution with cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of desired concentrations.

  • Inoculation: Prepare a microbial inoculum equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension and add it to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls:

    • Positive Control: Wells containing the microbial inoculum in broth without any benzothiazole analog.

    • Negative Control: Wells containing only sterile broth to check for contamination.

    • Standard Drug Control: A parallel dilution series of a known antibiotic (e.g., Ciprofloxacin, Ampicillin) or antifungal (e.g., Amphotericin B).[13][18]

  • Incubation: Seal the plates and incubate at 37°C for 18-24 hours.

  • Reading: The MIC is visually determined as the lowest concentration of the compound at which there is no turbidity or visible growth.

B. Agar Disk Diffusion (Kirby-Bauer Test)

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.

Methodology:

  • Plate Preparation: Prepare a lawn of the test microorganism by evenly swabbing a standardized inoculum (0.5 McFarland) onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Sterilize blank paper disks and impregnate them with a known concentration of the benzothiazole analog solution. Allow the solvent to evaporate completely.

  • Placement: Place the impregnated disks, along with positive control (standard antibiotic) and negative control (solvent-only) disks, onto the surface of the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement: Measure the diameter (in millimeters) of the clear zone around each disk where microbial growth has been inhibited. A larger zone diameter indicates greater susceptibility.

Comparative Efficacy Data

The antimicrobial potency of benzothiazole analogs is highly dependent on their structural modifications. The following tables summarize the MIC data for representative compounds from various studies, highlighting their activity against common Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antibacterial Activity of Benzothiazole Analogs (MIC in µg/mL)

Compound ID/ClassS. aureusE. faecalisE. coliP. aeruginosaK. pneumoniaeReference
Ciprofloxacin (Standard) ~12.52.9312.512.52.93[12]
Ampicillin (Standard) --0.20.2-[12]
Compound 16c (Pyrazolone) 0.025 mM----[11]
Compound 3e (Triazole) 3.123.123.123.123.12[13]
Compound 41c (Isatin Hybrid) 12.5-3.16.2-[12]
Compound 66c (Sulfonamide) 6.2-6.23.1-[12]
Compound 83a (Phenyl Urea) -8---[12]
Compound 25b/c (Hydrazine) ----1.04 µM[12]

*Note: Some values were reported in mM or µM and are presented as such for accuracy.

Table 2: Antifungal Activity of Benzothiazole Analogs (MIC in µg/mL)

Compound ID/ClassC. albicansA. nigerC. neoformansReference
Amphotericin B (Standard) ---[18]
Compound 3n (Triazole) 1.5612.51.56[13]
Compound 6 (Pyrimidine) 125--[16]
Compound A1/A2/A9 Significant ActivitySignificant Activity-[18]

Structure-Activity Relationship (SAR) Analysis

Synthesizing the data allows for the elucidation of key structure-activity relationships that drive antimicrobial potency:

  • Impact of Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro (-NO₂) and halogens (-Cl, -F), on aryl rings attached to the benzothiazole scaffold often enhances antimicrobial activity.[2][12] This is likely due to modifications in the electronic properties and binding interactions of the molecule with its target.

  • Significance of the 2-Position: The 2-position of the benzothiazole ring is a critical site for modification.[15] The introduction of bulky heterocyclic rings (e.g., pyrazolone, triazole) or flexible side chains (e.g., sulfonamides, Schiff bases) at this position has consistently yielded compounds with high potency.[5][9][11]

  • Hybridization Advantage: Combining the benzothiazole nucleus with other known antimicrobial pharmacophores (e.g., thiazole, quinoline, pyrimidine) is a highly effective strategy.[2][4][5] These hybrid molecules can potentially act on multiple targets, leading to broader-spectrum activity. For instance, benzothiazole-thiazole hybrids have shown promising broad-spectrum activity against bacteria, fungi, and Mycobacterium tuberculosis.[2]

  • Role of Specific Moieties:

    • Pyrazolone Ring: Analogs containing a pyrazolone ring have demonstrated some of the highest activities against Gram-positive bacteria like S. aureus.[11]

    • 8-Hydroxyquinoline: The substitution of an 8-hydroxyquinoline moiety onto the benzothiazole scaffold improved antibacterial activity more effectively than a naphthalen-1-ol moiety.[12]

Conclusion and Future Perspectives

Benzothiazole and its analogs represent a highly promising class of compounds in the search for new antimicrobial agents.[5] Their chemical tractability, broad spectrum of activity, and diverse mechanisms of action make them compelling scaffolds for further development. The data clearly indicate that strategic modifications, particularly at the 2-position and through molecular hybridization, can lead to derivatives with potency comparable or superior to standard clinical drugs.[12][13]

Future research should focus on optimizing the pharmacokinetic and toxicological profiles of the most potent lead compounds. In vivo efficacy studies are the critical next step to validate the therapeutic potential of these analogs. Furthermore, exploring novel hybrid structures and investigating their efficacy against multi-drug-resistant (MDR) clinical isolates will be crucial in the ongoing battle against antimicrobial resistance.

References

Unambiguous Structure Elucidation: A Comparative Guide to the Validation of Methyl 2-chlorobenzo[d]thiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. Misidentification of a compound can lead to wasted resources, erroneous biological data, and significant delays in development pipelines. This guide provides an in-depth technical comparison of methodologies for the structural validation of Methyl 2-chlorobenzo[d]thiazole-6-carboxylate, a key heterocyclic building block in pharmaceutical and agrochemical research.[1] We will focus on the gold-standard technique of single-crystal X-ray crystallography and contrast its definitive power with other common spectroscopic methods.

The Challenge: Beyond a Simple Spectrum

This compound (C₉H₆ClNO₂S) is a small molecule whose connectivity can often be inferred from spectroscopic data like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). However, these techniques provide indirect evidence of the three-dimensional arrangement of atoms. For absolute certainty, particularly in regulated development environments, a direct visualization of the molecular structure is required. This is where X-ray crystallography provides an unparalleled level of detail, revealing not just the atomic connections but also bond lengths, bond angles, and the conformation of the molecule in the solid state.[2]

Hypothetical Synthesis Pathway

To embark on structural validation, a pure sample of the target compound is essential. While numerous synthetic routes to benzothiazole derivatives exist, a plausible pathway to this compound is proposed below. This multi-step synthesis begins with the formation of the benzothiazole core, followed by the strategic introduction of the chloro substituent.

Step 1: Synthesis of Methyl 2-aminobenzo[d]thiazole-6-carboxylate

This procedure is adapted from established methods for the synthesis of 2-aminobenzothiazoles.[3]

  • To a solution of methyl 4-aminobenzoate (1 equivalent) in glacial acetic acid, add potassium thiocyanate (KSCN, 4 equivalents).

  • Stir the mixture at room temperature for 45 minutes.

  • Cool the reaction mixture to 10°C in an ice bath.

  • Slowly add a solution of bromine (2 equivalents) in glacial acetic acid dropwise. The solution will turn into a yellow suspension.

  • Allow the reaction to stir at room temperature overnight.

  • Neutralize the reaction mixture to a pH of 8 with a 25% aqueous ammonia solution.

  • The resulting precipitate is filtered, washed extensively with water, and dried to yield the product.

Step 2: Sandmeyer Reaction for 2-chloro Substitution

The conversion of the 2-amino group to a 2-chloro group can be achieved via a Sandmeyer-type reaction.

  • Suspend Methyl 2-aminobenzo[d]thiazole-6-carboxylate in an aqueous solution of hydrochloric acid and cool to 0-5°C.

  • Add a solution of sodium nitrite in water dropwise while maintaining the low temperature to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Effervescence will be observed.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • The crude product can then be extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and purified by column chromatography to yield this compound.

Synthesis_Workflow cluster_0 Step 1: Benzothiazole Core Formation cluster_1 Step 2: Sandmeyer Reaction Methyl_4-aminobenzoate Methyl 4-aminobenzoate Reagents1 KSCN, Br2 Glacial Acetic Acid Methyl_4-aminobenzoate->Reagents1 Reacts with Product1 Methyl 2-aminobenzo[d]thiazole-6-carboxylate Reagents1->Product1 Forms Reagents2 1. NaNO2, HCl 2. CuCl Product1->Reagents2 Reacts with Final_Product This compound Reagents2->Final_Product Yields

Caption: Hypothetical two-step synthesis of the target compound.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is an analytical technique that provides a non-destructive, detailed three-dimensional structure of a crystalline substance.[2] It works by diffracting a beam of X-rays off the ordered array of molecules in a single crystal. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of individual atoms can be determined.

Experimental Protocol: From Powder to Structure

The journey from a purified powder to a final, validated crystal structure involves several critical steps.[4][5]

1. Crystal Growth (Crystallization)

This is often the most challenging step. The goal is to obtain a single, well-ordered crystal of suitable size (typically 0.1-0.3 mm in all dimensions) and quality, free from cracks or other imperfections.[6][7]

  • Method of Choice: Slow Evaporation

    • Dissolve a small amount of the purified this compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture) in a clean vial. The solution should be nearly saturated.

    • Filter the solution to remove any dust or particulate matter.

    • Cover the vial with parafilm and puncture a few small holes with a needle. This slows the rate of evaporation.

    • Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

2. Data Collection

  • A suitable crystal is selected and mounted on a goniometer head.

  • The mounted crystal is placed in a diffractometer, where it is exposed to a monochromatic X-ray beam.

  • The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector at various orientations.

3. Structure Solution and Refinement

  • The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal (space group).

  • Computational methods (e.g., direct methods or Patterson methods) are used to solve the "phase problem" and generate an initial electron density map.

  • An initial model of the molecule is built into the electron density map.

  • The model is refined by adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction data.

X-ray_Crystallography_Workflow Start Purified Compound Crystallization 1. Crystal Growth (e.g., Slow Evaporation) Start->Crystallization Data_Collection 2. Data Collection (Diffractometer) Crystallization->Data_Collection Structure_Solution 3. Structure Solution (Phase Problem) Data_Collection->Structure_Solution Refinement 4. Model Building & Refinement Structure_Solution->Refinement Validation 5. Final Structure Validation Refinement->Validation End CIF File & Publication Validation->End

Caption: Workflow for X-ray crystallography structure determination.

A Comparative Analysis: X-ray Crystallography vs. Other Spectroscopic Techniques

While NMR, MS, and IR spectroscopy are indispensable tools in the daily workflow of a synthetic chemist, they each have limitations that X-ray crystallography overcomes.

Technique Information Provided Strengths Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing.Unambiguous and definitive structure determination.[8] Provides solid-state conformation.Requires a high-quality single crystal, which can be difficult to obtain.[9] Provides no information on the molecule's behavior in solution.
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Connectivity of atoms (through-bond correlations), chemical environment of nuclei, relative stereochemistry (in some cases via NOE).Excellent for determining the carbon-hydrogen framework in solution.[10] Can provide information on molecular dynamics.[11]Provides indirect structural information. Can be ambiguous for complex molecules or those with few protons.[8] Absolute stereochemistry is not typically determined.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can suggest structural motifs.Highly sensitive, requires very little sample. Confirms molecular formula.Provides no information on atom connectivity or stereochemistry. Isomers are often indistinguishable.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, C-Cl, aromatic rings).Fast and simple method for functional group identification.Provides very limited information on the overall molecular structure.
Hypothetical Spectroscopic Data for this compound
  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J=1.5 Hz, 1H), 8.15 (dd, J=8.7, 1.8 Hz, 1H), 7.95 (d, J=8.7 Hz, 1H), 4.00 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 165.5, 153.0, 145.0, 135.0, 128.0, 126.5, 125.0, 122.0, 52.8.

  • HRMS (ESI): m/z calculated for C₉H₇ClNO₂S [M+H]⁺: 227.9886; found: 227.9888.

  • IR (ATR): ν 1725 (C=O, ester), 1590, 1480 (C=C, aromatic), 750 (C-Cl) cm⁻¹.

While this spectroscopic data strongly supports the proposed structure, it cannot, for instance, definitively rule out an isomeric structure like Methyl 7-chlorobenzo[d]thiazole-2-carboxylate without careful analysis of coupling constants and comparison to known compounds. X-ray crystallography eliminates this ambiguity entirely.

Technique_Comparison Xray X-ray Crystallography Definitive 3D Structure Absolute Stereochemistry Solid-State Conformation NMR NMR Spectroscopy Atom Connectivity Solution Structure Relative Stereochemistry MS Mass Spectrometry Molecular Formula Fragmentation IR IR Spectroscopy Functional Groups Topic Structural Validation of This compound Topic->Xray Gold Standard Topic->NMR Primary Method Topic->MS Confirmation Topic->IR Confirmation

Caption: Comparison of structural validation techniques.

Conclusion

For the definitive structural validation of novel compounds like this compound, single-crystal X-ray crystallography remains the unparalleled gold standard. It provides direct, unambiguous evidence of the three-dimensional atomic arrangement, which is unattainable through other common spectroscopic techniques alone. While NMR, MS, and IR are crucial for routine characterization and confirmation of connectivity, X-ray crystallography delivers the ultimate proof of structure. For any research and development program where absolute certainty is paramount, the investment in obtaining a single crystal for X-ray diffraction analysis is a scientifically sound and often necessary step.

References

Comparative Analysis of Antifungal Efficacy: Benzothiazole Derivatives vs. Griseofulvin

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

The escalating threat of drug-resistant fungal pathogens necessitates a continuous search for novel, more effective antifungal agents. While established drugs like Griseofulvin have served specific clinical needs for decades, their limitations in spectrum and potency drive the exploration of new chemical scaffolds. Among these, benzothiazole derivatives have emerged as a particularly promising class, exhibiting a wide range of biological activities, including potent antifungal action.[1][2][3]

This guide provides a comprehensive comparison of the antifungal activity of benzothiazole derivatives against the benchmark drug, Griseofulvin. We will delve into their distinct mechanisms of action, compare their efficacy through quantitative experimental data, and provide a standardized protocol for evaluating antifungal potency, grounding our discussion in authoritative methodologies and recent research findings.

Divergent Mechanisms of Fungal Inhibition

The fundamental difference in the antifungal efficacy of Griseofulvin and benzothiazole derivatives lies in their molecular targets within the fungal cell.

Griseofulvin: A Mitotic Disruptor

Discovered in 1939 from Penicillium griseofulvum, Griseofulvin's mechanism is well-characterized.[4] It is a fungistatic agent that primarily targets dermatophytes.[5] Its action involves:

  • Binding to Tubulin: Griseofulvin binds to the tubulin protein, a key component of microtubules.[6]

  • Disruption of Microtubule Function: This binding interferes with the polymerization of microtubules, which are essential for the formation of the mitotic spindle during cell division.[4][6][7]

  • Arrest of Mitosis: By disrupting the mitotic spindle, Griseofulvin halts fungal cell division in the metaphase, thereby inhibiting fungal growth.[8]

A unique pharmacokinetic property of Griseofulvin is its ability to be incorporated into keratin precursor cells in the skin, hair, and nails.[6][8] As these cells mature, the Griseofulvin-keratin complex creates an environment resistant to fungal invasion.[4]

Benzothiazole Derivatives: A Multi-Target Scaffold

Unlike Griseofulvin's singular mechanism, the benzothiazole scaffold allows for diverse functionalization, leading to derivatives with varied and often novel mechanisms of action. This versatility is a key advantage in overcoming resistance.[1] Two prominent mechanisms include:

  • Inhibition of N-Myristoyltransferase (NMT): Certain benzothiazole derivatives act as highly potent inhibitors of NMT.[9][10] This enzyme is crucial for the N-myristoylation of a range of cellular proteins involved in signal transduction and structural integrity. Inhibiting NMT leads to fungal cell death, conferring fungicidal activity.

  • Inhibition of Lanosterol 14α-demethylase (CYP51): Many benzothiazole derivatives, particularly those incorporating an azole moiety, function similarly to conventional azole antifungals. They inhibit the CYP51 enzyme, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[11][12] Disruption of ergosterol synthesis compromises membrane integrity, leading to fungal cell lysis.

G cluster_0 Griseofulvin Pathway cluster_1 Benzothiazole Derivative Pathways G0 Griseofulvin T0 Fungal Tubulin G0->T0 Binds to M0 Microtubule Assembly T0->M0 Prevents Polymerization S0 Mitotic Spindle Formation M0->S0 Essential for M0->S0 Disrupts C0 Fungal Cell Division (Mitosis) S0->C0 Required for S0->C0 Halts R0 Fungistatic Effect C0->R0 Leads to B1 Benzothiazole Derivative (e.g., NMT Inhibitor) N1 N-Myristoyltransferase (NMT) B1->N1 Inhibits P1 Protein Myristoylation N1->P1 Catalyzes N1->P1 Blocks F1 Cell Signaling & Structural Integrity P1->F1 Critical for D1 Fungicidal Effect F1->D1 Disruption leads to B2 Benzothiazole Derivative (e.g., Azole Hybrid) C2 Lanosterol 14α-demethylase (CYP51) B2->C2 Inhibits E2 Ergosterol Biosynthesis C2->E2 Key enzyme in C2->E2 Blocks M2 Fungal Cell Membrane Integrity E2->M2 Essential for D2 Fungicidal Effect M2->D2 Disruption leads to

Caption: Comparative mechanisms of action for Griseofulvin and Benzothiazole derivatives.

Quantitative Comparison of Antifungal Potency

The most direct measure of antifungal efficacy is the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism. The data below, synthesized from multiple studies, compares the in vitro activity of Griseofulvin and various benzothiazole derivatives against a range of fungal pathogens.

Compound/DrugFungal StrainActivity (MIC/IC₅₀/ED₅₀ in µg/mL)Reference
Griseofulvin Derivative (6c) Colletotrichum gloeosporioides47.25 (IC₅₀)[13][14]
Griseofulvin Derivative (6e) Colletotrichum gloeosporioides49.44 (IC₅₀)[13][14]
Benzothiazole (Compound 14o) Candida albicans0.25 (MIC)[11]
Benzothiazole (Compound 14p) Candida albicans0.125 (MIC)[11]
Benzothiazole (Compound 14p) Cryptococcus neoformans0.5 (MIC)[11]
Benzothiazole (Compound 6m) Candida glabrata> Fluconazole (Potency)[9][10]
Benzothiazole (Compound 6) Candida albicans125 (MIC)[15]
Benzothiazole (Compound 4d) Candida krusei1.95 (MIC)[16]
Benzothiazole (Compound 5f) Rhizoctonia solani0.96 µM (ED₅₀)[12][17]
Benzothiazole (Compound 5h) Fusarium solani4.34 (IC₅₀)[18]
Griseofulvin Dermatophytes (Trichophyton, Microsporum)Fungistatic Activity[4][5]
Hexaconazole (Standard) Rhizoctonia solani2.44 µM (ED₅₀)[12][17]

Analysis of Experimental Data:

  • Spectrum of Activity: The data clearly illustrates the primary difference in their antifungal spectrum. Griseofulvin's utility is largely confined to dermatophytes. In contrast, benzothiazole derivatives demonstrate a significantly broader spectrum, with potent activity against clinically important yeasts like Candida albicans, Candida glabrata, and Cryptococcus neoformans, as well as plant pathogenic fungi such as Rhizoctonia solani and Fusarium solani.[9][11][17][18]

  • Potency: Several synthesized benzothiazole derivatives exhibit remarkable potency. For instance, compounds 14o and 14p show MIC values as low as 0.125-0.25 µg/mL against Candida albicans, indicating high efficacy.[11] Furthermore, derivatives like compound 5f have been shown to be more potent than commercial fungicides like hexaconazole against specific plant pathogens.[12][17] This level of potency against non-dermatophytes is not a characteristic of Griseofulvin.

  • Structure-Activity Relationship (SAR): The high variability in the activity of different benzothiazole derivatives underscores the importance of their chemical structure. Studies consistently show that specific substitutions on the benzothiazole ring system can dramatically enhance antifungal activity and modulate the spectrum of action.[2][11][12] This "tunability" is a significant advantage for medicinal chemists in optimizing lead compounds.

Standardized Protocol for Antifungal Susceptibility Testing

To ensure reproducible and comparable results in the evaluation of novel compounds, adherence to a standardized methodology is paramount. The following protocol for determining the Minimum Inhibitory Concentration (MIC) is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[19][20][21][22]

Experimental Workflow: Broth Microdilution MIC Assay

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.

    • Prepare a suspension of the fungal colonies in sterile saline.

    • Adjust the turbidity of the suspension using a spectrophotometer to match a 0.5 McFarland standard, which corresponds to a specific cell density.

    • Further dilute this suspension in the appropriate broth medium (e.g., RPMI-1640) to achieve the final target inoculum concentration for the assay.

  • Preparation of Antifungal Agents:

    • Prepare a high-concentration stock solution of the test compound (benzothiazole derivative) and the reference drug (Griseofulvin) in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the stock solutions in the broth medium within a 96-well microtiter plate to create a range of decreasing drug concentrations.

  • Assay Procedure:

    • Inoculate each well of the microtiter plate (containing the diluted antifungal agents) with the prepared fungal inoculum.

    • Include a positive control well (inoculum without any drug) and a negative control well (broth medium only).

  • Incubation:

    • Seal the plate and incubate at a controlled temperature (typically 35-37°C) for a specified period (24-48 hours), depending on the growth rate of the fungal species.

  • Determination of MIC:

    • Following incubation, visually inspect the plate for fungal growth (indicated by turbidity).

    • The MIC is defined as the lowest concentration of the antifungal agent at which there is no visible growth.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_analysis Phase 3: Incubation & Analysis P1 1. Prepare Fungal Inoculum (Adjust to 0.5 McFarland) A2 4. Inoculate Wells with Fungal Suspension P1->A2 P2 2. Prepare Antifungal Stock (Benzothiazole & Griseofulvin) A1 3. Serial Dilution of Drugs in 96-Well Plate P2->A1 A1->A2 A3 5. Include Controls (Growth & Sterility) A2->A3 I1 6. Incubate Plate (e.g., 35°C for 24-48h) A3->I1 R1 7. Visually Read Plate for Turbidity I1->R1 M1 8. Determine MIC (Lowest concentration with no growth) R1->M1

Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion and Future Outlook

This comparative analysis highlights the distinct profiles of Griseofulvin and benzothiazole derivatives as antifungal agents.

  • Griseofulvin remains a valuable, albeit niche, therapeutic agent for dermatophyte infections due to its specific mechanism of disrupting fungal mitosis and its favorable deposition in keratinized tissues.[4][8][23][24] Its spectrum, however, is narrow, and its action is primarily fungistatic.

  • Benzothiazole derivatives represent a highly versatile and promising platform for the development of new antifungal drugs.[2] Their chemical tractability allows for the creation of compounds with diverse mechanisms of action, including the inhibition of essential fungal enzymes like NMT and CYP51.[9][11] This leads to a broader spectrum of activity that includes many opportunistic and pathogenic yeasts and molds, often with high, fungicidal potency.

For researchers and drug development professionals, the path forward is clear. While Griseofulvin serves as a useful benchmark for dermatophyte activity, the benzothiazole scaffold offers far greater potential for addressing the urgent clinical need for broad-spectrum antifungals capable of combating resistance. Future research should focus on optimizing the structure-activity relationships of benzothiazole derivatives to enhance potency, broaden the spectrum further, and improve pharmacokinetic profiles for clinical translation.

References

A Comparative Guide to the Neuroprotective Effects of Benzothiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] Its derivatives have garnered significant attention for their neuroprotective potential, offering promising avenues for the development of therapeutics for neurodegenerative diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS).[2][3][4] This guide provides a comparative analysis of different benzothiazole compounds, delving into their mechanisms of action, and presenting the experimental data that substantiates their neuroprotective claims.

The Neuroprotective Landscape of Benzothiazoles: Mechanisms of Action

Benzothiazole derivatives exert their neuroprotective effects through a variety of mechanisms, often acting on multiple pathological pathways simultaneously. This multi-target approach is considered a significant advantage in treating complex neurodegenerative diseases.[5][6]

  • Anti-Excitotoxicity: A primary mechanism, famously demonstrated by Riluzole, involves the modulation of glutamate signaling.[7][8] Excessive glutamate leads to excitotoxicity, a major contributor to neuronal cell death in conditions like ALS.[9][10] Riluzole is thought to inhibit glutamate release and block postsynaptic glutamate receptors, thereby preventing this toxic cascade.[7][11]

  • Antioxidant Activity: Oxidative stress is a common hallmark of neurodegeneration. Many benzothiazole derivatives exhibit potent antioxidant properties, scavenging reactive oxygen species (ROS) that would otherwise damage neurons.[3][4] This is often attributed to the electron-rich nature of the benzothiazole ring system.

  • Anti-aggregation: The aggregation of proteins such as β-amyloid (Aβ) and tau is central to the pathology of Alzheimer's disease.[2] Certain benzothiazole compounds have been designed to inhibit the aggregation of these proteins, and some even serve as imaging agents for Aβ plaques.[12]

  • Modulation of Signaling Pathways: Benzothiazole derivatives can influence key intracellular signaling pathways involved in cell survival and apoptosis. For instance, some compounds have been shown to modulate the Akt and MAPK signaling pathways, which are crucial for neuronal health.[13][14]

  • Enzyme Inhibition: A number of benzothiazole compounds have been developed as inhibitors of enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B).[3][5][6] By inhibiting these enzymes, these compounds can help to restore neurotransmitter balance and reduce oxidative stress.

Below is a diagram illustrating the multifaceted neuroprotective mechanisms of benzothiazole compounds.

Benzothiazole Neuroprotection Mechanisms cluster_0 Benzothiazole Compounds cluster_1 Pathological Processes in Neurodegeneration Benzothiazole Benzothiazole Excitotoxicity Excitotoxicity Benzothiazole->Excitotoxicity Inhibit Glutamate Release Oxidative_Stress Oxidative_Stress Benzothiazole->Oxidative_Stress ROS Scavenging Protein_Aggregation Protein_Aggregation Benzothiazole->Protein_Aggregation Inhibit Aβ/Tau Aggregation Apoptosis Apoptosis Benzothiazole->Apoptosis Modulate Survival Pathways (e.g., Akt) Enzyme_Dysregulation Enzyme_Dysregulation Benzothiazole->Enzyme_Dysregulation Inhibit AChE, MAO-B Neuronal_Death Neuronal Death Excitotoxicity->Neuronal_Death Oxidative_Stress->Neuronal_Death Protein_Aggregation->Neuronal_Death Apoptosis->Neuronal_Death Enzyme_Dysregulation->Neuronal_Death

Caption: Multifaceted mechanisms of neuroprotection by benzothiazole compounds.

Comparative Analysis of Neuroprotective Benzothiazole Derivatives

While Riluzole is the most well-known neuroprotective benzothiazole, numerous other derivatives have been synthesized and evaluated, often demonstrating improved or more targeted activities. The following table summarizes the properties of a selection of these compounds.

CompoundPrimary Mechanism(s)Key In Vitro/In Vivo FindingsTarget Disease(s)Reference(s)
Riluzole Anti-excitotoxic (glutamate modulator), Sodium channel blockerModestly extends survival in ALS patients.[11]Amyotrophic Lateral Sclerosis (ALS)[7][9][11][15]
Compound 3s Multi-target: H3R antagonist, AChE/BuChE/MAO-B inhibitorKi of 0.036 µM at H3R; IC50 values of 6.7 µM (AChE), 2.35 µM (BuChE), and 1.6 µM (MAO-B).[5][6]Alzheimer's Disease (AD)[5][6]
Compound 4a AChE inhibitorIC₅₀ = 8.69 µM for AChE inhibition and good predicted blood-brain barrier permeability.[3]Alzheimer's Disease (AD)[3]
YLT322 Pro-apoptotic (in cancer cells) via mitochondrial pathwayInduces apoptosis in various cancer cell lines; activates caspases-3 and -9.[13][14](Cancer, but demonstrates pathway modulation)[13][14]
Novel BTD Pro-apoptotic (in cancer cells) via ROS-mitochondria pathwaySuppresses colorectal cancer cell proliferation and metastasis.[16][17](Cancer, but demonstrates pathway modulation)[16][17]

Note: While some compounds listed were primarily investigated for anti-cancer properties, their mechanisms of action, such as inducing apoptosis or modulating key signaling pathways, are highly relevant to neuroprotection research.

Experimental Protocols for Assessing Neuroprotection

The evaluation of a compound's neuroprotective potential requires a series of well-designed experiments, progressing from in vitro cell-based assays to in vivo animal models.

A common workflow for the initial screening of neuroprotective compounds is outlined below.

In_Vitro_Neuroprotection_Workflow cluster_assays 5. Endpoint Assays Cell_Culture 1. Cell Culture (e.g., SH-SY5Y, primary neurons) Compound_Treatment 2. Pre-treatment with Benzothiazole Compound Cell_Culture->Compound_Treatment Neurotoxic_Insult 3. Induce Neuronal Stress (e.g., Aβ, MPP+, Glutamate) Compound_Treatment->Neurotoxic_Insult Post_Incubation 4. Post-Insult Incubation Neurotoxic_Insult->Post_Incubation Viability_Assay Cell Viability (MTT, LDH) Post_Incubation->Viability_Assay ROS_Assay Oxidative Stress (DCFH-DA) Post_Incubation->ROS_Assay Apoptosis_Assay Apoptosis (Annexin V, Caspase activity) Post_Incubation->Apoptosis_Assay Western_Blot Protein Expression (Western Blot) Post_Incubation->Western_Blot

Caption: A typical workflow for in vitro neuroprotection screening.

Step-by-Step Protocol: MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability by measuring the metabolic activity of mitochondria.

  • Cell Seeding: Plate a neuronal cell line, such as SH-SY5Y, in a 96-well plate at a suitable density and allow them to adhere overnight.[18]

  • Compound Pre-treatment: Treat the cells with various concentrations of the benzothiazole compound for a predetermined time (e.g., 24 hours).[10]

  • Induction of Neurotoxicity: Introduce a neurotoxic agent, such as amyloid-beta oligomers or glutamate, to the cell culture medium.[10][19][20]

  • MTT Addition: After the desired incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, like DMSO, to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Promising compounds from in vitro studies are further evaluated in animal models of neurodegenerative diseases.[21] These models, which include transgenic mice and neurotoxin-induced models, are crucial for assessing the preclinical efficacy and safety of drug candidates.[22][23][24]

Common Animal Models:

  • Alzheimer's Disease: Transgenic mice expressing human amyloid precursor protein (APP) and presenilin-1 (PS1) mutations.[22]

  • Parkinson's Disease: Rodents treated with neurotoxins like MPTP or 6-hydroxydopamine (6-OHDA) to induce dopamine neuron degeneration.[21]

  • Amyotrophic Lateral Sclerosis: Transgenic rodents expressing mutant forms of the human SOD1 gene.[11]

The evaluation in these models often involves behavioral tests to assess cognitive and motor function, as well as post-mortem analysis of brain tissue to measure pathological markers.[21]

Future Directions and Conclusion

The benzothiazole scaffold continues to be a fertile ground for the discovery of novel neuroprotective agents. Future research will likely focus on the development of multi-target ligands with improved blood-brain barrier permeability and enhanced efficacy.[3][5][6] The continued exploration of structure-activity relationships will be key to optimizing the neuroprotective profile of this versatile class of compounds.

References

A Comparative In Vitro Analysis of Novel Anticancer Agents Derived from Methyl 2-chlorobenzo[d]thiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the benzothiazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities, including potent anticancer effects.[1][2][3] This guide provides a comprehensive framework for the in vitro evaluation of novel compounds synthesized from the versatile starting material, Methyl 2-chlorobenzo[d]thiazole-6-carboxylate.[4] We will explore the synthesis of a hypothetical series of derivatives and present a detailed comparative analysis of their anticancer properties against established therapeutic agents. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols.

Rationale and Synthesis of Novel Benzothiazole Derivatives

The rationale behind the derivatization of this compound lies in the potential to enhance its biological activity through structural modification. The presence of a chloro group at the 2-position and a carboxylate at the 6-position provides reactive handles for introducing diverse functionalities. For the purpose of this guide, we will consider the synthesis of three novel derivatives, designated as BTC-1, BTC-2, and BTC-3 , where the 2-chloro group is substituted with different amine-containing moieties. This strategic modification aims to modulate the compound's physicochemical properties, such as solubility and lipophilicity, which can significantly influence cellular uptake and target engagement.

The proposed synthetic route involves a nucleophilic aromatic substitution reaction, a common strategy for functionalizing 2-chlorobenzothiazoles.

Synthesis_Workflow A This compound C Nucleophilic Aromatic Substitution A->C B Primary/Secondary Amine (R-NH2) B->C D Novel Benzothiazole Derivatives (BTC-1, BTC-2, BTC-3) C->D Purification & Characterization Apoptosis_Assay_Workflow A Treat cells with test compound B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and PI C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

References

A Senior Application Scientist's Guide: Strategic Application of Benzothiazole Scaffolds in Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Methyl 2-chlorobenzo[d]thiazole-6-carboxylate and 2-Aminobenzo[d]thiazole Derivatives

Executive Summary

In the landscape of heterocyclic chemistry and drug development, benzothiazole scaffolds are of paramount importance. This guide provides a comparative analysis of two pivotal classes of benzothiazole derivatives: this compound, a highly reactive electrophilic intermediate, and 2-aminobenzo[d]thiazole derivatives, a versatile and often bioactive nucleophilic scaffold. We will dissect their fundamental differences in reactivity, synthetic accessibility, and strategic applications. By presenting side-by-side experimental protocols, comparative data, and mechanistic diagrams, this guide aims to equip researchers, scientists, and drug development professionals with the expert insights needed to select the appropriate building block to accelerate their research programs.

Introduction: Two Sides of the Benzothiazole Coin

The benzothiazole core, a fusion of benzene and thiazole rings, is a privileged structure in medicinal chemistry, found in a multitude of biologically active compounds.[1][2] Its significance stems from the unique electronic properties conferred by the electron-rich nitrogen and sulfur heteroatoms, allowing for diverse interactions with biological targets.[2] This guide focuses on two key subclasses that represent divergent synthetic strategies:

  • This compound: This molecule is best understood as a high-value synthetic intermediate.[3] The presence of a chloro group at the 2-position renders this carbon atom highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). The ester at the 6-position provides an additional handle for diversification. It is a building block used to construct more complex molecular architectures.[3][4]

  • 2-Aminobenzo[d]thiazole Derivatives: This class of compounds is a cornerstone of drug discovery, with many derivatives exhibiting potent pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][5][6] The 2-amino group is a nucleophilic center, allowing for a wide array of functionalization reactions.[7] Unlike its 2-chloro counterpart, the 2-aminobenzothiazole is often the core pharmacophore of the final active molecule.[2]

This guide will illuminate the distinct chemical personalities of these scaffolds, providing a clear rationale for their selection in different research contexts.

Comparative Analysis: Reactivity, Synthesis, and Strategic Utility

The choice between a 2-chloro and a 2-amino benzothiazole derivative is dictated by the desired synthetic outcome. One is a reactive electrophile designed for substitution, while the other is a nucleophilic scaffold ready for elaboration.

Fundamental Reactivity: Electrophile vs. Nucleophile

The primary point of divergence is the nature of the C2 position.

  • This compound: The chlorine atom is an excellent leaving group, making the C2 carbon highly susceptible to attack by a wide range of nucleophiles (amines, thiols, alcohols). This SNAr reaction is the cornerstone of its utility, enabling the efficient formation of C-N, C-S, and C-O bonds.[8][9][10] This predictable reactivity makes it an ideal precursor for generating libraries of 2-substituted benzothiazoles.

  • 2-Aminobenzo[d]thiazole Derivatives: The exocyclic amino group is nucleophilic. It readily undergoes reactions such as acylation, sulfonylation, alkylation, and condensation with aldehydes to form Schiff bases.[1] This allows for the "decoration" of the core scaffold, a common strategy in medicinal chemistry for tuning properties like solubility, potency, and selectivity.[7]

G cluster_0 This compound cluster_1 2-Aminobenzo[d]thiazole Derivative cluster_2 Reaction Type cluster_3 Products a Electrophilic C2 Center c Nucleophilic Aromatic Substitution (SNAr) a->c b Nucleophilic NH2 Group d Acylation / Alkylation / Condensation b->d e 2-Amino-benzothiazoles 2-Thio-benzothiazoles 2-Alkoxy-benzothiazoles c->e f Amides Sulfonamides Schiff Bases d->f

Caption: Divergent reactivity pathways of 2-chloro vs. 2-amino benzothiazoles.

Synthetic Accessibility

Both scaffolds are accessible through established synthetic routes, though their starting materials and strategies differ significantly.

  • This compound: The synthesis typically starts from the corresponding 2-mercaptobenzothiazole, which is then chlorinated. A common and effective method involves reacting 2-mercaptobenzothiazoles with sulfuryl chloride.[1] The starting materials are often commercially available.

  • 2-Aminobenzo[d]thiazole Derivatives: The most prevalent synthesis is the Hugershoff reaction, which involves the cyclization of an aryl thiourea. A more direct and widely used laboratory method is the reaction of a substituted aniline with a thiocyanate salt (e.g., KSCN or NH4SCN) in the presence of bromine and an acid like acetic acid.[11][12][13] This method allows for the creation of a wide variety of substituted 2-aminobenzothiazoles from readily available anilines.

Data Summary Table
FeatureThis compound2-Aminobenzo[d]thiazole Derivatives
Primary Role Reactive Intermediate / Building Block[3]Bioactive Scaffold / Pharmacophore Core[2]
Reactivity at C2 Electrophilic (target for nucleophiles)Nucleophilic (amino group reacts with electrophiles)
Key Reaction Nucleophilic Aromatic Substitution (SNAr)[9][10]Acylation, Alkylation, Condensation[7]
Common Nucleophiles Amines, Thiols, AlcoholsNot applicable (it is the nucleophile)
Common Electrophiles Not applicable (it is the electrophile)Acyl chlorides, Aldehydes, Alkyl halides
Typical Synthesis Chlorination of 2-mercaptobenzothiazoleCyclization of anilines with thiocyanate/bromine[11][12]
Strategic Use Rapid generation of diverse 2-substituted librariesStructure-Activity Relationship (SAR) studies via N-functionalization

Experimental Protocols: A Practical Guide

The following protocols are self-validating systems grounded in established literature, providing a reliable starting point for laboratory synthesis.

Protocol 1: Synthesis of a 2-Substituted Aminobenzothiazole via SNAr

This protocol details the reaction of this compound with a primary amine, a foundational method for creating diverse compound libraries.[9]

Objective: To synthesize Methyl 2-(benzylamino)benzo[d]thiazole-6-carboxylate.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq) and dissolve in anhydrous DMF.

  • Addition of Reagents: Add triethylamine (1.5 eq) to the solution, followed by the dropwise addition of benzylamine (1.2 eq) at room temperature with stirring.

    • Causality Check: TEA is a non-nucleophilic base used to quench the HCl generated during the substitution reaction, preventing protonation of the benzylamine and driving the reaction to completion.

  • Heating and Monitoring: Heat the reaction mixture to 80 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Self-Validation: The bicarb wash removes any residual DMF and acidic byproducts. A clear separation of layers should be observed.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Protocol 2: Synthesis and Acylation of a 2-Aminobenzothiazole Derivative

This two-part protocol first describes the synthesis of the 2-aminobenzothiazole core and then its subsequent functionalization.[11]

Objective: To synthesize 2-amino-6-chlorobenzo[d]thiazole and then convert it to N-(6-chlorobenzo[d]thiazol-2-yl)acetamide.

Part A: Synthesis of 2-Amino-6-chlorobenzo[d]thiazole

  • Reaction Setup: Dissolve 4-chloroaniline (1.0 eq) and potassium thiocyanate (KSCN, 3.0 eq) in glacial acetic acid in a three-necked flask equipped with a dropping funnel and stirrer.

  • Cooling: Cool the mixture to 0-5 °C in an ice bath.

  • Bromination: Prepare a solution of bromine (1.1 eq) in glacial acetic acid and add it dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature below 10 °C.

    • Causality Check: Bromine acts as an oxidizing agent to facilitate the electrophilic cyclization of the intermediate thiourea onto the aromatic ring.

  • Reaction: Stir the mixture at room temperature overnight.

  • Isolation: Pour the reaction mixture onto crushed ice. The precipitate is collected by filtration, washed with water, and then neutralized with a dilute ammonia solution to precipitate the free base.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 2-amino-6-chlorobenzo[d]thiazole.

Part B: Acylation of 2-Amino-6-chlorobenzo[d]thiazole

  • Reaction Setup: Suspend 2-amino-6-chlorobenzo[d]thiazole (1.0 eq) in dry pyridine or dichloromethane (DCM) with triethylamine (1.5 eq).

  • Addition of Acylating Agent: Cool the mixture in an ice bath and add acetyl chloride (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

  • Workup and Purification: Quench the reaction with water and extract with ethyl acetate or DCM. Wash the organic layer, dry it, and concentrate it. Purify the crude product by recrystallization or column chromatography.

Strategic Application in Drug Discovery

The selection of a starting scaffold is a critical decision point in a drug discovery campaign.

G cluster_0 Scaffold Selection cluster_1 Synthetic Strategy start Project Goal a Need a diverse library? (Hit Finding) start->a b Have a known pharmacophore? (Lead Optimization) start->b c Use Methyl 2-chlorobenzothiazole + Parallel Synthesis (SNAr) a->c d Use 2-Aminobenzothiazole + SAR-guided functionalization b->d end Bioactive Lead Compound c->end d->end

Caption: Decision workflow for selecting a benzothiazole scaffold in drug discovery.

  • For Hit Finding and Library Synthesis: this compound is the superior choice. Its clean and predictable SNAr reactivity allows for parallel synthesis, where one core intermediate is reacted with hundreds of different nucleophiles (amines, thiols) to rapidly generate a large, diverse library of compounds for high-throughput screening.

  • For Lead Optimization: When a 2-aminobenzothiazole core has already been identified as a hit (e.g., the drug Riluzole), the 2-aminobenzothiazole derivatives are the ideal starting point.[14] Medicinal chemists can then perform targeted modifications on the amino group or other positions to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, a process known as Structure-Activity Relationship (SAR) optimization.[5][15]

Conclusion

This compound and 2-aminobenzo[d]thiazole derivatives are not competitors but rather complementary tools in the synthetic chemist's arsenal. The former is an electrophilic workhorse, ideal for constructing molecular diversity through robust SNAr chemistry. The latter is a nucleophilic, often bioactive, scaffold perfectly suited for the nuanced and iterative process of lead optimization. Understanding their intrinsic reactivity and strategic applications allows researchers to make informed decisions, streamlining synthetic routes and accelerating the path from concept to discovery.

References

A Comprehensive Guide to Confirming the Identity of Synthesized Methyl 2-chlorobenzo[d]thiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous confirmation of a synthesized compound's identity is a cornerstone of scientific rigor and regulatory compliance.[1] This guide provides an in-depth, objective comparison of the primary analytical techniques used to validate the chemical structure of Methyl 2-chlorobenzo[d]thiazole-6-carboxylate, a key intermediate in the synthesis of various pharmacologically active agents.[2] We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

Benzothiazole derivatives are a significant class of heterocyclic compounds known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] As such, the precise characterization of novel benzothiazole-based molecules like this compound is paramount before proceeding with further biological evaluation and development.[6]

The Analytical Workflow: A Multi-Technique Approach

Confirming the identity of a newly synthesized compound is not a single-step process but rather a systematic workflow involving multiple complementary analytical techniques.[6][7] This multi-pronged approach ensures a high degree of confidence in the assigned structure by providing orthogonal data points. The primary methods for the structural elucidation of organic molecules are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[8][9][10]

G Synthesis Synthesis of Methyl 2-chlorobenzo[d]thiazole-6-carboxylate Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Identity_Confirmation Identity Confirmation Purification->Identity_Confirmation NMR NMR Spectroscopy (¹H, ¹³C) Identity_Confirmation->NMR Primary Structure MS Mass Spectrometry (MS) Identity_Confirmation->MS Molecular Weight IR IR Spectroscopy Identity_Confirmation->IR Functional Groups Further_Studies Further Biological & Preclinical Studies NMR->Further_Studies MS->Further_Studies IR->Further_Studies

Figure 1: General workflow for the synthesis and identity confirmation of a novel chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of organic compounds.[6][8] It provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Framework

¹H NMR spectroscopy provides information about the number, environment, and connectivity of protons in a molecule.

Expected ¹H NMR Spectral Data for this compound:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3-8.5d1HH at position 4
~8.0-8.2dd1HH at position 5
~7.8-8.0d1HH at position 7
~3.9-4.1s3H-OCH₃

Note: Predicted chemical shifts are approximate and can be influenced by the solvent and other experimental conditions.

¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule.

Expected ¹³C NMR Spectral Data for this compound:

Chemical Shift (δ, ppm)Assignment
~165-170C=O (ester)
~150-155C2 (C-Cl)
~148-152C7a
~135-140C3a
~125-130C6
~124-128C5
~120-125C4
~115-120C7
~52-55-OCH₃

Note: Predicted chemical shifts are approximate.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized and purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. Subsequently, acquire the ¹³C NMR spectrum. For enhanced structural confirmation, 2D NMR experiments like COSY and HSQC can be performed.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum and assign all signals in both ¹H and ¹³C spectra to the corresponding atoms in the proposed structure.

G Sample_Prep Sample Preparation (Dissolve in Deuterated Solvent) Instrument_Setup Instrument Setup (Tune & Shim) Sample_Prep->Instrument_Setup Data_Acquisition Data Acquisition (¹H, ¹³C, 2D NMR) Instrument_Setup->Data_Acquisition Data_Analysis Data Processing & Structural Assignment Data_Acquisition->Data_Analysis

Figure 2: Experimental workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[8] It is crucial for determining the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.[9][10]

For this compound (C₉H₆ClNO₂S), the expected molecular weight is approximately 227.67 g/mol .[2][11]

Expected Mass Spectrometry Data:

  • Molecular Ion Peak (M⁺): An intense peak at m/z ≈ 227.

  • Isotope Pattern: A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak) and one sulfur atom.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques for this type of molecule.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Analysis: The detector records the abundance of ions at each m/z value. The resulting mass spectrum is analyzed to identify the molecular ion peak and its isotopic pattern, confirming the molecular weight and elemental composition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[8][10] It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

Expected IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Functional Group
~1720-1740C=O stretch (ester)
~1600-1650C=N stretch (thiazole)
~1450-1550Aromatic C=C stretch
~1200-1300C-O stretch (ester)
~700-800C-Cl stretch
~650-700C-S stretch

Note: These are characteristic ranges and the exact peak positions can vary.

Experimental Protocol: IR Spectroscopy Analysis
  • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution.

  • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands in the spectrum and correlate them with the functional groups expected in the structure of this compound.

Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed molecular structure, connectivity, and stereochemistry.[6][8]Highly informative, non-destructive.Requires larger sample amounts, longer acquisition times.
Mass Spectrometry Molecular weight and elemental formula.[9][10]High sensitivity, small sample size required.Isomers may not be distinguishable.
IR Spectroscopy Presence of functional groups.[8][10]Fast, simple, non-destructive.Provides limited structural information on its own.

Alternative Compounds and Comparative Analysis

In drug discovery, it is often necessary to synthesize and characterize a series of related compounds to establish structure-activity relationships (SAR).[5] For example, analogs of this compound could include variations in the substituent at the 2-position (e.g., -NH₂, -OR) or at other positions on the benzothiazole ring.[12][13] The analytical techniques described above would be employed to confirm the identity of each new analog, with expected shifts in the spectral data corresponding to the structural modifications.

For instance, the synthesis of Methyl 2-aminobenzo[d]thiazole-6-carboxylate would result in the appearance of N-H stretching bands in the IR spectrum and signals for the -NH₂ protons in the ¹H NMR spectrum.

Conclusion

The definitive identification of synthesized this compound requires a synergistic approach utilizing NMR spectroscopy, mass spectrometry, and IR spectroscopy. Each technique provides a unique and essential piece of the structural puzzle. By following robust experimental protocols and carefully interpreting the resulting data, researchers can ensure the integrity of their synthesized compounds, a critical step for the advancement of drug discovery and development programs.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-chlorobenzo[d]thiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 2-chlorobenzo[d]thiazole-6-carboxylate (CAS No. 90792-69-1). As a chlorinated heterocyclic compound used in organic synthesis, particularly in pharmaceutical and agrochemical research, its disposal requires meticulous attention to safety and regulatory standards.[1] This document is designed for researchers, scientists, and laboratory managers to ensure that waste streams containing this compound are handled responsibly, minimizing risk to personnel and the environment.

Foundational Knowledge: Hazard Assessment and Chemical Profile

Understanding the chemical nature of a substance is the bedrock of its safe disposal. This compound is a halogenated organic compound, a classification that immediately places it under stringent disposal regulations.[2][3]

Table 1: Chemical Identity

Property Value Source
Chemical Name This compound [1][4]
CAS Number 90792-69-1 [1][4]
Molecular Formula C₉H₆ClNO₂S [1][4]

| Molecular Weight | 227.67 g/mol |[1][4] |

While a specific, comprehensive safety data sheet (SDS) for this exact molecule is not widely available, data from closely related analogs—such as other halogenated benzothiazole carboxylates—provide critical insights into its potential hazards.

Table 2: Inferred Hazard Profile from Analogous Compounds

Hazard Type Anticipated Risk Rationale & Source
Acute Toxicity (Oral) Potentially harmful if swallowed. Based on SDS for Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate.[5]
Skin Irritation May cause skin irritation. Based on SDS for Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate.[5]
Eye Irritation Causes serious eye irritation. A common characteristic of thiazole derivatives.[5]

| Respiratory Irritation | May cause respiratory irritation. | Based on SDS for Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate.[5] |

The presence of a carbon-chlorine bond is the most significant factor for disposal. During high-temperature incineration—the preferred disposal method for such compounds—this bond breaks to form hydrogen chloride (HCl), a corrosive gas that requires specialized alkaline scrubbers in the incinerator's exhaust system.[2][6] Improper segregation of halogenated waste can lead to regulatory non-compliance and damage to disposal equipment.

Pre-Disposal Operations: Segregation and Containerization

Effective disposal begins long before the waste is removed from the laboratory. It starts with a disciplined approach to waste segregation and containment.

Step 1: The Cardinal Rule of Waste Segregation

All waste streams containing this compound must be designated as Halogenated Organic Waste . This is the most critical decision point in the disposal workflow. Never mix halogenated waste with non-halogenated waste.

Waste Waste Generation Point (e.g., reaction quench, contaminated labware) Decision Does the waste contain This compound? Waste->Decision Halogenated Halogenated Waste Stream Decision->Halogenated  Yes   NonHalogenated Non-Halogenated Waste Stream Decision->NonHalogenated  No  

Caption: Waste Segregation Decision Flow.

Step 2: Waste Container Selection and Labeling
  • Select an Appropriate Container : Use a dedicated, leak-proof container made of a chemically compatible material (e.g., borosilicate glass or high-density polyethylene). Ensure it has a secure, vapor-tight lid.

  • Label Correctly and Completely : The label is a critical communication tool. It must be affixed to the container before any waste is added and include the following:

    • The words "HAZARDOUS WASTE "

    • Full Chemical Name(s) : List "this compound" and any other components in the waste stream.

    • Associated Hazards : Clearly indicate "Irritant" and "Halogenated Compound".

    • Principal Investigator and Laboratory Information .

Keep the waste container closed at all times, except when actively adding waste.[7] Store it in a designated satellite accumulation area within the lab, away from incompatible materials.

Step-by-Step Disposal Protocols

Always perform these procedures in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

Protocol 1: Disposal of Unused/Expired Solid Compound
  • Direct Transfer : Carefully transfer the solid this compound from its original container into a properly labeled "Halogenated Organic Solid Waste " container.

  • Container Decontamination (Triple Rinse) : The "empty" source container is not truly empty and must be decontaminated.

    • Rinse the container three times with a minimal amount of a suitable solvent (e.g., acetone or methanol).

    • Crucially , collect this solvent rinsate in a labeled "Halogenated Organic Liquid Waste " container. This rinsate is now hazardous waste.

    • After the triple rinse, deface the original label and dispose of the container according to your institution's policy for non-hazardous lab glass or plastic.

Protocol 2: Disposal of Contaminated Labware
  • Identify Contaminated Items : This includes items such as weighing papers, pipette tips, gloves, and silica gel from chromatography that have come into direct contact with the compound.

  • Segregate : Place all these solid items directly into the "Halogenated Organic Solid Waste " container. Do not overfill the container.

Protocol 3: Disposal of Liquid Waste Streams
  • Collect : All liquid wastes, including reaction mixtures, mother liquors, and solvent extracts containing the compound, must be collected in a labeled "Halogenated Organic Liquid Waste " container.

  • Verify Compatibility : Before adding new waste to a container, ensure it is compatible with the existing contents to prevent dangerous reactions.[8]

  • Avoid Sewer Disposal : Under no circumstances should this compound or solutions containing it be poured down the drain.[9] Halogenated organics can be toxic to aquatic life and interfere with wastewater treatment processes.

cluster_prep Preparation cluster_disposal Disposal Action cluster_final Final Steps PPE 1. Don PPE (Goggles, Gloves, Lab Coat) Hood 2. Work in Fume Hood PPE->Hood Container 3. Prepare Labeled Halogenated Waste Container Hood->Container Identify 4. Identify Waste Type Container->Identify Solid Pure Solid or Contaminated Labware Identify->Solid Liquid Reaction Mixture or Solution Identify->Liquid SolidWaste 5a. Transfer to SOLID Halogenated Waste Solid->SolidWaste LiquidWaste 5b. Transfer to LIQUID Halogenated Waste Liquid->LiquidWaste Secure 6. Securely Close Container SolidWaste->Secure LiquidWaste->Secure Store 7. Store in Satellite Accumulation Area Secure->Store Pickup 8. Arrange EHS Pickup Store->Pickup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.